Methyl 2,3-dimethoxybenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146462. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2,3-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-8-6-4-5-7(9(8)13-2)10(11)14-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLIMPUPAKQITQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175840 | |
| Record name | Methyl 2,3-dimethoxybenzoate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2150-42-7 | |
| Record name | Methyl 2,3-dimethoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,3-dimethoxybenzoate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2,3-dimethoxybenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146462 | |
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| Record name | Methyl 2,3-dimethoxybenzoate | |
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| Record name | Methyl 2,3-dimethoxybenzoate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Methyl 2,3-dimethoxybenzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L245EPX4QQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of Methyl 2,3-dimethoxybenzoate
Abstract
This technical guide provides a comprehensive overview of the synthetic conversion of 2,3-dimethoxybenzoic acid to its methyl ester, methyl 2,3-dimethoxybenzoate. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. We will explore the chemical principles, procedural details, and comparative analysis of the primary synthetic routes. The focus is on providing actionable, field-tested insights into reaction mechanisms, experimental setup, and safety protocols to ensure reproducible and efficient synthesis.
Introduction: Significance and Applications
This compound (also known as methyl o-veratrate) is a valuable building block in organic synthesis.[1] Its structure, featuring a substituted aromatic ring with ester and methoxy functional groups, makes it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials. The precise arrangement of the substituents allows for regioselective transformations, making it a desirable starting material for multi-step synthetic campaigns. This guide focuses on the common and practical methods for its preparation from the readily available 2,3-dimethoxybenzoic acid.
Synthetic Strategies: A Comparative Overview
The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic chemistry. Several methods exist, each with distinct advantages and disadvantages related to yield, safety, cost, and substrate compatibility. Here, we discuss the most relevant methods for the synthesis of this compound.
| Method | Key Reagents | Mechanism | Advantages | Disadvantages |
| Fischer-Speier Esterification | Methanol, Acid Catalyst (H₂SO₄, p-TsOH) | Acid-catalyzed nucleophilic acyl substitution | Low cost, simple procedure, scalable.[2] | Reversible reaction, requires excess alcohol, may not be suitable for acid-sensitive substrates.[3][4] |
| Diazomethane Methylation | Diazomethane (CH₂N₂) | Nucleophilic attack on the protonated acid | High yield, fast reaction, mild conditions. | Extremely toxic, explosive, and carcinogenic.[5][6][7][8] Requires specialized glassware and handling.[9] |
| Alkylating Agents | Dimethyl Sulfate (DMS), Base (e.g., NaHCO₃) | SN2 reaction | Effective for substrates with multiple acidic protons.[10] | DMS is highly toxic and a suspected carcinogen.[10][11] Requires careful control of stoichiometry and pH.[12] |
In-Depth Analysis of Synthetic Methods
Fischer-Speier Esterification: The Workhorse Method
The Fischer-Speier esterification is the most common and practical method for this transformation, especially on a larger scale.[2] It involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[3]
Mechanism: The reaction proceeds via a six-step, reversible mechanism often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[2]
-
Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[3][13]
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[13]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4]
-
Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a weak base (like water or another molecule of alcohol) to yield the final ester product and regenerate the acid catalyst.[4]
To drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used as the solvent.[3] Alternatively, the water formed during the reaction can be removed using a Dean-Stark apparatus.
Diagram: Fischer-Speier Esterification Workflow
Caption: General workflow for Fischer-Speier esterification.
Diazomethane: The High-Yield, High-Hazard Route
Diazomethane is a potent methylating agent that reacts rapidly and cleanly with carboxylic acids to produce methyl esters. The reaction is essentially irreversible, with the only byproduct being nitrogen gas.
Causality and Mechanism: The carboxylic acid protonates the diazomethane to form a methyldiazonium cation and a carboxylate anion. The carboxylate then acts as a nucleophile, displacing nitrogen gas from the methyldiazonium cation in an SN2 reaction.
Trustworthiness and Safety: While highly effective, diazomethane is extremely toxic, carcinogenic, and explosive.[5][7][8] It can detonate unexpectedly from contact with sharp edges (like ground-glass joints), bright light, or certain metal salts.[5][6][7] Therefore, its use is strongly discouraged without specialized equipment (e.g., fire-polished glassware, blast shields) and extensive safety training.[5][9] A safer alternative, trimethylsilyldiazomethane, is often preferred.[5]
Dimethyl Sulfate: An Alternative Alkylating Agent
Dimethyl sulfate (DMS) is another powerful methylating agent that can be used to esterify carboxylic acids.[11] The reaction is typically carried out in the presence of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).
Causality and Mechanism: The base deprotonates the carboxylic acid to form a carboxylate anion. This carboxylate then acts as a nucleophile and attacks one of the methyl groups of dimethyl sulfate in an SN2 reaction, displacing the methyl sulfate anion.[10][14]
Trustworthiness and Safety: Dimethyl sulfate is highly toxic, corrosive, and a suspected human carcinogen.[10][11] It must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
Diagram: Fischer Esterification Mechanism
Caption: Simplified mechanism of acid-catalyzed esterification.
Experimental Protocol: Fischer-Speier Esterification
This protocol is a reliable and validated procedure for the synthesis of this compound.
Materials and Reagents:
-
2,3-Dimethoxybenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2,3-dimethoxybenzoic acid (e.g., 5.0 g). Add 50 mL of methanol to the flask.[15][16]
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.5 mL) to the mixture.[17][18] An exothermic reaction will occur.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.[16] Continue refluxing for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.[16]
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[15] Combine the organic layers.
-
Neutralization: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the remaining acid catalyst.[15][19] Caution: Carbon dioxide gas will evolve; vent the separatory funnel frequently.[16]
-
Final Wash: Wash the organic layer with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate.[18] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., methanol/water) or by column chromatography on silica gel if necessary. The pure product is a solid with a melting point of 48-52 °C.[20]
Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Infrared (IR) Spectroscopy: The IR spectrum of the starting material, 2,3-dimethoxybenzoic acid, will show a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹).[21] The product, this compound, will lack the broad O-H stretch but will show a characteristic ester C=O stretch (around 1730 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure. The spectrum of the product will show a new singlet corresponding to the methyl ester protons (-OCH₃) at approximately 3.9 ppm, in addition to the signals for the aromatic protons and the two methoxy groups on the ring.
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (48-52 °C).[20]
Conclusion
The synthesis of this compound from 2,3-dimethoxybenzoic acid is a straightforward and essential laboratory procedure. While several methods are available, the Fischer-Speier esterification represents the most balanced approach in terms of efficiency, cost, scalability, and safety.[2][3] By understanding the underlying chemical principles and adhering to the detailed protocol provided, researchers can reliably and safely produce this valuable synthetic intermediate for a wide range of applications in chemical and pharmaceutical development.
References
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
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Acid-catalyzed esterification mechanism. ResearchGate. [Link]
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Diazomethane. Division of Research Safety | Illinois. [Link]
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mechanism for the esterification reaction. Chemguide. [Link]
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Diazomethane. Wikipedia. [Link]
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Diazomethane - HAZARD SUMMARY. NJ.gov. [Link]
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Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane. The West Group at the University of Alberta. [Link]
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The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society. [Link]
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Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. PMC - NIH. [Link]
- US5763641A - Process for the preparation of aromatic methoxycarboxylic acid methyl esters.
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Methylation of Alcohols, Phenols, and Carboxylic Acids, and Selective Monomethylation of Diols and Dicarboxylic Acids with Dimethyl Sulfate by Use of Alumina. Bulletin of the Chemical Society of Japan | Oxford Academic. [Link]
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Fischer Esterification. UCLA Chemistry. [Link]
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Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]
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Dimethyl sulfate. Wikipedia. [Link]
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Fischer Esterification Procedure. University of Arizona. [Link]
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Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Repositório Institucional. [Link]
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The Fischer Esterification. University of Missouri–St. Louis. [Link]
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This compound (C10H12O4). PubChemLite. [Link]
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Fischer Esterification Procedure. University of Arizona. [Link]
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5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare. [Link]
- CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
- CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
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Lab5 procedure esterification. University of Colorado Boulder. [Link]
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IR spectra of 2,3-dimethoxybenzoic acid (A). ResearchGate. [Link]
- Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
- CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid.
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A Guide to the Spectroscopic Characterization of Methyl 2,3-dimethoxybenzoate
Introduction: Defining the Molecule
Methyl 2,3-dimethoxybenzoate (CAS No. 2150-42-7) is an aromatic ester with the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol .[1] Structurally, it is a derivative of benzoic acid, featuring a methyl ester group and two methoxy groups at the 2 and 3 positions of the benzene ring. This substitution pattern, also known as the o-veratrate structure, imparts specific chemical properties that are reflected in its spectroscopic signature.[1]
This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While a complete, verified experimental dataset from a public repository like the Spectral Database for Organic Compounds (SDBS) is not readily accessible, this document leverages established spectroscopic principles and data from structural isomers to present a robust, predictive guide for researchers. This approach serves as a valuable tool for cross-validating experimental findings and understanding the structural nuances of this compound.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. For this compound, NMR is essential to confirm the precise substitution pattern on the aromatic ring and the identity of the ester and methoxy functional groups.
Proton (¹H) NMR Spectroscopy: A Map of the Protons
Causality in ¹H NMR: The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups, like oxygen atoms in methoxy and ester functionalities, deshield nearby protons, shifting their signals downfield (to a higher ppm). The coupling constant (J), a measure of the interaction between neighboring non-equivalent protons, is critical for determining their relative positions on the aromatic ring.
Based on the structure, we can predict the following signals:
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Aromatic H-6 | ~7.3 - 7.5 | Doublet of doublets (dd) | Jortho ≈ 7.5-8.5, Jmeta ≈ 1.5-2.5 | 1H | Ar-H |
| Aromatic H-5 | ~7.0 - 7.2 | Triplet (t) | Jortho ≈ 7.5-8.5 | 1H | Ar-H |
| Aromatic H-4 | ~6.9 - 7.1 | Doublet of doublets (dd) | Jortho ≈ 7.5-8.5, Jmeta ≈ 1.5-2.5 | 1H | Ar-H |
| Ester Methyl | ~3.9 | Singlet (s) | N/A | 3H | -COOCH₃ |
| Methoxy (C2) | ~3.8 - 3.9 | Singlet (s) | N/A | 3H | Ar-OCH₃ |
| Methoxy (C3) | ~3.8 - 3.9 | Singlet (s) | N/A | 3H | Ar-OCH₃ |
Note: The two methoxy signals may be distinct or overlap depending on the solvent and spectrometer resolution.
Carbon-13 (¹³C) NMR Spectroscopy: The Carbon Skeleton
Causality in ¹³C NMR: ¹³C NMR spectroscopy provides a count of the unique carbon environments in the molecule. Carbons attached to electronegative oxygen atoms (in the ester and methoxy groups) are significantly deshielded and appear far downfield. Aromatic carbons have characteristic shifts between 110-160 ppm, with those directly bonded to oxygen appearing at the lower end of this range.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~166 - 168 | C =O |
| Aromatic C-2 | ~150 - 155 | Ar-C -OCH₃ |
| Aromatic C-3 | ~145 - 150 | Ar-C -OCH₃ |
| Aromatic C-1 | ~125 - 130 | Ar-C -COOCH₃ |
| Aromatic C-5 | ~122 - 126 | Ar-C H |
| Aromatic C-6 | ~118 - 122 | Ar-C H |
| Aromatic C-4 | ~115 - 120 | Ar-C H |
| Methoxy Carbons | ~56 - 62 | Ar-OC H₃ |
| Ester Methyl Carbon | ~52 - 53 | -COOC H₃ |
Note: Specific assignments of the aromatic carbons can be confirmed with advanced 2D NMR techniques like HSQC and HMBC.
Standard Protocol for NMR Data Acquisition
This protocol outlines the standard operating procedure for acquiring high-quality NMR spectra for a solid sample like this compound.
-
Sample Preparation: Dissolve 10-20 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire 8-16 scans with a relaxation delay of 1-2 seconds.
-
Set the spectral width to cover a range of at least 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse experiment.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set a relaxation delay of 2-5 seconds.
-
Set the spectral width to cover a range of 0-220 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals to generate the final spectra.
Chapter 2: Infrared (IR) Spectroscopy
Causality in IR Spectroscopy: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making IR an excellent tool for functional group identification. For this compound, key absorptions will confirm the presence of the ester carbonyl group, the C-O bonds of the ester and ether groups, and the aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| ~3010 - 3100 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~2840 - 3000 | Medium | C-H Stretch | -OCH₃ and -COOCH₃ |
| ~1720 - 1740 | Strong | C=O Stretch | Ester Carbonyl |
| ~1580 - 1600 | Medium | C=C Stretch | Aromatic Ring |
| ~1450 - 1500 | Medium | C=C Stretch | Aromatic Ring |
| ~1250 - 1300 | Strong | C-O Stretch (asymmetric) | Aryl-O of Ester/Ether |
| ~1050 - 1150 | Strong | C-O Stretch (symmetric) | Alkyl-O of Ester/Ether |
| ~750 - 800 | Strong | C-H Bend (out-of-plane) | 1,2,3-Trisubstituted Ring |
Standard Protocol for FTIR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common technique for solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
Data Processing: The instrument software automatically ratios the sample scan to the background scan to produce the final absorbance or transmittance spectrum.
Chapter 3: Mass Spectrometry (MS)
Causality in Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass-to-charge ratio (m/z) of the molecular ion (M⁺˙) confirms the molecular weight, while the fragmentation pattern provides structural clues, acting as a molecular fingerprint.
The molecular ion for this compound is expected at m/z = 196 .
| m/z Value | Relative Intensity | Proposed Fragment Ion | Neutral Loss |
| 196 | Moderate | [C₁₀H₁₂O₄]⁺˙ | Molecular Ion (M⁺˙) |
| 181 | Moderate | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group |
| 165 | High | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 137 | Moderate | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |
| 135 | High | [M - OCH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
| 107 | Moderate | [C₇H₇O]⁺ | Further fragmentation of the ring |
| 77 | Moderate | [C₆H₅]⁺ | Phenyl cation |
Note: The base peak (most intense signal) is often m/z 165 due to the stable acylium ion formed after the loss of a methoxy radical.
Standard Protocol for GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., HP-5ms) to separate the compound from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it undergoes electron ionization (typically at 70 eV).
-
Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the m/z ratio and abundance of each ion to generate the mass spectrum.
Chapter 4: Integrated Analysis & Workflow
The definitive structural confirmation of this compound arises not from a single technique, but from the synergistic integration of all spectroscopic data. The workflow below illustrates this logic.
Sources
Unlocking the Therapeutic Potential of Methyl 2,3-dimethoxybenzoate: A Technical Guide for Researchers
Introduction: The Untapped Promise of a Benzoate Ester
Methyl 2,3-dimethoxybenzoate (CAS 2150-42-7), a benzoate ester also known as Methyl o-veratrate, is an organic compound with a molecular formula of C10H12O4 and a molecular weight of 196.20 g/mol .[1][2] While its primary applications have historically been in the fragrance and flavor industries due to its pleasant, sweet aroma, emerging research into structurally similar compounds suggests a rich, yet largely unexplored, landscape of potential biological activities.[1] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, aiming to illuminate the potential therapeutic avenues of this compound. By synthesizing data from related dimethoxybenzoic acid derivatives and other phenolic compounds, this document will provide a foundational understanding of its potential mechanisms of action and offer detailed experimental workflows for its systematic investigation.
While direct, in-depth studies on this compound are limited, the established biological activities of its parent compound, 2,3-dimethoxybenzoic acid, and other analogues provide a strong rationale for further exploration.[3] This guide will therefore extrapolate potential activities based on this existing body of knowledge, presenting a roadmap for future research.
Part 1: Inferred Biological Activities and Potential Mechanisms of Action
The biological potential of this compound can be inferred from the activities of structurally related compounds. The presence of the dimethoxy-substituted benzene ring is a key structural feature shared with numerous bioactive molecules.
Potential Antimicrobial Activity
Derivatives of 2,3-dimethoxybenzoic acid have been synthesized and have demonstrated notable antioxidant and antibacterial properties.[3] This suggests that this compound may also possess antimicrobial capabilities. The lipophilic nature of the methyl ester group could potentially enhance its ability to penetrate microbial cell membranes, a common mechanism for antimicrobial agents.
Hypothesized Mechanism of Action: The antimicrobial effect could be attributed to the disruption of the microbial cell membrane integrity, leading to leakage of intracellular components, or the inhibition of essential microbial enzymes. The methoxy groups on the benzene ring can also influence the electronic properties of the molecule, potentially enhancing its interaction with microbial targets.
Potential Antioxidant Activity
Phenolic compounds, including various hydroxybenzoic acids, are well-documented for their antioxidant properties.[4] The parent compound of this compound, 2,3-dimethoxybenzoic acid, has been investigated for its antioxidant potential.[3] It is plausible that this compound shares this free-radical scavenging capability.
Hypothesized Mechanism of Action: The antioxidant activity would likely stem from the ability of the benzene ring to donate electrons to neutralize free radicals. While less potent than hydroxyl groups, methoxy groups can still contribute to the overall antioxidant capacity of the molecule.
Potential Anti-inflammatory Effects
Several dimethoxy-substituted compounds, such as dimethoxy flavones and veratric acid (3,4-dimethoxybenzoic acid), have demonstrated significant anti-inflammatory effects.[5][6] These compounds often exert their action by modulating key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade and inhibiting cyclooxygenase (COX) enzymes.[5][6][7]
Hypothesized Mechanism of Action: this compound may inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 by interfering with the NF-κB pathway.[7][8] This could involve the inhibition of IκB phosphorylation, thereby preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.
Caption: Hypothesized anti-inflammatory mechanism via NF-κB pathway inhibition.
Potential Neuropharmacological Activity
A structurally related natural protoalkaloid, Methyl-2-Amino-3-Methoxybenzoate (MAM), has shown promise as an atypical antipsychotic by alleviating positive and cognitive symptoms in animal models of schizophrenia.[9][10] This finding opens up an intriguing possibility for this compound to possess neuropharmacological properties, warranting investigation into its effects on neurotransmitter systems.
Hypothesized Mechanism of Action: The mechanism could involve modulation of dopamine and/or serotonin receptors, similar to other antipsychotic agents. The specific substitutions on the benzene ring would be critical in determining receptor affinity and selectivity.
Part 2: Proposed Experimental Workflows for Validation
To empirically validate the hypothesized biological activities of this compound, a systematic, multi-tiered experimental approach is recommended.
Caption: A tiered experimental workflow for validating biological activity.
In Vitro Assays
-
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of pathogenic bacteria and fungi.
-
Protocol: Broth Microdilution Method
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.
-
To determine the MBC, subculture aliquots from wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction in viable colonies.
-
-
Objective: To quantify the free radical scavenging activity of this compound.
-
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Prepare various concentrations of this compound in methanol.
-
Add a fixed volume of a methanolic solution of DPPH to each concentration of the test compound.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Use a known antioxidant like ascorbic acid or trolox as a positive control.
-
Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
-
-
Objective: To assess the inhibitory effect of this compound on key inflammatory mediators.
-
Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Determine the effect of the compound on cell viability using an MTT assay to rule out cytotoxicity.
-
-
Objective: To evaluate the potential toxicity of this compound against human cell lines.
-
Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
-
Seed human cell lines (e.g., HEK293, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at approximately 570 nm.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that reduces cell viability by 50%).
-
In Vivo Models
Should promising results be obtained from in vitro studies, subsequent validation in animal models is crucial.[11][12][13]
-
Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats or mice is a standard for evaluating acute anti-inflammatory effects.[6]
-
Antimicrobial Activity: Murine models of systemic or localized infection can be used to assess the in vivo efficacy of the compound.
-
Neuropharmacological Activity: Rodent models of psychosis, such as those induced by phencyclidine (PCP) or amphetamine, can be employed to investigate potential antipsychotic effects.[9]
Part 3: Data Presentation and Interpretation
To facilitate a clear understanding and comparison of the potential biological activities, the following table summarizes the known activities of structurally related compounds, which provides the basis for the proposed investigation of this compound.
| Compound | Structure | Reported Biological Activity | Reference |
| 2,3-Dimethoxybenzoic acid | Benzene ring with a carboxylic acid at C1 and methoxy groups at C2 and C3. | Precursor for compounds with antioxidant and antibacterial activity. | [3] |
| Veratric Acid (3,4-Dimethoxybenzoic acid) | Benzene ring with a carboxylic acid at C1 and methoxy groups at C3 and C4. | Antioxidant, anti-inflammatory, cardiovascular protection. | [5] |
| 2,3-Dihydroxybenzoic acid | Benzene ring with a carboxylic acid at C1 and hydroxyl groups at C2 and C3. | Anti-inflammatory, antioxidant, iron chelator. | [4] |
| Methyl-2-Amino-3-Methoxybenzoate (MAM) | Benzene ring with a methyl ester at C1, an amino group at C2, and a methoxy group at C3. | Atypical antipsychotic properties in preclinical models. | [9][10] |
| Dimethoxy Flavones | Flavone backbone with two methoxy group substitutions. | Anti-inflammatory via inhibition of COX enzymes and pro-inflammatory cytokines. | [6] |
Conclusion and Future Directions
This compound stands as a compound with significant, yet largely uncharacterized, therapeutic potential. The existing literature on structurally analogous molecules strongly suggests promising avenues for investigation in the realms of antimicrobial, antioxidant, anti-inflammatory, and even neuropharmacological activities. This technical guide provides a comprehensive framework for initiating such investigations, from initial in vitro screening to subsequent in vivo validation.
The key to unlocking the potential of this compound lies in rigorous, systematic research. The detailed protocols and workflows presented herein are designed to guide researchers in generating robust and reproducible data. Future studies should also focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of novel derivatives, could further optimize its biological activities and lead to the development of novel therapeutic agents. The journey from a fragrant compound to a potential therapeutic is a challenging but potentially rewarding one, and the exploration of this compound is a compelling next step.
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A comprehensive list of references is available for further reading and verification. Please refer to the provided links for access to the source materials.
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Dimethoxybenzoate Compounds: A Guide to Natural Sourcing and Scientific Isolation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Merit of Dimethoxybenzoates
Dimethoxybenzoate compounds, a class of phenolic acids characterized by a benzoic acid core with two methoxy group substitutions, are pivotal molecules in natural product chemistry and pharmacology. The specific isomerism—such as the prevalent 3,4-dimethoxybenzoic acid (veratric acid), 2,5-dimethoxybenzoic acid, and 2,6-dimethoxybenzoic acid—dictates their biological activities, which include significant antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comprehensive overview of the natural origins of these valuable compounds and elucidates the rigorous scientific methodologies required for their extraction, isolation, and purification, offering a practical framework for researchers in natural product discovery and drug development.
Part 1: A Survey of Natural Sources
The occurrence of dimethoxybenzoate compounds is widespread throughout the plant and fungal kingdoms. The specific isomer found is often unique to the genus or species, making proper identification of the source material a critical first step.
Key Isomers and Their Botanical Origins
-
3,4-Dimethoxybenzoic Acid (Veratric Acid): This is the most well-documented isomer in nature. It is a known plant metabolite found in a variety of vegetables and fruits.[3] Notable sources include the cured pods of the vanilla orchid (Vanilla planifolia), where it exists alongside vanillin, and the edible cauliflower mushroom (Sparassis crispa).[1][4][5][6] It has also been identified in species such as Hypericum laricifolium, Artemisia sacrorum, and Zeyheria montana, as well as in common foods like coriander and olives.[7][8]
-
2,5-Dimethoxybenzoic Acid (Gentisic Acid Dimethyl Ether): This isomer is less common but has been isolated from plants used in traditional medicine. A significant source is Peperomia dindygulensis, a plant utilized in Chinese folk medicine for treating various ailments.[9][10]
-
2,6-Dimethoxybenzoic Acid: This compound has been reported in several plant species, including Dianthus caryophyllus (carnation), Curculigo orchioides, and Molineria capitulata.[11]
-
Related Structures: It is also valuable to note related compounds like 2,6-dimethoxy-p-benzoquinone, which has been successfully isolated from the leaves of Flacourtia jangomas.[12][13]
The following table summarizes the primary natural sources for these key compounds.
| Compound Name | Common Name(s) | Key Natural Sources | Family/Class |
| 3,4-Dimethoxybenzoic Acid | Veratric Acid | Vanilla planifolia (Vanilla), Sparassis crispa (Mushroom), Coriandrum sativum (Coriander), Olea europaea (Olive), Hypericum laricifolium, Artemisia sacrorum[1][2][7][8] | Plants, Fungi |
| 2,5-Dimethoxybenzoic Acid | Gentisic Acid Dimethyl Ether | Peperomia dindygulensis[9][10] | Piperaceae (Plant) |
| 2,6-Dimethoxybenzoic Acid | Dianthus caryophyllus (Carnation), Curculigo orchioides, Molineria capitulata[11] | Plants | |
| 2,6-Dimethoxybenzoquinone | Flacourtia jangomas[12][13] | Salicaceae (Plant) |
Part 2: A Methodological Workflow for Isolation and Purification
The successful isolation of dimethoxybenzoates from complex natural matrices is a multi-step process that demands careful optimization. The narrative below follows a logical workflow from raw plant material to a purified, characterized compound, explaining the scientific rationale behind each procedural choice.
Caption: Figure 1: General Workflow for Dimethoxybenzoate Isolation.
Step 1: Sample Preparation
The journey begins with the meticulous preparation of the source material. For dried plant matter, this involves grinding it into a fine powder.
-
Expertise & Experience: The primary objective is to maximize the surface area available for solvent penetration. A smaller particle size dramatically increases the efficiency of the subsequent extraction step, ensuring that the solvent can access the cellular structures where the target compounds are stored.[14] Lyophilization (freeze-drying) is often preferred over oven-drying for heat-sensitive compounds to prevent thermal degradation.
Step 2: Extraction — Liberating the Target Compounds
Extraction is the critical step where the dimethoxybenzoates are dissolved and separated from the solid plant matrix. The choice of method is a balance between efficiency, cost, time, and the chemical stability of the target molecule.[14]
-
Trustworthiness: A robust extraction protocol is one that is reproducible and exhaustive. Comparing a modern technique like Ultrasound-Assisted Extraction (UAE) with a conventional one like maceration can validate the efficiency. If both methods, properly optimized, yield similar quantities of the target compound (as determined by a quantitative analysis like HPLC), it builds confidence in the exhaustiveness of the procedure.
Caption: Figure 2: Decision Matrix for Extraction Method Selection.
Solvent Selection: A Question of Polarity and pH The choice of solvent is paramount.[15] Dimethoxybenzoic acids are moderately polar.
-
Causality: Solvents like methanol, ethanol, or mixtures with water are effective at solubilizing these compounds.[16][17] For phenolic acids, the pH of the extraction medium is a critical variable. Using a slightly acidified solvent (e.g., methanol with 0.1% formic acid) ensures the carboxylic acid group remains protonated (-COOH) rather than ionized (-COO⁻). This non-ionized form is significantly more soluble in organic solvents, thereby increasing extraction yield. Hexane may be used in an initial "de-fatting" step to remove highly non-polar compounds like lipids and chlorophyll before the main extraction.[18]
Step 3: Chromatographic Purification
The crude extract is a complex mixture. Chromatography is the cornerstone of isolating the target compound from this mixture.
-
Column Chromatography (CC): This is the workhorse of purification.
-
Normal-Phase: A polar stationary phase (like silica gel) is used with a non-polar mobile phase (e.g., a gradient of hexane and ethyl acetate). Non-polar compounds elute first, while the more polar dimethoxybenzoates are retained longer.
-
Reversed-Phase: A non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., a gradient of water and acetonitrile or methanol, often with a small amount of acid).[19] In this mode, polar compounds elute first. This is often the preferred method for final purification via HPLC.
-
-
High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is the gold standard. A reversed-phase C18 column is typically employed. The separation of various benzoic acid derivatives can be achieved using a gradient elution system.[19][20]
-
Authoritative Grounding: The choice of stationary and mobile phases is dictated by the physicochemical properties of the analytes. The goal is to maximize the differential partitioning of the target compound relative to the impurities, leading to a successful separation.[21][22]
Part 3: Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, providing a robust starting point for laboratory work.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Dimethoxybenzoates
This method is efficient and suitable for compounds that may be sensitive to prolonged heat exposure.[14]
-
Maceration: Weigh 50 g of finely ground, dried plant material and place it in a 1 L Erlenmeyer flask.
-
Solvation: Add 500 mL of 80% methanol containing 0.1% formic acid (v/v).
-
Causality: The 80% methanol provides a polar medium to dissolve the target compounds, while the formic acid ensures the carboxylic acid group remains protonated for better solubility.
-
-
Sonication: Place the flask in an ultrasonic bath. Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
-
Re-extraction: Repeat the process (steps 2-4) on the solid residue two more times to ensure exhaustive extraction.
-
Concentration: Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Yield: The resulting dried mass is the crude extract, ready for purification.
Protocol 2: Silica Gel Column Chromatography for Purification
This protocol describes a standard normal-phase chromatographic separation.
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in 100% hexane and carefully pack it into a glass column. Do not let the column run dry.
-
Sample Loading: Dissolve 2 g of the crude extract in a minimal amount of dichloromethane. Adsorb this mixture onto a small amount of silica gel (~4 g) and dry it to a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Expertise & Experience: Dry loading the sample onto the column results in a much sharper starting band and significantly better separation compared to loading it as a liquid.
-
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) in test tubes.
-
Monitoring: Spot each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., 8:2 hexane:ethyl acetate). Visualize the spots under UV light (254 nm).
-
Trustworthiness: TLC analysis provides a real-time visual confirmation of the separation. Fractions containing the same spot (ideally a single spot for the pure compound) are combined.
-
-
Isolation: Combine the pure fractions and evaporate the solvent to yield the semi-purified dimethoxybenzoate compound. This product may then be subjected to a final purification step like preparative HPLC or recrystallization.
Conclusion and Future Directions
This guide has outlined the principal natural sources of dimethoxybenzoate compounds and detailed a robust, scientifically-grounded workflow for their isolation. The methodologies presented, from advanced extraction techniques like UAE to fundamental purification via column chromatography, provide a comprehensive toolkit for the natural product scientist. The key to successful isolation lies not just in following steps, but in understanding the physicochemical principles that govern each choice—from solvent polarity and pH to the selection of chromatographic conditions.
Future research should focus on the discovery of novel microbial or plant sources, the development of more sustainable and scalable "green" isolation techniques like supercritical fluid chromatography, and the continued exploration of the vast therapeutic potential of these versatile molecules.
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Methyl 2,3-Dimethoxybenzoate: A Versatile Precursor in Modern Organic Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of a Substituted Benzene Ring
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 2,3-dimethoxybenzoate, a substituted aromatic ester, represents a highly valuable and versatile precursor. Its utility stems from the specific arrangement of its functional groups: a methyl ester and two adjacent methoxy groups on a benzene ring. This configuration provides a unique combination of reactivity and steric influence that synthetic chemists can exploit to achieve specific outcomes. The electron-donating nature of the two methoxy groups strongly activates the aromatic ring toward electrophilic substitution, while their placement, along with the ester group, allows for regioselective control in a variety of transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights for its effective use in research and development.
Core Physicochemical Properties and Spectroscopic Profile
A thorough understanding of a precursor's physical and chemical properties is fundamental to its successful application in synthesis. The key data for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | Methyl o-veratrate[1] |
| CAS Number | 2150-42-7 |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| Appearance | Solid |
| Melting Point | 48-52 °C |
| Boiling Point | 180-185 °C at 50 mmHg |
| InChI Key | MGLIMPUPAKQITQ-UHFFFAOYSA-N |
The spectroscopic data for this compound are critical for reaction monitoring and product confirmation. While a specific spectrum for this compound is not detailed in the provided search results, the IR spectrum of its parent acid, 2,3-dimethoxybenzoic acid, shows characteristic peaks for the carboxyl group and aromatic C-H bonds, which would be similar in the methyl ester, with the addition of ester C=O and C-O stretches[2].
Synthesis of this compound
The most direct and common laboratory synthesis of this compound is the esterification of 2,3-dimethoxybenzoic acid. This reaction is typically catalyzed by a strong acid in methanol, a process known as Fischer esterification.
Protocol 1: Fischer Esterification of 2,3-Dimethoxybenzoic Acid
-
Reaction Setup: To a solution of 2,3-dimethoxybenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Reaction Execution: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield crude this compound.
-
Purification: If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.
Causality: The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol, according to Le Châtelier's principle.
Key Synthetic Transformations and Reactivity
The reactivity of this compound is dominated by the interplay between its three functional groups. The methoxy groups dictate the regioselectivity of electrophilic aromatic substitution, while the ester provides a handle for various nucleophilic acyl substitution and reduction reactions.
Caption: Key reaction pathways for this compound.
Electrophilic Aromatic Substitution
The two methoxy groups are strong activating, ortho-para directing groups. In this molecule, the C4, C5, and C6 positions are activated.
-
C6 Position: Ortho to the 2-methoxy group and para to the 3-methoxy group. This position is highly activated.
-
C4 Position: Ortho to the 3-methoxy group and meta to the 2-methoxy group. This position is also activated.
-
C5 Position: Para to the 2-methoxy group and meta to the 3-methoxy group. This position is activated.
Steric hindrance from the adjacent ester and methoxy groups often influences the final regiochemical outcome. Nitration, for example, is a common transformation used to install a nitro group, which can then be reduced to an amine, a crucial functional group in many pharmaceutical compounds[3][4].
Protocol 2: Regioselective Nitration
This protocol is adapted from the nitration of a structurally similar compound and illustrates a general method[3].
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane or acetic acid. Cool the solution in an ice-salt bath to 0 to -5 °C.
-
Nitrating Agent: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq), keeping the temperature below 10 °C.
-
Reaction Execution: Add the cold nitrating mixture dropwise to the solution of the benzoate, ensuring the reaction temperature is maintained below 5 °C.
-
Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction's progress by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice. If using an organic solvent, separate the organic layer. Wash it sequentially with cold water, saturated sodium bicarbonate solution (to neutralize acids), and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting nitro-substituted product by column chromatography.
Causality: The strong acid mixture generates the nitronium ion (NO₂⁺), the active electrophile. The sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion. The regioselectivity will be dictated by a combination of the electronic directing effects of the methoxy groups and steric hindrance.
Transformations of the Ester Group
The methyl ester group is a versatile handle for further synthetic modifications.
-
Hydrolysis: The ester can be easily hydrolyzed back to the carboxylic acid under either acidic or basic (saponification) conditions. This is useful when the acid functionality is required for subsequent reactions, such as amide bond formation.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (2,3-dimethoxyphenyl)methanol. This transformation is fundamental for accessing a different class of derivatives.
Application in Multi-Step Synthesis: A Case Study Analog
While specific multi-step syntheses starting directly from this compound are not prominently detailed in the provided search results, the utility of closely related analogs is well-documented and serves as an excellent proxy to understand its potential. For instance, methyl 3-hydroxy-4-methoxybenzoate is a key starting material in a novel synthesis of Gefitinib, an anticancer drug that acts as a tyrosine kinase inhibitor[4][5].
The synthetic sequence for Gefitinib highlights the strategic transformations that a substituted benzoate precursor can undergo:
-
O-Alkylation: The phenolic hydroxyl group is alkylated.
-
Nitration: A nitro group is introduced onto the aromatic ring.
-
Reduction: The nitro group is reduced to an amine.
-
Cyclization: The amine is used to construct the quinazolinone core of the drug.
-
Further Functionalization: Subsequent steps complete the synthesis of the target molecule[4].
This example demonstrates the power of using a simple, functionalized benzene derivative as a scaffold upon which to build significant molecular complexity. This compound, with its two methoxy groups, offers a similar, albeit electronically different, platform for such synthetic strategies.
Caption: General workflow for complex molecule synthesis from a benzoate precursor.
Safety and Handling
According to safety data, this compound is classified as Acute Toxicity, Oral (Category 4) and is associated with the GHS07 pictogram (exclamation mark) and a "Warning" signal word.
-
Hazard Statements: H302 - Harmful if swallowed.
-
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P501: Dispose of contents/container in accordance with local regulations.
-
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a strategically important precursor in organic synthesis. Its value lies in the predictable reactivity conferred by the activating methoxy groups and the versatile methyl ester functionality. By understanding the principles of electrophilic aromatic substitution and ester manipulations, chemists can leverage this molecule as a foundational building block for the synthesis of a wide array of more complex and high-value compounds, including heterocycles and potential pharmaceutical agents. The protocols and insights provided in this guide serve as a technical resource for harnessing the full synthetic potential of this readily accessible starting material.
References
-
PubChem. (n.d.). Methyl 2-Methoxybenzoate. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H12O4). Retrieved from [Link]
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Newman, M. S., et al. (2009, February 12). The synthesis of methyl 2-hydroxy-5-methoxy-3-methylbenzoate. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
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Ferenc, W., et al. (n.d.). IR spectra of 2,3-dimethoxybenzoic acid (A). ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3,5-Dimethoxybenzoate. Retrieved from [Link]
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MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
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The Versatile Scaffold: Methyl 2,3-dimethoxybenzoate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Substructure
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is perpetual. Methyl 2,3-dimethoxybenzoate, a seemingly simple aromatic ester, has emerged as a valuable and versatile building block in the synthesis of a variety of biologically active compounds. Its unique substitution pattern, featuring two adjacent methoxy groups on the benzene ring, imparts specific electronic and conformational properties that can be exploited to achieve desired pharmacological activities. This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a particular focus on its role in the development of anticancer agents. We will delve into its synthesis, its utility as a scaffold for creating complex molecular architectures, and the biological activities of its derivatives, supported by detailed experimental protocols and mechanistic insights.
Physicochemical Properties of this compound
A solid understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 2150-42-7 | [1] |
| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |
| Molecular Weight | 196.20 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 48-52 °C | |
| Boiling Point | 180-185 °C at 50 mmHg | |
| SMILES | COC(=O)c1cccc(OC)c1OC | |
| InChI | 1S/C10H12O4/c1-12-8-6-4-5-7(9(8)13-2)10(11)14-3/h4-6H,1-3H3 |
Synthetic Strategies: Accessing the Core Scaffold
The availability of efficient synthetic routes to this compound and its parent acid, 2,3-dimethoxybenzoic acid, is crucial for its widespread use. While commercially available, understanding its synthesis provides valuable insights for potential derivatization. A common approach involves the methylation of a suitably substituted dihydroxybenzoic acid precursor.
Illustrative Synthetic Workflow: From Isovanillin to a Dihydroxybenzoic Acid Derivative
While a direct synthesis for this compound is not detailed in the provided search results, a plausible multi-step synthesis of a related dihydroxybenzoic acid can be adapted from the synthesis of 2,3-Dihydroxy-4-methoxybenzoic Acid starting from isovanillin.[3] This process illustrates the chemical transformations that this class of molecules can undergo.
Caption: A plausible synthetic workflow for a dihydroxybenzoic acid derivative.
Experimental Protocol: Oxidation of an Aldehyde to a Carboxylic Acid
This protocol is adapted for the final oxidation step to yield a dihydroxybenzoic acid.[3]
Materials:
-
2,3-Dihydroxy-4-methoxybenzaldehyde
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Water (H₂O)
Procedure:
-
Dissolve 2,3-dihydroxy-4-methoxybenzaldehyde in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature until the purple color of the permanganate has disappeared.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Cool the filtrate in an ice bath and acidify with dilute sulfuric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 2,3-Dihydroxy-4-methoxybenzoic acid.
Applications in Anticancer Drug Discovery: Targeting Topoisomerase I
A significant application of the 2,3-dimethoxybenzoate moiety is in the development of potent anticancer agents that target topoisomerase I (TOP1).[4][5] TOP1 is a crucial enzyme involved in DNA replication and transcription, making it an attractive target for cancer therapy.
The Benzo[i]phenanthridine Scaffold: A Platform for TOP1 Inhibitors
Researchers have successfully incorporated the 2,3-dimethoxy substitution pattern into the benzo[i]phenanthridine scaffold to create novel TOP1 inhibitors.[4][5] These compounds are structurally related to the natural product nitidine, a known antitumor agent.[5] Studies have shown that the presence of the 2,3-dimethoxy groups can enhance the TOP1-targeting activity of these molecules.[5]
Caption: Mechanism of action of 2,3-dimethoxybenzo[i]phenanthridine derivatives as TOP1 inhibitors.
Structure-Activity Relationships (SAR) and Biological Activity
Systematic modifications of the benzo[i]phenanthridine scaffold have revealed key structural features that influence their biological activity. A series of 11-substituted 2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridines have been synthesized and evaluated for their TOP1-targeting activity and cytotoxicity.[4]
| Compound | R Group at C-11 | TOP1-Targeting Activity | Cytotoxicity (IC₅₀ in RPMI8402 cells) |
| 10 | -CH₂OH | Potent | >10 µM |
| 12 | -CH₂NH₂ | Potent | >10 µM |
| 13 | -CH₂N(CH₃)₂ | Potent | >10 µM |
| 16 | -(CH₂)₂NH₂ | Less Active | >10 µM |
| 17 | -(CH₂)₂N(CH₃)₂ | Potent | >10 µM |
Data adapted from a study on 11-substituted 2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridine derivatives.[4]
The data suggests that while several derivatives exhibit potent TOP1-targeting activity, their in vitro cytotoxicity in the tested cell line was lower than that of the reference compound ARC-111.[4] However, some of these compounds showed cytotoxicity comparable to topotecan, a clinically used TOP1 inhibitor.[4]
Experimental Protocol: Synthesis of an 11-Substituted Benzo[i]phenanthridine Derivative
The following protocol outlines the synthesis of 11-[(2-N,N-dimethylamino)ethyl]-2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridine (17) from its primary amine precursor (16).[4]
Materials:
-
11-(2-aminoethyl)-2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridine (16)
-
Formaldehyde (37% solution in H₂O)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic acid (AcOH)
-
1 N Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
Procedure:
-
To a solution of compound 16 and formaldehyde in methanol at 0 °C, add a solution of sodium cyanoborohydride in methanol.
-
Stir the resulting reaction solution for an additional 30 minutes at 0 °C.
-
Add two drops of acetic acid.
-
Warm the reaction mixture to room temperature and stir for another 2 hours.
-
Quench the reaction with 1 N NaOH solution.
-
Concentrate the mixture and extract with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by chromatography to obtain compound 17 .
Potential Applications in Other Therapeutic Areas
While the anticancer potential of this compound derivatives is the most well-documented, the broader class of dimethoxybenzoic acid derivatives has shown promise in other therapeutic areas.
-
Anti-inflammatory Agents: Various methoxy-substituted benzoic acid derivatives have been investigated for their anti-inflammatory properties.[6] The synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans, for example, has led to compounds that inhibit the NF-κB pathway and reduce levels of reactive oxygen species (ROS) and nitric oxide (NO).[7][8]
-
Antimicrobial Agents: There is evidence to suggest that dimethoxybenzoate derivatives may possess antimicrobial activity. For instance, new benzoate derivatives isolated from a marine-derived fungus have exhibited inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA).[9]
Conclusion and Future Perspectives
This compound has proven to be a valuable and versatile scaffold in medicinal chemistry, particularly in the design and synthesis of novel anticancer agents targeting topoisomerase I. The strategic placement of the two methoxy groups influences the electronic and steric properties of the molecule, enabling the fine-tuning of biological activity. The synthetic accessibility of this compound and the potential for a wide range of chemical modifications make it an attractive starting point for the development of new drug candidates. While its application in oncology is the most advanced, preliminary evidence suggests that its derivatives may also hold promise as anti-inflammatory and antimicrobial agents. Further exploration of the chemical space around the this compound core is warranted and is likely to yield new and improved therapeutic agents for a variety of diseases.
References
- 11-Substituted 2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridine derivatives as novel topoisomerase I-targeting agents - PMC - NIH. (n.d.).
- 2,3-Dimethoxybenzo[i]phenanthridines: topoisomerase I-targeting anticancer agents. (n.d.).
- Synthesis of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Detailed Guide for Research Applications - Benchchem. (n.d.).
- Anti-Inflammatory Agents And Intermediates For Improving Joint Health. (2025).
- Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. (2021).
- This compound 97 2150-42-7 - Sigma-Aldrich. (n.d.).
- This compound | CAS 2150-42-7 | SCBT - Santa Cruz Biotechnology. (n.d.).
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- Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity - PubMed. (2021).
- Two new benzoate derivatives and one new phenylacetate derivative from a marine-derived fungus Engyodontium album - PubMed. (n.d.).
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An In-depth Technical Guide to Methyl 2,3-dimethoxybenzoate (CAS 2150-42-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,3-dimethoxybenzoate, identified by the CAS number 2150-42-7, is an organic compound belonging to the benzoate ester family.[1] Its molecular structure features a benzene ring substituted with a methyl ester group and two methoxy groups at positions 2 and 3.[1] This arrangement of functional groups makes it a subject of interest for chemical synthesis and potentially for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, safety data, and a discussion of its potential applications, particularly in the context of drug discovery and development.
Physicochemical Properties
This compound is a solid at room temperature, with a melting point ranging from 48 to 52 °C. It is characterized by a molecular formula of C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol .[1] The presence of the ester and methoxy groups lends it moderate polarity. While it has low solubility in water, it is soluble in various organic solvents.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2150-42-7 | [1] |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.20 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 48-52 °C | |
| Boiling Point | 180-185 °C at 50 mmHg | |
| Flash Point | > 110 °C (> 230 °F) - closed cup | |
| InChI Key | MGLIMPUPAKQITQ-UHFFFAOYSA-N | |
| SMILES | COC(=O)c1cccc(OC)c1OC |
Synthesis and Reactivity
The most common method for the synthesis of this compound is the Fischer-Speier esterification of 2,3-dimethoxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[3][4] This reaction is an equilibrium process, and to achieve a high yield of the ester, it is typically performed using an excess of methanol, which also serves as the solvent.[3]
Experimental Protocol: Fischer-Speier Esterification of 2,3-dimethoxybenzoic Acid
Materials:
-
2,3-dimethoxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Dichloromethane
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Boiling chips
Procedure:
-
In a 100-mL round-bottomed flask, combine 0.1 moles of 2,3-dimethoxybenzoic acid and 40 mL of methanol.
-
Carefully add 3 mL of concentrated sulfuric acid to the mixture while swirling.
-
Add a few boiling chips and attach a reflux condenser.
-
Heat the mixture to a gentle reflux and maintain for 1-2 hours.[3]
-
After the reflux period, allow the mixture to cool to room temperature.
-
Transfer the cooled solution to a separatory funnel containing 50 mL of water.
-
Rinse the reaction flask with 40 mL of dichloromethane and add this to the separatory funnel.
-
Extract the product into the dichloromethane layer by shaking the funnel, venting frequently.
-
Separate the organic layer (bottom) and wash it sequentially with 25 mL of water, 25 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with 25 mL of brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the dichloromethane by rotary evaporation to yield the crude product.
-
The crude this compound can be further purified by recrystallization or distillation under reduced pressure.[2]
The reactivity of this compound is primarily dictated by its ester and methoxy functional groups. The ester group can undergo hydrolysis back to the carboxylic acid and methanol under acidic or basic conditions. The aromatic ring can participate in electrophilic aromatic substitution reactions, with the positions of substitution being influenced by the directing effects of the methoxy and ester groups.
Potential Applications in Drug Development and Research
While there is limited direct research on the biological activities of this compound, the structural motifs present in the molecule are found in various pharmacologically active compounds. Its isomer, Methyl 3,5-dimethoxybenzoate, is a known starting material for the synthesis of mycophenolic acid and its analogues, which are immunosuppressant drugs.[5] This suggests that dimethoxybenzoate derivatives can serve as valuable building blocks in medicinal chemistry.
Furthermore, other related methoxy-substituted benzoate derivatives have been investigated for a range of biological activities, including antifungal and antimicrobial properties.[6][7] The presence of methoxy groups on an aromatic ring can influence a molecule's lipophilicity and its ability to interact with biological targets, making this compound a compound of interest for screening in various biological assays. Its potential as a precursor for more complex molecules with therapeutic potential warrants further investigation by researchers in drug discovery.
Safety and Toxicology
This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may also cause skin irritation, serious eye irritation, and respiratory irritation.[8]
Table 2: GHS Hazard Information for this compound
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure | 3 | H335: May cause respiratory irritation |
Handling and Storage: When handling this compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood.[8]
Store in a tightly closed container in a dry and well-ventilated place.
First Aid Measures:
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
In case of skin contact: Wash off with soap and plenty of water. Consult a doctor.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a doctor.
Spectral Data
While a comprehensive, publicly available dataset of the spectra for this compound is limited, the expected spectral characteristics can be inferred from its structure and data from closely related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the two methoxy group protons, and the methyl ester protons. The aromatic protons would appear as a multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The methoxy and methyl ester protons would appear as singlets in the upfield region (typically δ 3.5-4.0 ppm).
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy and methyl groups. The carbonyl carbon would be the most downfield signal (typically δ 165-175 ppm).
-
FTIR: The infrared spectrum would be characterized by a strong absorption band for the C=O stretching of the ester group (around 1720 cm⁻¹). There would also be characteristic absorptions for the C-O stretching of the ester and ether linkages, as well as C-H stretching and bending vibrations for the aromatic and methyl groups.[9][10]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 196.20). Fragmentation patterns would likely involve the loss of the methoxy and methyl ester groups.
Conclusion
This compound is a readily synthesizable organic compound with well-defined physicochemical properties. While its direct applications in drug development are not yet extensively explored, its structural relationship to intermediates used in the synthesis of known drugs suggests its potential as a valuable building block for medicinal chemists. Further research into its biological activities and synthetic utility is warranted to fully elucidate its potential in pharmaceutical and chemical research. Proper safety precautions should be observed when handling this compound due to its potential hazards.
References
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Lab5 procedure esterification. (n.d.). Retrieved from [Link]
- Application Note: Laboratory Protocol for the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzo
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1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). (n.d.). Human Metabolome Database. Retrieved from [Link]
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13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). (n.d.). Human Metabolome Database. Retrieved from [Link]
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13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0141437). (n.d.). NP-MRD. Retrieved from [Link]
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1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). (n.d.). Human Metabolome Database. Retrieved from [Link]
- Compound 527323: Methyl 2-(4-methoxy-2,3-dimethylanilino)benzoate. (2025).
- RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. (2023). Food and Chemical Toxicology, 183, 114337.
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This compound (C10H12O4). (n.d.). PubChemLite. Retrieved from [Link]
- Scientific Committee on Consumer Safety SCCS. (2013). Opinion on 2,2'-methylene-bis-(6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol). European Commission.
- Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. (n.d.). The Royal Society of Chemistry.
- A Comparative Guide to the Biological Efficacy of Methyl 3-hydroxy-4,5-dimethoxybenzoate and its Parent Compound, 3-hydroxy. (2025). BenchChem.
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Methyl 3,5-Dimethoxybenzoate. (n.d.). PubChem. Retrieved from [Link]
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- Synthesis of Potentially Biologically Active Methyl-4,5-dimethoxy-2-(2-(4-methoxyphenyl)-2-oxoethyl)benzoate. (n.d.).
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- Mass Spectra of 1,2-Dimethoxybenzene Deriv
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Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
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Benzoic acid, 2-methoxy-, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
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Methyl 3-methoxy-2-methylbenzoate. (n.d.). PubChem. Retrieved from [Link]
- 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. (n.d.).
- The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... (n.d.).
- FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid C
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- Preparation of Methyl Benzo
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Organic Mechanism Fischer Esterification 004. (2012, April 10). YouTube. Retrieved from [Link]
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Methyl 2-Methoxybenzoate. (n.d.). PubChem. Retrieved from [Link]
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- Opinion of the Scientific Committee on Consumer Safety on Methyl salicylate (methyl 2-hydroxybenzo
- FTIR spectra of methyl benzoate (top panel), acetophenone (middle... (n.d.).
- RIFM fragrance ingredient safety assessment, m-dimethoxybenzene, CAS Registry Number 151-10-0. (2019). Food and Chemical Toxicology, 127, 103-110.
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Literature review on the synthesis and reactions of Methyl 2,3-dimethoxybenzoate
An In-depth Technical Guide to the Synthesis and Reactions of Methyl 2,3-dimethoxybenzoate
Introduction
This compound (CAS No: 2150-42-7), a substituted benzoate ester, is a valuable chemical intermediate in the fields of organic synthesis and medicinal chemistry.[1] Its molecular structure, featuring an aromatic ring functionalized with two methoxy groups and a methyl ester, provides multiple reactive sites, making it a versatile building block for more complex molecules. The electron-donating nature of the methoxy groups significantly influences the reactivity of the aromatic ring, while the ester moiety offers a handle for a variety of nucleophilic acyl substitution reactions.
This guide provides a comprehensive overview of the synthesis and key reactions of this compound, grounded in established chemical principles. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound's chemistry and its application in synthetic workflows.
Physical and Chemical Properties [1]
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| Appearance | Solid |
| Melting Point | 48-52 °C |
| Boiling Point | 180-185 °C / 50 mmHg |
| CAS Number | 2150-42-7 |
Part 1: Synthesis of this compound
The most direct and common route to this compound is the esterification of its corresponding carboxylic acid, 2,3-dimethoxybenzoic acid. This process is typically achieved via Fischer-Speier esterification, a well-established acid-catalyzed reaction.
Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Fischer-Speier Esterification
This protocol is adapted from standard esterification procedures for substituted benzoic acids.[2][3] The causality behind this experimental choice lies in its efficiency and use of common, inexpensive reagents. The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (methanol).[4]
Materials:
-
2,3-Dimethoxybenzoic Acid (1 equivalent)[5]
-
Methanol (CH₃OH), anhydrous (excess, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄), catalytic amount
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-dimethoxybenzoic acid (1 eq.) in an excess of anhydrous methanol.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-6 hours).[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.[2] The bicarbonate wash is critical for removing both the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude ester.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure product.
Part 2: Key Reactions of this compound
The reactivity of this compound is dictated by its two primary functional regions: the ester group and the activated aromatic ring.
Caption: Key reaction classes of this compound.
Nucleophilic Acyl Substitution at the Ester Group
These reactions proceed via a characteristic two-step addition-elimination mechanism.[6][7] A nucleophile first adds to the electrophilic carbonyl carbon to form a tetrahedral intermediate, which then collapses, expelling the methoxide (-OCH₃) as a leaving group.[6]
A. Hydrolysis (Saponification) Base-catalyzed hydrolysis, or saponification, is a common reaction that converts the ester back to its corresponding carboxylate salt, which can then be protonated to yield the carboxylic acid.
Experimental Protocol: Saponification This protocol is based on general procedures for the hydrolysis of methyl esters.[8] Materials:
-
This compound (1 eq.)
-
Sodium Hydroxide (NaOH)
-
Methanol and Water (as solvent)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve this compound in a mixture of methanol and an aqueous solution of NaOH (e.g., 2g NaOH in 30 cm³ water and 20 cm³ methanol).[8]
-
Heat the mixture under reflux for 2-4 hours, monitoring by TLC.[8]
-
After cooling, acidify the reaction mixture with concentrated HCl until a white precipitate forms (pH ~2-3).
-
Filter the precipitate (2,3-dimethoxybenzoic acid), wash with cold water to remove inorganic salts, and dry.
Electrophilic Aromatic Substitution (EAS)
The aromatic ring of this compound is highly activated towards electrophilic attack due to the two electron-donating methoxy groups. These groups are powerful ortho, para-directors. The methyl ester group, conversely, is an electron-withdrawing and meta-directing group. In disubstituted benzenes, the most powerful activating group dictates the position of substitution.[9] Therefore, the methoxy groups will direct the incoming electrophile.
-
Directing Effects:
-
-OCH₃ at C2: Directs to C1 (blocked), C3 (blocked), and C6 (para).
-
-OCH₃ at C3: Directs to C2 (blocked), C4 (ortho), and C5 (para).
-
The combined effect strongly favors substitution at the C5 and C6 positions, with the C4 position also being activated. Steric hindrance may influence the final product ratio.[9]
A. Nitration Nitration introduces a nitro (-NO₂) group onto the aromatic ring, a crucial step for synthesizing amino derivatives used in pharmaceuticals.[10][11]
Caption: Simplified mechanism for the nitration of an aromatic ring.
Experimental Protocol: Nitration This protocol is adapted from the nitration of methyl benzoate and other activated aromatic systems.[12][13] Extreme caution must be exercised when handling concentrated nitric and sulfuric acids. Materials:
-
This compound (1 eq.)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM) or other inert solvent
-
Ice
Procedure:
-
Reaction Setup: Dissolve this compound in DCM in a flask and cool in an ice-salt bath to 0 °C.
-
Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath. This generates the highly electrophilic nitronium ion (NO₂⁺).[11]
-
Addition: Add the cold nitrating mixture dropwise to the solution of the benzoate, ensuring the temperature is maintained below 5 °C.[13]
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.
-
Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the resulting nitro-substituted product by column chromatography or recrystallization.
Summary Table of Reactions
| Reaction Type | Reagents | Product | Key Insights |
| Fischer Esterification | 2,3-Dimethoxybenzoic acid, CH₃OH, H₂SO₄ | This compound | Acid catalyst protonates the carbonyl, increasing electrophilicity.[4] |
| Saponification | NaOH, H₂O/CH₃OH then H⁺ | 2,3-Dimethoxybenzoic acid | A reversible reaction driven to completion by deprotonation of the acid product.[8] |
| Nitration (EAS) | HNO₃, H₂SO₄ | Nitro-Methyl 2,3-dimethoxybenzoate | The powerful activating -OCH₃ groups direct substitution, primarily to the C5/C6 positions.[9] |
| Reduction | LiAlH₄ then H₂O | (2,3-Dimethoxyphenyl)methanol | Strong reducing agent required to reduce the ester to the primary alcohol. |
Conclusion
This compound is a synthetically versatile molecule whose reactions are well-defined by the principles of nucleophilic acyl substitution and electrophilic aromatic substitution. A thorough understanding of the electronic effects of its substituent groups is paramount for predicting reaction outcomes and designing effective synthetic strategies. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers leveraging this compound in the synthesis of complex target molecules for pharmaceutical and materials science applications.
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ChemSpider Synthetic Pages. Methyl ester hydrolysis. 8
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Unknown Source. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. 12
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Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
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Benchchem. An In-depth Technical Guide to 1,3-Dimethoxy-2-methylbenzene. 15
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Benchchem. Application Notes and Protocols for the Esterification of 3,5-Dimethoxybenzoic Acid. 2
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PubMed. Nucleophilic acyl substitutions of esters with protic nucleophiles mediated by amphoteric, oxotitanium, and vanadyl species. 16
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BYJU'S. Nucleophilic Acyl Substitution. 4
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Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). 6
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Benchchem. Application Note: Laboratory Protocol for the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate. 17
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Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. 18
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YouTube. Hydrolysis of Methyl Benzoate - Lab Demo. 19
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Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. 11
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Sigma-Aldrich. 2,3-Dimethoxybenzoic acid ReagentPlus, 99 1521-38-6. 5
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YouTube. 20.2 Nucleophilic Acyl Substitution | Organic Chemistry. 22
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Ningbo Inno Pharmchem Co., Ltd. Methyl 3,5-dimethoxybenzoate: Properties and Applications for Chemical Manufacturers. 23
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YouTube. Chem 51C F20 Lec 13. Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution. 7
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Benchchem. Application Notes and Protocols: Methyl 3-hydroxy-4,5-dimethoxybenzoate as a Chemical Intermediate. 13
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ChemicalBook. Methyl 3,5-dimethoxybenzoate synthesis. 24
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LookChem. 2,3-Dimethoxybenzoic acid. 25
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Docsity. Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate - A Detailed Experiment. 26
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MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. 27
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Master Organic Chemistry. EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". 9
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Google Patents. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester. 28
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Methodological & Application
Detailed experimental protocol for Methyl 2,3-dimethoxybenzoate synthesis
Synthesis of Methyl 2,3-dimethoxybenzoate: A Detailed Experimental Guide
This comprehensive guide provides a detailed experimental protocol for the synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol herein is presented with in-depth explanations of the procedural choices, ensuring both clarity and reproducibility.
Introduction
This compound is a substituted aromatic ester that serves as a key building block in the synthesis of more complex molecules. Its structural features, including the methoxy groups at the 2 and 3 positions of the benzene ring, make it a versatile precursor for various chemical transformations. A common and efficient method for its preparation is the Fischer-Speier esterification of 2,3-dimethoxybenzoic acid with methanol, utilizing an acid catalyst.[1][2] This process is favored for its atom economy and the use of readily available reagents.[3]
Reaction Mechanism: Fischer-Speier Esterification
The synthesis of this compound from 2,3-dimethoxybenzoic acid and methanol proceeds via the Fischer-Speier esterification mechanism. This acid-catalyzed reaction involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid.[1][4]
The key steps of the mechanism are as follows:
-
Protonation of the carbonyl oxygen: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of 2,3-dimethoxybenzoic acid, increasing the electrophilicity of the carbonyl carbon.[1]
-
Nucleophilic attack by methanol: The lone pair of electrons on the oxygen atom of methanol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[5]
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: A molecule of water is eliminated, forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerates the acid catalyst.[1]
Caption: Fischer-Speier Esterification Mechanism.
Experimental Protocol
This protocol details the synthesis of this compound from 2,3-dimethoxybenzoic acid and methanol.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 2,3-Dimethoxybenzoic acid | C₉H₁₀O₄ | 182.17 | 10.0 g | 0.055 |
| Methanol | CH₃OH | 32.04 | 100 mL | - |
| Sulfuric acid (conc.) | H₂SO₄ | 98.08 | 2 mL | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | - |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glass funnel
-
Filter paper
Procedure
Caption: Experimental Workflow for Synthesis.
Step-by-Step Method:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.055 mol) of 2,3-dimethoxybenzoic acid in 100 mL of methanol.[6]
-
Catalyst Addition: While stirring, slowly and carefully add 2 mL of concentrated sulfuric acid to the solution.[6] The addition is exothermic and should be done cautiously.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[3] Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Extraction: Transfer the cooled reaction mixture to a 250 mL separatory funnel containing 100 mL of water. Rinse the reaction flask with a small amount of dichloromethane and add it to the separatory funnel.[6]
-
Extract the aqueous layer with 50 mL of dichloromethane. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 50 mL of brine.[3][7]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate.[3] Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel if necessary.[8]
Characterization
The final product, this compound, should be a solid at room temperature.[9] The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the two methoxy group protons, and the methyl ester protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all ten carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (196.20 g/mol ).[9]
-
Melting Point: The melting point of the purified product should be in the range of 48-52 °C.[9]
Safety Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Methanol: is flammable and toxic. Avoid inhalation and skin contact.
-
Sulfuric Acid: is highly corrosive and can cause severe burns. Handle with extreme care.
-
Dichloromethane: is a volatile and potentially carcinogenic solvent. Minimize exposure.
-
Thionyl Chloride (if used as an alternative): is a highly corrosive and reactive substance that reacts violently with water, releasing toxic gases.[10][11][12] It must be handled with extreme caution in a dry environment.[13]
All chemical waste must be disposed of according to institutional and local regulations.[12]
Troubleshooting
-
Low Yield: If the yield is low, ensure the reaction went to completion by extending the reflux time and monitoring with TLC. Incomplete removal of water during the reaction can also shift the equilibrium back to the reactants; ensure anhydrous conditions.[1]
-
Impure Product: If the product is impure after work-up, purification by column chromatography or recrystallization is recommended. The presence of unreacted carboxylic acid can be identified by a broad peak in the ¹H NMR spectrum and can be removed by an additional wash with a basic solution.
References
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Loba Chemie. THIONYL CHLORIDE AR - Safety Data Sheet. [Link]
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ResearchGate. The synthesis of methyl 2-hydroxy-5-methoxy-3-methylbenzoate. (2025-08-06). [Link]
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National Institutes of Health. Methyl 3,5-Dimethoxybenzoate | C10H12O4 | CID 75074 - PubChem. [Link]
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The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]
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ResearchGate. Screening of reaction conditions in the esterification of benzoic acid with methanol a. [Link]
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National Institutes of Health. 2,3-Dimethoxybenzoic acid | C9H10O4 | CID 15204 - PubChem. [Link]
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YouTube. Synthesis of Methyl benzoate with reaction mechanism. (2020-12-27). [Link]
-
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Step-by-step guide to purifying Methyl 2,3-dimethoxybenzoate via column chromatography
An Application Note and Protocol for the Purification of Methyl 2,3-dimethoxybenzoate via Column Chromatography
Introduction
This compound is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its molecular structure, featuring a benzoate ester and two methoxy groups, imparts a moderate polarity that makes it an ideal candidate for purification using silica gel column chromatography.[1][2] Achieving high purity is critical, as residual starting materials or synthetic byproducts can interfere with subsequent reaction steps and compromise the integrity of the final product.
This application note provides a comprehensive, step-by-step guide for the purification of this compound from a crude reaction mixture. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying scientific principles that ensure a successful and reproducible separation. We will cover preliminary analysis by Thin-Layer Chromatography (TLC), selection of an appropriate solvent system, column packing, sample loading, gradient elution, and fraction analysis.
Pre-Chromatography Analysis: Optimizing Separation with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column separation, it is essential to determine the optimal mobile phase (eluent) composition using TLC. TLC serves as a rapid, small-scale pilot for the column, allowing for the efficient screening of various solvent systems to achieve the best possible separation between the desired product and any impurities.[3]
The primary goal of this step is to find a solvent system in which the this compound has a Retention Factor (R_f) of approximately 0.25 to 0.35.[4] An R_f in this range typically ensures that the compound will elute from the column in a reasonable volume of solvent, well-separated from both non-polar impurities (which run at a higher R_f) and highly polar impurities (which remain near the baseline, R_f ≈ 0).
Protocol for TLC Analysis:
-
Prepare TLC Chambers: Line two or three small beakers or TLC chambers with filter paper and add a few milliliters of different test solvent systems. A good starting point for a compound of this polarity is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5]
-
Test System 1: 90:10 Hexane:Ethyl Acetate (v/v)
-
Test System 2: 80:20 Hexane:Ethyl Acetate (v/v)
-
Test System 3: 70:30 Hexane:Ethyl Acetate (v/v)
-
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent front to ascend to near the top of the plate.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm).[3] Circle the spots.
-
Calculate R_f and Select System: Calculate the R_f value for each spot (R_f = distance traveled by spot / distance traveled by solvent front). Identify the solvent system that provides the best separation and places the target product spot at an R_f of ~0.3. This will be your starting eluent for the column.
Materials and Equipment
| Category | Item | Specifications |
| Stationary Phase | Silica Gel | Flash Chromatography Grade, 60 Å, 230-400 mesh[6] |
| Mobile Phase | Hexane | HPLC Grade[7] |
| Ethyl Acetate | HPLC Grade[7] | |
| Apparatus | Glass Chromatography Column | Appropriate size for the scale of purification |
| Separatory Funnel/Reservoir | For solvent addition | |
| Fraction Collection Tubes | Test tubes or vials | |
| TLC Plates & Chamber | Silica gel on aluminum or glass backing | |
| Rotary Evaporator | For solvent removal | |
| Chemicals | Crude this compound | Synthesized material |
| Sand | Washed, sea sand | |
| Cotton or Glass Wool | To plug the column |
Step-by-Step Purification Protocol
This protocol is designed for the purification of approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different quantities. A general rule is to use 30 to 100 grams of silica gel for every gram of crude material, depending on the difficulty of the separation.[6][8]
Column Packing (Slurry Method)
The slurry packing technique is highly recommended as it minimizes the risk of trapping air bubbles or creating channels in the stationary phase, both of which lead to poor separation efficiency.[4][9]
-
Prepare the Column: Clamp the column vertically to a retort stand. Place a small plug of cotton or glass wool at the bottom, ensuring it is compact enough to retain the sand and silica but loose enough to allow solvent flow.[4] Add a thin layer (~1 cm) of sand on top of the plug.
-
Create the Slurry: In a beaker, measure the required amount of silica gel (e.g., 50 g for 1 g of crude product). Add the initial, least polar eluent determined by TLC (e.g., 90:10 Hexane:Ethyl Acetate) to form a free-flowing slurry.[3]
-
Pack the Column: Close the stopcock and fill the column about one-third full with the same eluent. Pour the silica slurry into the column in a single, continuous motion.
-
Settle the Packing: Gently tap the side of the column to dislodge any air bubbles and encourage uniform settling. Open the stopcock to drain some solvent, but never let the solvent level fall below the top of the silica bed . This is crucial to prevent the column from cracking, which ruins the separation.[10]
-
Finalize Packing: Once the silica has settled into a stable bed, add a final layer of sand (~1 cm) on top to prevent the bed from being disturbed during sample and solvent addition.[10] Drain the excess solvent until the level is just at the top of the sand layer.
Sample Loading (Dry Loading Method)
For solid samples or those that are not very soluble in the initial eluent, the dry loading method is superior to wet loading. It ensures the sample is introduced to the column as a narrow, concentrated band, which is key to achieving high resolution.[3][10]
-
Adsorb Sample onto Silica: Dissolve the crude this compound (~1 g) in a minimum amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add Silica: To this solution, add a small amount of silica gel (e.g., 2-3 g) and mix to form a paste.
-
Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[10]
-
Load the Column: Carefully and evenly pour this sample-adsorbed silica powder onto the top layer of sand in the packed column.
Elution and Fraction Collection (Gradient Elution)
A gradient elution, where the polarity of the mobile phase is gradually increased, is often more efficient for separating components of varying polarities than an isocratic (constant solvent) elution.[8][11]
-
Initial Elution: Carefully add the initial low-polarity eluent (e.g., 90:10 Hexane:EtOAc) to the column reservoir. Open the stopcock and begin collecting fractions.
-
Increase Polarity: Systematically increase the proportion of the more polar solvent. For example:
-
Elute with 2-3 column volumes of 90:10 Hexane:EtOAc.
-
Switch to 85:15 Hexane:EtOAc for the next 2-3 column volumes.
-
Continue increasing the ethyl acetate concentration (e.g., to 80:20, 70:30) as needed based on TLC analysis of the fractions.[8]
-
-
Collect Fractions: Collect the eluent in appropriately sized fractions (e.g., 10-20 mL per test tube). Keep the fractions organized sequentially.
Workflow Visualization
The overall process can be visualized as a logical sequence of steps from preparation to final product isolation.
Caption: Workflow for the purification of this compound.
Data Analysis and Troubleshooting
Fraction Analysis
-
Monitor with TLC: Spot every few fractions onto a TLC plate alongside a spot of the original crude mixture.
-
Identify Pure Fractions: Develop and visualize the TLC plate. Fractions that show a single spot corresponding to the R_f of the desired product are considered pure.
-
Combine and Isolate: Combine all the pure fractions into a single round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.[1]
-
Verify Purity: Assess the purity of the final product using analytical techniques such as NMR, melting point, or HPLC. The melting point should be sharp and within the literature range of 48-52 °C.[1]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Column was overloaded with sample.[12]- Column was poorly packed (cracks/channels). | - Re-optimize the solvent system using TLC for better spot separation.- Use a larger column with more silica or reduce the sample amount (aim for a 1:30 to 1:100 sample:silica ratio).[8]- Repack the column carefully using the slurry method.[9] |
| Compound Won't Elute | - Eluent polarity is too low.- Compound may be decomposing on the acidic silica.[13] | - Gradually increase the polarity of the eluent system (e.g., add a small percentage of methanol to the ethyl acetate/hexane mixture).[14]- Test compound stability on a silica TLC plate. If unstable, consider using a less acidic stationary phase like alumina or deactivating the silica by pre-flushing with a solvent system containing 1-3% triethylamine.[11][13] |
| Compound Elutes Too Fast | - Eluent polarity is too high. | - Start with a less polar solvent mixture (e.g., a higher percentage of hexane).[5] |
| Streaking/Tailing of Spots | - Sample is too concentrated on TLC/column.- Compound is acidic or basic, interacting strongly with silica.[13] | - Dilute the sample before loading.- If the compound is acidic, consider adding a small amount (~1%) of acetic acid to the eluent. If basic, add ~1% triethylamine.[11][15] |
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]
-
Biocompare. (2020). Six Suggestions for Successful Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
GMP Insiders. (n.d.). Good Chromatography Practices - Meeting Industry Standards. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Sorbead India. (n.d.). Application Of Column Chromatography In Pharmacy. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
Sorbent Technologies. (n.d.). Chromatography Sorbents | Silica Gel for Separation & Purification. Retrieved from [Link]
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- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
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- 15. labcluster.com [labcluster.com]
Application Notes & Protocols: High-Purity Recrystallization of Methyl 2,3-dimethoxybenzoate
Abstract
Methyl 2,3-dimethoxybenzoate is a key chemical intermediate whose purity is critical for its effective use in pharmaceutical synthesis and materials science research. Residual starting materials, incompletely methylated precursors, or by-products from its synthesis can interfere with subsequent reactions, impacting yield, and the safety and efficacy of the final product. Recrystallization is a powerful and scalable purification technique that leverages differences in solubility to isolate the target compound from its impurities. This guide provides a comprehensive, experience-driven protocol for the systematic development of a recrystallization procedure to obtain high-purity this compound.
Foundational Principles: The Science of Recrystallization
Recrystallization is a purification process for solid compounds based on the principle of differential solubility.[1][2] The core concept is that the solubility of a compound in a solvent increases with temperature.[3] An ideal recrystallization solvent will dissolve the target compound (solute) readily at an elevated temperature but poorly at a low temperature. Conversely, impurities should either be highly soluble at all temperatures (to remain in the liquid phase) or completely insoluble (to be filtered out while hot).
The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[4][5] As this solution cools, the solubility of the target compound decreases, forcing it to come out of the solution and form a crystalline lattice. The slow, ordered arrangement of molecules into a crystal lattice inherently excludes mismatched impurity molecules, which remain dissolved in the surrounding solution (the mother liquor). The purified crystals are then isolated by filtration.[2]
Physicochemical Profile: this compound
A thorough understanding of the compound's properties is essential for both executing the protocol and verifying its success.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₄ | [6][7] |
| Molecular Weight | 196.20 g/mol | [6][7] |
| Appearance | Solid | [8] |
| Melting Point | 48-52 °C (lit.) | |
| Boiling Point | 180-185 °C / 50 mmHg (lit.) | [8] |
| CAS Number | 2150-42-7 | [6][8] |
Protocol Part I: Systematic Solvent Selection
The choice of solvent is the most critical factor for a successful recrystallization. An ideal solvent should:
-
Not react with the compound.
-
Exhibit high solubility for the compound at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).[1]
-
Have a boiling point below the melting point of the compound to prevent "oiling out".[1]
-
Be volatile enough to be easily removed from the purified crystals.
Given the aromatic ester structure of this compound, solvents with moderate polarity are excellent starting points.[9]
Screening Methodology
-
Place ~30-50 mg of crude this compound into a small test tube.
-
Add the solvent to be tested dropwise at room temperature, agitating after each addition. Observe if the solid dissolves.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the mixture gently to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.[3]
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
-
Observe the quality and quantity of crystal formation. An ideal solvent will show poor solubility at room temperature but complete dissolution when hot, followed by the formation of abundant crystals upon cooling.
Recommended Solvents for Screening
-
Single Solvents: Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane.
-
Mixed Solvents: If no single solvent is ideal, a binary system is often effective.[4] Common pairs include Ethanol/Water, Methanol/Water, or Toluene/Hexane. In this system, the compound is dissolved in a minimum of the "good" hot solvent (in which it is very soluble), followed by the dropwise addition of the "poor" hot solvent (in which it is insoluble) until the solution becomes faintly cloudy (saturated). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool.
Data Logging Template for Solvent Screening
| Solvent(s) | Solubility (RT) | Solubility (Hot) | Crystal Formation (Cold) | Notes / Recommendation |
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Toluene | ||||
| Hexane | ||||
| Ethanol/Water |
Protocol Part II: Step-by-Step Recrystallization Workflow
This protocol assumes a suitable solvent (e.g., a Methanol/Water mixture) has been identified from the screening process.
Materials & Equipment
-
Crude this compound
-
Erlenmeyer flasks (appropriate sizes)
-
Selected recrystallization solvent(s)
-
Heating source (hot plate with stirring)
-
Magnetic stir bar
-
Glass funnel and fluted filter paper (for hot filtration, if needed)
-
Buchner funnel and filter flask
-
Vacuum source
-
Watch glass
-
Ice bath
Experimental Procedure
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask with a magnetic stir bar. Add the primary "good" solvent (e.g., Methanol) in small portions and begin heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[5]
-
Decolorization (Optional): If the solution has a noticeable color from impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (1-2% w/w of the solute). Re-heat the mixture to boiling for 5-10 minutes. The activated carbon will adsorb the colored impurities.[10]
-
Hot Filtration (Optional but Recommended): This step removes insoluble impurities like dust or the activated carbon added in the previous step. Place a piece of fluted filter paper in a stemless or short-stemmed funnel and place it atop a clean, pre-warmed Erlenmeyer flask. Quickly pour the hot solution through the filter paper.[2][4] It is crucial to keep the solution and apparatus hot during this step to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of large, pure crystals.[4] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation of Crystals: Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent. Collect the crystals by vacuum filtration, swirling the flask to transfer the entire contents into the funnel.
-
Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold solvent to rinse away any adhering mother liquor containing impurities.[1] Using cold solvent minimizes the loss of the purified product.
-
Drying: Continue to draw air through the crystals on the Buchner funnel for 15-20 minutes to partially dry them. Transfer the crystalline cake to a watch glass, break it up, and allow it to air-dry completely. For faster results, a vacuum oven at a temperature well below the compound's melting point may be used.
Workflow Visualization
The following diagram illustrates the complete recrystallization process.
Caption: Recrystallization workflow for this compound.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) |
| Oiling Out | The melting point of the solute is below the boiling point of the solvent; solution is supersaturated. | Re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent until the solution is clear, then allow it to cool again, perhaps more slowly.[1] |
| No Crystals Form | Too much solvent was used; the solution is not saturated enough. | Boil off a portion of the solvent to concentrate the solution and try cooling again.[5] If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a "seed crystal" from a previous batch to induce crystallization.[1] |
| Poor Recovery/Yield | Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Always wash crystals with ice-cold solvent. Ensure the filtration apparatus is pre-heated before hot filtration. |
| Product Still Impure | Inappropriate solvent choice; cooling was too rapid. | Re-screen for a more selective solvent. Ensure the solution cools slowly and undisturbed to allow for proper crystal lattice formation. A second recrystallization may be necessary. |
Purity Validation
The success of the recrystallization must be validated.
-
Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C) that corresponds closely to the literature value. Impurities depress and broaden the melting point range.[5] Compare your experimental melting point to the literature value of 48-52 °C .
-
Thin-Layer Chromatography (TLC): Spot the crude material, the purified material, and the mother liquor on a TLC plate. A successful purification will show a single, strong spot for the purified product and multiple spots (or a spot corresponding to the product plus others) for the crude material and mother liquor.
Safety Precautions
-
This compound: May be harmful if swallowed.[8] Avoid breathing dust and ensure adequate ventilation.
-
Solvents: Many organic solvents (e.g., Methanol, Hexane, Toluene) are flammable and have associated toxicities.[11] All heating must be performed on a hot plate, never with a Bunsen burner. Handle solvents in a fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves must be worn at all times.
References
-
Methyl 2-Methoxybenzoate. (n.d.). PubChem. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). MH Chem [YouTube Channel]. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Massachusetts, Department of Chemistry. Retrieved from [Link]
-
Methyl 4-isopropyl-3,5-dimethoxybenzoate. (2024, April 9). ChemBK. Retrieved from [Link]
-
Solubility of Methyl 3,4-Dimethoxybenzoate. (n.d.). Solubility of Things. Retrieved from [Link]
- Land, W. E., & Griesbach, P. F. (1972). U.S. Patent No. 3,654,351. Washington, DC: U.S. Patent and Trademark Office.
-
This compound. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
Supporting Information For: Synthesis of L- and D-amino acids possessing substituted benzene ring. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Methyl 3,5-Dimethoxybenzoate. (n.d.). PubChem. Retrieved from [Link]
-
Macroscale Nitration of Methyl Benzoate. (n.d.). St. Olaf College, Department of Chemistry. Retrieved from [Link]
-
Nitration of methyl benzoate. (n.d.). Royal Society of Chemistry, Education. Retrieved from [Link]
-
This compound (C10H12O4). (n.d.). PubChemLite. Retrieved from [Link]
- Preparation method of 3-methoxy-2-nitrobenzoate. (2016). CN105820054A. Google Patents.
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Analytical methods for the characterization of Methyl 2,3-dimethoxybenzoate
An In-Depth Guide to the Analytical Characterization of Methyl 2,3-dimethoxybenzoate
Introduction
This compound (CAS No. 2150-42-7) is a key chemical intermediate in the synthesis of more complex molecules within the pharmaceutical and fine chemical industries.[1] Its molecular structure, comprising a substituted benzene ring with an ester and two methoxy groups, necessitates a multi-faceted analytical approach to ensure identity, purity, and quality. The absence of robust characterization can lead to impurities in the final product, potentially impacting efficacy, safety, and regulatory compliance.
This comprehensive guide provides a suite of detailed application notes and protocols for the definitive characterization of this compound. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the causality behind methodological choices. We will explore chromatographic and spectroscopic techniques that, when used in concert, provide an unambiguous profile of the compound.
Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is critical for method development, particularly for selecting appropriate solvents and chromatographic conditions.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₂O₄ | [1][2] |
| Molecular Weight | 196.20 g/mol | |
| CAS Number | 2150-42-7 | |
| Appearance | Solid | [2] |
| Melting Point | 48-52 °C | |
| Boiling Point | 180-185 °C (at 50 mmHg) | |
| Solubility | Moderately soluble in organic solvents; low solubility in water. | [1] |
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic methods are the cornerstone of quantitative analysis, enabling the separation and quantification of the main compound from process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
Principle of Application: Reversed-phase HPLC (RP-HPLC) is the premier technique for assessing the purity of non-volatile, moderately polar organic molecules like this compound. The use of a non-polar stationary phase (C18) with a polar mobile phase allows for excellent separation based on hydrophobicity. A UV detector is highly effective due to the compound's aromatic ring, which acts as a strong chromophore. This method is adapted from established protocols for structurally similar phenolic compounds, ensuring its robustness.[3][4]
Experimental Protocol: RP-HPLC for Purity Assessment
-
Instrumentation & Conditions:
-
System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Deionized Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
-
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
-
Solution Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of deionized water. Degas for 15 minutes in an ultrasonic bath.[4]
-
Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Degas for 15 minutes.[4]
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and B.
-
Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the Standard Solution.[4]
-
-
Analysis Procedure:
-
Equilibrate the system for at least 30 minutes with the initial mobile phase conditions.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Perform five replicate injections of the Standard Solution to confirm system suitability (e.g., retention time RSD < 1%, peak area RSD < 2%).
-
Inject the Sample Solution in duplicate.
-
-
Data Interpretation:
-
Purity is calculated using the area normalization method. The area of the main peak is expressed as a percentage of the total area of all integrated peaks. This assumes that all impurities have a similar UV response factor, a common and effective approach for routine quality control.
-
Workflow for HPLC Purity Analysis
Caption: HPLC workflow from sample preparation to data analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Application: GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile compounds. For this compound, it serves a dual purpose: confirming the molecular weight via the molecular ion peak and identifying trace volatile impurities that may not be resolved by HPLC. Electron Ionization (EI) provides reproducible fragmentation patterns that act as a "fingerprint" for the molecule, aiding in its definitive identification.[3][5]
Experimental Protocol: GC-MS for Identification and Impurity Profiling
-
Instrumentation & Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
-
Column: Non-polar capillary column (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (Split mode, e.g., 50:1).
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
-
Solution Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate.
-
Sample Solution (1 mg/mL): Dissolve ~10 mg of the sample in 10 mL of solvent.
-
-
Analysis Procedure:
-
Inject the prepared sample solution into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
-
Data Interpretation:
-
Identification: The mass spectrum of the main peak should exhibit a molecular ion peak (M⁺) at m/z 196, corresponding to the molecular weight of this compound.
-
Fragmentation: Key fragments would include losses of methoxy (-OCH₃, m/z 165) and carbomethoxy (-COOCH₃, m/z 137) groups, which are characteristic of this structure.
-
Impurity Profiling: Minor peaks in the TIC can be identified by comparing their mass spectra against spectral libraries (e.g., NIST) to tentatively identify volatile impurities.
-
Workflow for GC-MS Analysis
Caption: GC-MS workflow for identification and impurity analysis.
Spectroscopic Analysis for Structural Elucidation
While chromatography excels at quantification, spectroscopy provides definitive structural information, confirming that the correct molecule has been synthesized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Application: NMR is the most powerful technique for unambiguous structural elucidation of organic molecules. ¹H NMR provides information about the number of different types of protons, their electronic environment, and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms. For this compound, NMR can confirm the substitution pattern on the aromatic ring, which is critical to distinguish it from its isomers.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation & Sample Preparation:
-
System: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a 5 mm NMR tube.[5] Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
-
-
Data Acquisition:
-
¹H NMR: Acquire data using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a sufficient number of scans (e.g., 16) for good signal-to-noise, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the low natural abundance of the ¹³C isotope.[5]
-
-
Data Interpretation (Predicted):
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.5 ppm (dd, 1H): Aromatic proton adjacent to the ester group.
-
δ ~7.1 ppm (t, 1H): Aromatic proton between the two methoxy-substituted carbons.
-
δ ~7.0 ppm (dd, 1H): Aromatic proton adjacent to a methoxy group.
-
δ ~3.9 ppm (s, 3H): Methyl protons of the ester group.
-
δ ~3.85 ppm (s, 6H): Protons of the two methoxy groups (may appear as two distinct singlets or a single singlet depending on resolution).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
~10 unique carbon signals are expected.
-
δ ~167 ppm: Ester carbonyl carbon (C=O).
-
δ ~150-160 ppm: Aromatic carbons attached to oxygen (C-O).
-
δ ~115-130 ppm: Other aromatic carbons (C-H and C-C).
-
δ ~60 ppm & ~56 ppm: Methoxy group carbons (-OCH₃).
-
δ ~52 ppm: Ester methyl carbon (-COOCH₃).
-
-
Workflow for NMR Structural Analysis
Caption: NMR workflow for complete structural elucidation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle of Application: FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, FT-IR can confirm the presence of the ester carbonyl group, C-O bonds, and aromatic C-H bonds, providing complementary evidence for the compound's structure. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[5]
Experimental Protocol: FT-IR via ATR
-
Instrumentation & Sample Preparation:
-
System: FT-IR Spectrometer equipped with an ATR accessory (e.g., diamond crystal).
-
Sample: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure: Apply firm, even pressure using the pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Data Interpretation (Expected Absorption Bands):
-
~3000-2850 cm⁻¹: C-H stretching vibrations from the methyl groups.[6]
-
~1720 cm⁻¹: A strong, sharp absorption from the ester carbonyl (C=O) stretch, which is highly characteristic.
-
~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1250-1050 cm⁻¹: Strong C-O stretching vibrations from the ester and ether linkages.
-
Below 900 cm⁻¹: C-H out-of-plane bending vibrations characteristic of the aromatic substitution pattern.
-
// Nodes sample_place [label="Place Solid Sample\non ATR Crystal", fillcolor="#F1F3F4", fontcolor="#202124"]; ftir_system [label="FT-IR Spectrometer\n(ATR Accessory)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; background [label="Collect Background\nSpectrum (Clean ATR)", fillcolor="#FBBC05", fontcolor="#202124"]; collect_sample [label="Collect Sample Spectrum\n(16-32 Scans)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Identify Characteristic\nFunctional Groups", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges sample_place -> ftir_system [style=invis]; ftir_system -> background; background -> collect_sample [label="With Sample"]; collect_sample -> analysis; }``` Caption: FT-IR workflow for rapid functional group identification.
Integrated Analytical Strategy
No single analytical technique can provide a complete picture of a chemical substance. The true power of characterization lies in an integrated approach.
-
HPLC establishes the purity and quantifies the compound.
-
GC-MS confirms the molecular weight and identifies volatile impurities.
-
NMR provides the definitive, unambiguous structural proof and distinguishes between isomers.
-
FT-IR offers rapid confirmation of essential functional groups.
By combining the data from these orthogonal techniques, researchers and drug development professionals can build a comprehensive and self-validating characterization package for this compound, ensuring its quality, identity, and suitability for downstream applications.
References
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H12O4). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3,5-Dimethoxybenzoate. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate.... Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-Methoxybenzoate. PubChem Compound Database. Retrieved from [Link]
-
Genentech. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2022). Development and validation of GC-MS method for the trace level determination of potential genotoxic. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 3,5-dimethoxybenzoate, 2150-37-0. Retrieved from [Link]
Sources
Application Notes & Protocols: The Untapped Potential of Methyl 2,3-Dimethoxybenzoate and the Versatility of its Isomers in Total Synthesis
A Note to the Researcher: Initial exploration into the specific applications of Methyl 2,3-dimethoxybenzoate as a cornerstone building block in the total synthesis of complex natural products and pharmaceuticals reveals a notable scarcity of dedicated, in-depth literature. While its structure suggests significant potential, its deployment in multi-step total synthesis is not as extensively documented as its isomers.
This guide, therefore, serves a dual purpose. Firstly, it will outline the theoretical synthetic utility and potential reaction pathways of this compound, drawing upon established principles of organic chemistry. Secondly, and more substantially, it will provide a detailed examination of its more frequently utilized isomer, Methyl 3,5-dimethoxybenzoate , to offer practical, field-proven protocols and strategic insights that are directly applicable to the broader class of dimethoxybenzoate building blocks. This comparative approach is designed to equip researchers with both the foundational knowledge of the title compound and the transferable skills derived from its more established counterparts.
Part 1: this compound - A Building Block of Latent Potential
This compound (CAS 2150-42-7) is a commercially available solid with a melting point of 48-52 °C.[1] Its structure, featuring two adjacent methoxy groups and a methyl ester on a benzene ring, presents a unique electronic and steric environment, making it an intriguing substrate for various organic transformations.
Key Structural Features and Synthetic Implications
The 2,3-dimethoxy substitution pattern offers distinct opportunities for regioselective functionalization. The methoxy groups are ortho-directing activators for electrophilic aromatic substitution. However, the steric hindrance from the adjacent methoxy group and the ester functionality can influence the position of substitution.
A critical reaction for this class of compounds is directed ortho-metalation (DoM) .[2] The methoxy groups can act as directing metalation groups (DMGs), facilitating deprotonation at an adjacent ortho position by a strong base, typically an organolithium reagent.[2] This creates a powerful nucleophilic aryllithium species that can react with a variety of electrophiles, enabling the introduction of a wide range of substituents.
Part 2: Application in Action - The Total Synthesis of Mycophenolic Acid using Methyl 3,5-Dimethoxybenzoate
To illustrate the practical application of dimethoxybenzoate building blocks, we will examine the use of Methyl 3,5-dimethoxybenzoate in the synthesis of Mycophenolic Acid, an immunosuppressant drug.[3] This example provides a tangible workflow and highlights key chemical transformations that are broadly applicable to this class of compounds.
Retrosynthetic Analysis of Mycophenolic Acid
The synthesis of Mycophenolic Acid can be envisioned by disconnecting the phthalide core, revealing a substituted aromatic precursor that can be derived from Methyl 3,5-dimethoxybenzoate.
Caption: Retrosynthetic analysis of Mycophenolic Acid.
Experimental Protocols
The following protocols are adapted from documented syntheses and are presented to provide a detailed, step-by-step guide for the key transformations involving Methyl 3,5-dimethoxybenzoate.
This reaction introduces an aldehyde group onto the aromatic ring, a crucial handle for further elaboration.
Materials and Equipment:
-
Methyl 3,5-dimethoxybenzoate
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethyl methyl ether (Cl₂CHOCH₃)
-
Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Dissolve Methyl 3,5-dimethoxybenzoate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TiCl₄ (1.1 eq) to the stirred solution.
-
To this mixture, add dichloromethyl methyl ether (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully pouring it into a mixture of ice and water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the formylated product.
This step converts the aldehyde into a phenol, which is then methylated to introduce a third methoxy group.
Materials and Equipment:
-
Formylated Methyl 3,5-dimethoxybenzoate
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Standard glassware for workup and purification
Procedure:
-
Dissolve the formylated product (1.0 eq) in DCM.
-
Add m-CPBA (1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 12-16 hours.
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
The resulting formate ester is then hydrolyzed under basic conditions (e.g., with sodium hydroxide in methanol) to yield the corresponding phenol.
Materials and Equipment:
-
Phenolic intermediate
-
Dimethyl sulfate (DMS) or methyl iodide (MeI)
-
Potassium carbonate (K₂CO₃)
-
Acetone or DMF
-
Standard glassware for workup and purification
Procedure:
-
Dissolve the phenol (1.0 eq) in acetone or DMF.
-
Add K₂CO₃ (2.0 eq) and stir the suspension.
-
Add DMS or MeI (1.5 eq) dropwise.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the methylated product.
Data Presentation
| Step | Reaction | Starting Material | Product | Key Reagents | Typical Yield (%) |
| 1 | Formylation | Methyl 3,5-dimethoxybenzoate | Methyl 2-formyl-3,5-dimethoxybenzoate | TiCl₄, Cl₂CHOCH₃ | 80-90 |
| 2 | Baeyer-Villiger Oxidation & Hydrolysis | Methyl 2-formyl-3,5-dimethoxybenzoate | Methyl 2-hydroxy-3,5-dimethoxybenzoate | m-CPBA, NaOH | 75-85 |
| 3 | Methylation | Methyl 2-hydroxy-3,5-dimethoxybenzoate | Methyl 2,3,5-trimethoxybenzoate | DMS, K₂CO₃ | 90-98 |
Part 3: Conclusion and Future Outlook
While the direct application of this compound in total synthesis remains an area ripe for exploration, the principles governing its reactivity can be effectively understood through the study of its isomers. The protocols detailed for the functionalization of Methyl 3,5-dimethoxybenzoate in the synthesis of Mycophenolic Acid provide a robust framework for researchers working with substituted aromatic building blocks. The strategic application of reactions such as formylation, Baeyer-Villiger oxidation, and methylation are key to unlocking the synthetic potential of these versatile molecules. Future research into the unique reactivity of this compound, particularly in the context of directed ortho-metalation, could lead to novel and efficient synthetic routes to a new generation of complex molecules.
References
-
Chemical Manufacturers. (2025). Methyl 3,5-dimethoxybenzoate: Properties and Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
Sources
Application Notes and Protocols: Experimental Setup for the Methylation of 2,3-Dihydroxybenzoic Acid
Introduction: Navigating the Methylation of a Multifunctional Molecule
2,3-Dihydroxybenzoic acid is a valuable building block in medicinal chemistry and materials science, notable for its role as a siderophore precursor in biological systems and its utility in the synthesis of more complex molecules.[1][2] The molecule presents a compelling challenge for selective chemical modification due to its three distinct nucleophilic sites: a carboxylic acid and two phenolic hydroxyl groups at the C2 and C3 positions. The strategic methylation of one or more of these sites can dramatically alter the molecule's physicochemical properties, leading to the synthesis of important intermediates like 2-hydroxy-3-methoxybenzoic acid, 3-hydroxy-2-methoxybenzoic acid, or the fully methylated 2,3-dimethoxybenzoic acid.[3]
This guide provides a detailed exploration of the experimental strategies and protocols for the methylation of 2,3-dihydroxybenzoic acid. We will dissect the causality behind reagent selection, reaction conditions, and analytical validation, offering researchers a robust framework for achieving desired methylation patterns with high fidelity. The protocols are designed to be self-validating, incorporating in-process controls and characterization checkpoints to ensure reproducible outcomes.
Part 1: Strategic Considerations for Methylation
The outcome of the methylation reaction is dictated by the choice of methylating agent and the reaction conditions, which govern the relative reactivity of the carboxylic acid versus the phenolic hydroxyl groups.
-
The Challenge of Selectivity: The carboxylic acid proton is the most acidic, but its conjugate base, the carboxylate, is a weaker nucleophile than the phenoxide ions formed by deprotonating the hydroxyl groups. This reactivity difference is the cornerstone of selective methylation.
-
Esterification (Carboxylic Acid Methylation): This is best achieved under acidic conditions or with specific reagents that preferentially react with carboxylic acids. Diazomethane is a classic, highly efficient reagent for this transformation, reacting rapidly with the acidic proton of the carboxyl group.[4][5]
-
Etherification (Phenol Methylation): This requires basic conditions to deprotonate the phenolic hydroxyls, forming highly nucleophilic phenoxide ions. Reagents like dimethyl sulfate or methyl iodide readily react with these phenoxides via an SN2 mechanism.[6][7]
-
Exhaustive Methylation: To methylate all three positions, an excess of a potent methylating agent under strongly basic conditions is required to ensure complete conversion of both phenols and the carboxylic acid.
-
Diagram of Potential Methylation Products
The methylation of 2,3-dihydroxybenzoic acid can yield a spectrum of products depending on the reaction's stoichiometry and conditions.
Caption: Possible methylation products of 2,3-dihydroxybenzoic acid.
Part 2: Protocol for Exhaustive Methylation with Dimethyl Sulfate
This protocol details the complete methylation of 2,3-dihydroxybenzoic acid to yield 2,3-dimethoxybenzoic acid, with subsequent esterification to this compound if desired. Dimethyl sulfate is chosen for its high reactivity and cost-effectiveness, though extreme caution is mandatory due to its toxicity.[6] The procedure is adapted from established methods for methylating phenolic acids.[8][9]
Core Principle: The reaction is performed in a strong base (NaOH), which deprotonates both phenolic hydroxyls and the carboxylic acid. The resulting phenoxides are highly nucleophilic and readily attack the dimethyl sulfate. An excess of the methylating agent ensures all sites are methylated. The initially formed methyl ester may be hydrolyzed by the basic conditions; therefore, a final acidification step is required to yield the carboxylic acid, which is then purified.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2,3-Dihydroxybenzoic Acid | ≥98% | Sigma-Aldrich | Starting material. |
| Dimethyl Sulfate (Me₂SO₄) | ≥99% | Sigma-Aldrich | Acute Toxin & Carcinogen. Handle only in a certified fume hood. |
| Sodium Hydroxide (NaOH) | Pellets, ≥98% | Fisher Scientific | Used to create a strongly basic medium. |
| Acetone | ACS Grade | VWR | Reaction solvent. |
| Diethyl Ether | ACS Grade | VWR | Extraction solvent. |
| Hydrochloric Acid (HCl) | Concentrated, 37% | VWR | For acidification during workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | Drying agent. |
| Deionized Water | High Purity | In-house | For solutions and washing. |
Experimental Workflow Diagram
Caption: Workflow for the exhaustive methylation of 2,3-dihydroxybenzoic acid.
Step-by-Step Protocol
SAFETY: Dimethyl sulfate is extremely hazardous. It is a potent alkylating agent, carcinogenic, and highly toxic via inhalation, ingestion, and skin contact.[6] All operations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended). Have a quenching solution (e.g., dilute ammonium hydroxide) readily available.
-
Reaction Setup:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2,3-dihydroxybenzoic acid (5.0 g, 32.4 mmol) in 50 mL of acetone.
-
In a separate beaker, prepare a solution of sodium hydroxide (5.2 g, 130 mmol, ~4 eq.) in 25 mL of deionized water and allow it to cool.
-
Add the cooled NaOH solution to the flask. Stir until the benzoic acid derivative is fully dissolved.
-
Cool the reaction flask in an ice-water bath to 0-5 °C.
-
-
Addition of Methylating Agent:
-
Measure dimethyl sulfate (12.3 g, 9.2 mL, 97.3 mmol, 3.0 eq.) and add it to the dropping funnel.
-
Add the dimethyl sulfate dropwise to the stirred, cooled reaction mixture over 30-45 minutes. It is crucial to maintain the internal temperature below 10 °C during the addition to control the exothermic reaction.[8]
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Let the reaction stir vigorously at room temperature overnight (16-18 hours).
-
Monitor the reaction progress using TLC (e.g., 7:3 Hexane:Ethyl Acetate with a drop of acetic acid). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
-
Workup and Isolation:
-
Cool the flask again in an ice bath. To quench any unreacted dimethyl sulfate, carefully add 20 mL of concentrated ammonium hydroxide solution and stir for 1 hour.
-
Remove the acetone from the mixture using a rotary evaporator.
-
Transfer the remaining aqueous solution to a beaker. While stirring vigorously, slowly acidify the solution to pH 1-2 by adding concentrated HCl. A white precipitate of 2,3-dimethoxybenzoic acid should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).
-
-
Purification:
-
The crude product can be purified by recrystallization. A common solvent system for this compound is boiling water or an ethanol/water mixture.
-
Dissolve the crude solid in a minimal amount of the hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Filter the purified crystals and dry them in a vacuum oven at 50-60 °C. The expected melting point for 2,3-dimethoxybenzoic acid is 120-122 °C.[3]
-
Part 3: Protocol for Selective Esterification with Diazomethane
This protocol describes the conversion of 2,3-dihydroxybenzoic acid to its methyl ester, methyl 2,3-dihydroxybenzoate. Diazomethane is unparalleled for this transformation due to its high efficiency and mild conditions.[10]
Core Principle: Diazomethane (CH₂N₂) is a gas that is used as a solution in an inert solvent like diethyl ether. It reacts instantaneously with the acidic proton of a carboxylic acid to form a methyldiazonium ion, which then undergoes an SN2 reaction with the carboxylate to yield the methyl ester and nitrogen gas.[5][11] The reaction with the less acidic phenolic protons is significantly slower, especially at low temperatures, allowing for high selectivity.[4]
EXTREME DANGER: Diazomethane is highly toxic and explosive. It should only be generated and handled by experienced personnel in a dedicated fume hood designed for explosive substances, using specialized glassware with fire-polished joints. It should never be exposed to sharp surfaces, ground glass joints, or high temperatures.
Due to the significant hazards, a detailed procedure for the in-situ generation of diazomethane is beyond the scope of this general application note. Researchers must consult specialized literature (e.g., from Organic Syntheses) and adhere strictly to institutional safety protocols before attempting this reaction.
Conceptual Step-by-Step Protocol
-
Preparation: Dissolve 2,3-dihydroxybenzoic acid in a mixture of diethyl ether and a small amount of methanol in a flask with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reaction: Slowly add a chilled ethereal solution of diazomethane with gentle stirring. The yellow color of the diazomethane will disappear as it reacts. Continue adding the solution until a faint yellow color persists, indicating a slight excess of diazomethane and complete consumption of the carboxylic acid.[10]
-
Quenching: After stirring for an additional 5-10 minutes, quench the excess diazomethane by adding a few drops of acetic acid until the yellow color vanishes and gas evolution (N₂) ceases.
-
Isolation: The reaction mixture can then be washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield the crude methyl 2,3-dihydroxybenzoate.
-
Purification: If necessary, the product can be purified by flash column chromatography on silica gel.
Part 4: Product Characterization
Validation of the product's identity and purity is critical. A combination of chromatographic and spectroscopic methods should be employed.
| Technique | Expected Observations for 2,3-Dimethoxybenzoic Acid |
| ¹H NMR | - Two singlets for the methoxy groups (-OCH₃) around δ 3.8-4.0 ppm. - A multiplet pattern for the three aromatic protons. - A broad singlet for the carboxylic acid proton (>δ 10 ppm), which disappears upon D₂O exchange. |
| ¹³C NMR | - Two signals for the methoxy carbons around δ 56-62 ppm. - A signal for the carboxylic carbon around δ 165-170 ppm. - Signals for the aromatic carbons, with the C-O carbons appearing downfield. |
| IR Spec. | - A broad O-H stretch for the carboxylic acid centered around 3000 cm⁻¹. - A sharp C=O stretch for the carboxylic acid around 1700 cm⁻¹. - C-O stretches for the methoxy groups around 1250 and 1050 cm⁻¹. |
| MS (ESI-) | The molecular ion peak [M-H]⁻ should be observed at m/z corresponding to the calculated mass of the deprotonated product (e.g., 181.05 for C₉H₉O₄⁻). |
| HPLC | A single sharp peak under appropriate conditions (e.g., reverse-phase C18 column with a water/acetonitrile mobile phase containing 0.1% formic acid).[12] |
References
-
A Little Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. Retrieved from [Link]
-
Pearson+. (n.d.). Diazomethane can be used to convert a carboxylic acid to a methyl.... Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Diazomethane (CH2N2). Retrieved from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (n.d.). Diazomethane makes methyl esters from carboxylic acids. Oxford University Press. Retrieved from [Link]
-
Kühnel, E., et al. (2007). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Angewandte Chemie International Edition, 46(37), 7075-7078. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Catechol alkylation reaction scheme. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfate. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2017). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]
-
MDPI. (2022). Efficient and Stable O-Methylation of Catechol with Dimethyl Carbonate over Aluminophosphate Catalysts. Retrieved from [Link]
-
MDPI. (2021). Vapour-Phase Selective O-Methylation of Catechol with Methanol over Metal Phosphate Catalysts. Retrieved from [Link]
-
Organic Syntheses. (n.d.). TRIMETHYLGALLIC ACID. Retrieved from [Link]
-
Chemdad. (n.d.). 2,3-Dimethoxybenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dihydroxybenzoic Acid. Retrieved from [Link]
-
PubMed. (2012). Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. Retrieved from [Link]
-
Reddit. (2022). Methylation of p-hydroxybenzoic acid with Me2SO4. Retrieved from [Link]
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- 1. 2,3-Dihydroxybenzoic Acid | C7H6O4 | CID 19 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dimethoxybenzoic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
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- 6. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
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Real-Time Monitoring of Methyl 2,3-dimethoxybenzoate Synthesis using Thin-Layer Chromatography (TLC)
An Application Note for Drug Development Professionals and Organic Chemists
Senior Application Scientist: Dr. Gemini
Abstract
This application note provides a comprehensive, field-proven protocol for monitoring the progress of the synthesis of Methyl 2,3-dimethoxybenzoate via the Fischer esterification of 2,3-dimethoxybenzoic acid. Thin-Layer Chromatography (TLC) is presented as a rapid, cost-effective, and indispensable analytical tool for qualitatively tracking the consumption of the starting material and the formation of the product.[1] We delve into the causality behind methodological choices, from the selection of an appropriate mobile phase to visualization and interpretation, ensuring a robust and self-validating monitoring system. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize reaction conditions and ensure reaction completion with confidence.
Introduction: The Scientific Rationale
The synthesis of this compound, a key intermediate in various pharmaceutical and fine chemical syntheses, is commonly achieved through the acid-catalyzed Fischer esterification of 2,3-dimethoxybenzoic acid with methanol.[2][3] The success of this transformation hinges on driving the reaction equilibrium towards the product.[2][4] Therefore, monitoring the reaction's progress is critical to determine the optimal reaction time, prevent the formation of byproducts, and decide when to initiate work-up procedures.
Thin-Layer Chromatography (TLC) is an ideal technique for this purpose due to its speed and simplicity.[5] The core principle relies on the significant difference in polarity between the starting material and the product. The starting material, 2,3-dimethoxybenzoic acid, contains a highly polar carboxylic acid group, which engages in strong hydrogen bonding with the polar stationary phase (silica gel).[6] Consequently, it will travel a shorter distance up the TLC plate, resulting in a low Retention Factor (Rf) value. In contrast, the product, this compound, is an ester. The conversion of the carboxylic acid to an ester drastically reduces its polarity.[6] This lower polarity leads to weaker interactions with the silica gel and stronger interactions with the less polar mobile phase, causing it to travel further up the plate and exhibit a higher Rf value.[7] By observing the disappearance of the starting material spot and the appearance of the product spot over time, one can effectively monitor the reaction's progression to completion.[8]
Reaction Scheme:
Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ pre-coated plates
-
Starting Material: 2,3-dimethoxybenzoic acid
-
Product Standard: this compound (if available, for reference)
-
Reaction Solvents: Methanol (reagent and solvent), Sulfuric acid (catalyst)
-
TLC Solvents (Mobile Phase):
-
Ethyl acetate (EtOAc)
-
Hexanes
-
-
Sample Preparation: Dichloromethane or Ethyl acetate
-
Apparatus:
-
Glass TLC developing chamber with lid
-
Filter paper
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
UV lamp (254 nm)
-
Iodine chamber (optional)
-
Staining solution (e.g., p-Anisaldehyde or Potassium Permanganate, optional)[9]
-
Heat gun or hot plate
-
Experimental Protocols
Protocol 1: Development and Optimization of the TLC Solvent System
The choice of the mobile phase (eluent) is the most critical parameter for achieving good separation. The goal is to find a solvent system where the starting material has an Rf value of approximately 0.2-0.3 and the product has an Rf of 0.5-0.7, ensuring clear separation between the spots.[10][11] A binary mixture of a non-polar solvent (hexanes) and a more polar solvent (ethyl acetate) is typically effective for this class of compounds.[5][12]
Step-by-Step Methodology:
-
Prepare Trial Solutions: Prepare dilute solutions of your starting material (2,3-dimethoxybenzoic acid) and, if available, the product (this compound) in a volatile solvent like ethyl acetate (~1 mg/mL).
-
Select Initial Solvent Systems: Begin with a few different ratios of Hexanes:EtOAc. Good starting points are 4:1, 3:1, and 2:1 (Hexanes:EtOAc).[13]
-
Prepare TLC Chambers: Pour a small amount (~0.5 cm depth) of each trial solvent system into separate TLC chambers. Place a piece of filter paper inside each chamber, ensuring it is wetted by the solvent, and close the lid. Allow the chambers to saturate for at least 5-10 minutes. This saturated atmosphere prevents the solvent front from evaporating as it moves up the plate, ensuring reproducible Rf values.[14]
-
Spot the Plate: On a single TLC plate, draw a light pencil line about 1 cm from the bottom (the origin). Mark two distinct lanes. Spot the starting material in one lane and the product in the other. Ensure the spots are small and concentrated.[8]
-
Develop the Plate: Place the spotted TLC plate into one of the prepared chambers. The origin line must be above the solvent level.[10] Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.
-
Visualize and Analyze: Remove the plate and immediately mark the solvent front with a pencil.[8] Allow the plate to dry. Visualize the spots under a 254 nm UV lamp. Both the starting material and product are UV-active due to their aromatic rings and should appear as dark spots against the fluorescent background.[15][16]
-
Optimize:
-
If the spots are too low (low Rf), the solvent system is not polar enough. Increase the proportion of ethyl acetate (e.g., move from 4:1 to 3:1 Hexanes:EtOAc).
-
If the spots are too high (high Rf), the solvent system is too polar. Increase the proportion of hexanes (e.g., move from 2:1 to 3:1 Hexanes:EtOAc).
-
The optimal system will provide a clear separation between the two spots, ideally with Rf values in the 0.15 to 0.85 range.[17] For this specific reaction, a system of 3:1 Hexanes:EtOAc is often a successful starting point.
-
Workflow for TLC Monitoring
Protocol 2: Real-Time Reaction Monitoring
Once the optimal solvent system is determined, you can begin monitoring the esterification reaction.
Step-by-Step Methodology:
-
Initial Sample (T=0): Before adding the acid catalyst to your reaction flask, take a small aliquot of the mixture of 2,3-dimethoxybenzoic acid and methanol. This is your T=0 reference.
-
Prepare the TLC Plate: Take a TLC plate and draw a light pencil line ~1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "C" (Co-spot), and "R" (Reaction).
-
Spot the Plate (T=0):
-
Lane SM: Spot a dilute solution of your starting material, 2,3-dimethoxybenzoic acid.
-
Lane C (Co-spot): First, spot the starting material (SM). Then, carefully spot your T=0 reaction aliquot directly on top of the SM spot. The co-spot lane is crucial as it confirms the identity of the starting material spot within the complexity of the reaction mixture.[11]
-
Lane R: Spot your T=0 reaction aliquot.
-
-
Start the Reaction: Add the catalyst (e.g., concentrated H₂SO₄) to your main reaction vessel and begin heating as per your synthesis protocol.[2]
-
Time-Course Sampling: At regular intervals (e.g., every 15-30 minutes), withdraw a small aliquot from the reaction mixture using a capillary tube.[10]
-
Monitor Progress: For each time point, use a new TLC plate. Spot the SM reference, a new co-spot (SM + current reaction mixture), and the current reaction mixture aliquot in their respective lanes.
-
Develop and Visualize: Develop each plate in the optimized solvent system (e.g., 3:1 Hexanes:EtOAc). Dry the plate and visualize under a 254 nm UV lamp. Circle the visible spots with a pencil.
Data Interpretation
Calculating the Retention Factor (Rf)
The Rf value is a ratio that quantifies the movement of a compound on the TLC plate.[18] It is calculated using the following formula:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [7][19]
All distances should be measured from the origin line. Rf values are always between 0 and 1.[20]
Interpreting the TLC Plate
As the reaction proceeds, you will observe the following changes on the series of TLC plates:
-
T=0: A prominent spot corresponding to the starting material (low Rf) will be visible in the "R" lane, which aligns perfectly with the "SM" lane and the lower spot in the "C" lane.
-
Intermediate Time: A new, higher-Rf spot corresponding to the this compound product will appear in the "R" lane. The intensity of the starting material spot will decrease, while the intensity of the product spot will increase.
-
Completion: The reaction is considered complete when the starting material spot is no longer visible in the "R" lane, and only the product spot is present.[6]
Expected Results Summary
| Compound Name | Structure | Expected Rf Value (3:1 Hex:EtOAc) | Visualization (UV 254 nm) |
| Starting Material (2,3-dimethoxybenzoic acid) | Carboxylic Acid | ~ 0.2 - 0.3 | Dark, quenching spot |
| Product (this compound) | Ester | ~ 0.6 - 0.7 | Dark, quenching spot |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Streaking/Tailing of Spots | Sample is too concentrated; Compound is highly acidic/basic; Solvent system is inappropriate. | Dilute the sample before spotting; Add a small amount of acetic acid (~1%) to the eluent to suppress deprotonation of the carboxylic acid. |
| Spots are All at the Top (Rf ≈ 1) | The eluent is too polar. | Increase the proportion of the non-polar solvent (hexanes). |
| Spots are All at the Bottom (Rf ≈ 0) | The eluent is not polar enough. | Increase the proportion of the polar solvent (ethyl acetate). |
| No Spots Visible Under UV Light | Compounds are not UV-active; Sample is too dilute. | Use a secondary visualization method like an iodine chamber or a chemical stain (e.g., potassium permanganate); Spot a more concentrated sample. |
| "Reaction" Lane is a Single Smear | The reaction mixture is too concentrated or contains many impurities. | Dilute the aliquot significantly before spotting on the TLC plate. |
References
-
University of Toronto Scarborough. Thin Layer Chromatography - Chemistry Online @ UTSC. Available from: [Link]
-
Plant Extract. Illuminating the Invisible: Visualization and Detection of Compounds in TLC. Available from: [Link]
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Millikin University. TLC Visualization Solutions. Available from: [Link]
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Washington State University. Monitoring Reactions by TLC. Available from: [Link]
-
Scribd. TLC Visualization Techniques. Available from: [Link]
-
Proprep. How do you calculate the Rf value in thin-layer chromatography (TLC)?. Available from: [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. Available from: [Link]
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Studylib. Fischer Esterification: Benzoic Acid Lab Manual. Available from: [Link]
-
Oreate AI Blog. Decoding RF Values: A Step-by-Step Guide. Available from: [Link]
-
Khan Academy. Calculating retention factors for TLC. Available from: [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. Available from: [Link]
-
Studylib. TLC Lab: Monitoring Esterification Reaction. Available from: [Link]
-
Labster. TLC Visualization Methods. Available from: [Link]
-
University of California, Irvine. esterification of benzoic acid to methyl benzoate. Available from: [Link]
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Coconote. TLC Monitoring of Reaction Progress. Available from: [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]
-
BYJU'S. The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled. Available from: [Link]
-
ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available from: [Link]
-
YouTube. Organic Mechanism Fischer Esterification 004. Available from: [Link]
-
ResearchGate. Mechanism of the esterification between benzoic acid (and derivatives).... Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available from: [Link]
-
ResearchGate. What are the solvents used in TLC for sterification?. Available from: [Link]
-
ResearchGate. Thin layer chromatogram (TLC) of esterified product and its standards.... Available from: [Link]
-
ResearchGate. TLC analysis of the reaction mixture during the esterification of the.... Available from: [Link]
-
ACS Publications. Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. Available from: [Link]
-
University of California, Los Angeles. 5. Thin Layer Chromatography. Available from: [Link]
-
Biotage. Using TLC to Scout Flash Chromatography Solvents. Available from: [Link]
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Application Note & Protocols: A Comprehensive Guide to the Scalable Synthesis of Methyl 2,3-dimethoxybenzoate
Abstract
Methyl 2,3-dimethoxybenzoate is a key chemical intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its efficient production is critical for downstream applications. This document provides a detailed guide for researchers, chemists, and process development professionals on the synthesis of this compound, with a specific focus on transitioning from laboratory-scale procedures to a larger, scalable protocol. We present two robust synthetic methodologies: a classic Fischer-Speier esterification and a high-efficiency acyl chloride-mediated route. This guide emphasizes the causality behind procedural choices, critical safety considerations for scale-up, and process optimization to ensure high yield and purity.
Introduction and Strategic Overview
The synthesis of esters from carboxylic acids is a fundamental transformation in organic chemistry. This compound, specifically, serves as a valuable building block. The primary challenge in its synthesis is achieving complete conversion with high purity, which becomes increasingly complex during scale-up.
This guide details two proven synthetic routes starting from 2,3-dimethoxybenzoic acid:
-
Method A: Fischer-Speier Esterification. An equilibrium-driven, acid-catalyzed reaction with methanol. It is cost-effective and straightforward but requires careful management to drive the reaction to completion.
-
Method B: Acyl Chloride Intermediate Route. A highly efficient, irreversible two-step process involving the conversion of the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂), followed by esterification with methanol. While this method involves more hazardous reagents, it often results in higher yields and is highly reliable for scale-up.
The choice between these methods depends on factors such as available equipment, safety infrastructure, cost constraints, and desired purity. This document will provide the necessary protocols for both, allowing professionals to make an informed decision.
Method A: Fischer-Speier Esterification
This method relies on the principle of Le Châtelier to drive the equilibrium toward the ester product. By using methanol as both a reactant and the solvent, its large excess shifts the equilibrium, maximizing the yield.[1][2]
Laboratory-Scale Protocol (10-50 g)
Objective: To establish a baseline procedure and confirm product quality before scale-up.
Materials:
-
2,3-Dimethoxybenzoic Acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Protocol:
-
Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dimethoxybenzoic acid (e.g., 50.0 g, 1.0 eq).
-
Reagent Addition: Add anhydrous methanol (500 mL, ~10 vol). Stir until the solid is mostly dissolved.
-
Catalyst Addition: Place the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (5.0 mL, ~0.1 eq) to the stirring solution. A slight exotherm will be observed.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C). Maintain reflux for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Work-up & Neutralization: Cool the reaction mixture to room temperature. Reduce the volume of methanol by about half using a rotary evaporator.
-
Pour the concentrated mixture slowly into a beaker containing ice-cold water (500 mL).
-
Transfer the aqueous mixture to a 2 L separatory funnel and extract with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and wash sequentially with water (200 mL), saturated sodium bicarbonate solution (2 x 200 mL) to neutralize the acid catalyst, and finally with brine (200 mL).[3][4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, typically an off-white solid or oil, can be purified by recrystallization from a minimal amount of hot methanol or an ethanol/water mixture to yield pure this compound.
Scale-Up Considerations & Protocol (500 g - 2 kg)
Scaling this reaction requires robust equipment for handling larger volumes and managing heat transfer effectively.
Key Scale-Up Modifications:
-
Reaction Vessel: A jacketed glass reactor with an overhead mechanical stirrer is essential for efficient mixing and temperature control.
-
Heat Management: The initial addition of sulfuric acid will generate a significant amount of heat. A reactor with a cooling jacket connected to a chiller is required to maintain temperature control.
-
Post-Reaction Processing: Handling large volumes of flammable solvents requires a well-ventilated area and appropriate transfer pumps. Large separatory funnels or a liquid-liquid extraction setup will be needed.
Scale-Up Protocol:
-
Setup: Charge a 20 L jacketed reactor, equipped with an overhead stirrer, thermocouple, and reflux condenser, with 2,3-dimethoxybenzoic acid (2.0 kg, 1.0 eq) and anhydrous methanol (10 L, 5 vol).
-
Catalyst Addition: Begin stirring and cool the reactor jacket to 5-10°C. Once the internal temperature is below 15°C, slowly add concentrated sulfuric acid (200 mL, ~0.1 eq) via an addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 25°C.
-
Reaction: After the addition is complete, heat the reactor to reflux (~65°C) and maintain for 6-10 hours, monitoring for completion by HPLC or TLC.
-
Work-up: Cool the reactor to 20°C. Distill off approximately half of the methanol under vacuum.
-
Extraction: Transfer the remaining mixture to an appropriate extraction vessel. Quench by adding it to 10 L of cold water. Extract the product with ethyl acetate.
-
Purification: After washing and drying as in the lab-scale protocol, concentrate the solution to obtain the crude product. For this scale, recrystallization is the most practical purification method.
Method B: Acyl Chloride Intermediate Route
This method proceeds through a highly reactive acyl chloride, which rapidly reacts with methanol to form the ester. The reaction is irreversible and often complete within a shorter timeframe than Fischer esterification.
Laboratory-Scale Protocol (10-50 g)
CRITICAL SAFETY NOTE: Thionyl chloride (SOCl₂) is a toxic, corrosive, and water-reactive chemical. It must be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a face shield, and a lab coat.[5][6] An emergency shower and eyewash station must be readily accessible.[7]
Materials:
-
2,3-Dimethoxybenzoic Acid
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Anhydrous Methanol (MeOH)
Protocol:
-
Acyl Chloride Formation: In a 500 mL round-bottom flask equipped with a stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂ gases), suspend 2,3-dimethoxybenzoic acid (50.0 g, 1.0 eq) in anhydrous toluene (250 mL).
-
Add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux (for toluene, ~110°C) and maintain for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.
-
Solvent Removal: Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. This step must be done carefully to avoid product loss.
-
Esterification: Dissolve the crude acyl chloride residue in anhydrous toluene (100 mL). In a separate flask, prepare a solution of anhydrous methanol (3 eq) in anhydrous toluene (150 mL) and cool it to 0-5°C in an ice bath.
-
Slowly add the acyl chloride solution to the cold methanol solution. A significant exotherm will occur. Maintain the temperature below 20°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Work-up: Carefully pour the reaction mixture into ice-water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purification: Purify by recrystallization or column chromatography.
Scale-Up Considerations & Protocol (500 g - 2 kg)
The primary concern for scaling this method is the safe handling of thionyl chloride and the management of gaseous byproducts (HCl, SO₂).
Key Scale-Up Modifications:
-
Engineering Controls: A walk-in fume hood or a closed-system reactor is mandatory. A robust, appropriately sized gas scrubber system is non-negotiable.
-
Reagent Handling: Use a closed-system pump or pressure to transfer thionyl chloride.
-
Temperature Control: The esterification step is highly exothermic. A jacketed reactor with a reliable cooling system is essential to prevent a runaway reaction.
Scale-Up Protocol:
-
Acyl Chloride Formation: Charge a 20 L reactor with 2,3-dimethoxybenzoic acid (2.0 kg, 1.0 eq) and anhydrous toluene (10 L).
-
Slowly add thionyl chloride (1.5 eq) via a metering pump, ensuring the reactor's vent is connected to a caustic scrubber.
-
Heat the mixture to reflux for 3-5 hours until the reaction is complete (monitored by IR spectroscopy, watching for the disappearance of the carboxylic acid O-H stretch).
-
Solvent Swap/Removal: Cool the reactor and distill off the excess thionyl chloride and toluene under vacuum.
-
Esterification: In a separate 20 L reactor, charge anhydrous methanol (3 eq) and toluene (8 L). Cool the jacket to -5°C.
-
Slowly transfer the crude acyl chloride (dissolved in a minimal amount of toluene if needed) into the methanol solution, maintaining the internal temperature below 20°C.
-
Once the addition is complete, stir for an additional hour at room temperature.
-
Work-up and Purification: Proceed with an aqueous work-up and recrystallization as described for the lab scale, using appropriately sized equipment.
Data Presentation: Comparative Summary
The following tables summarize the key parameters for each synthetic method at both laboratory and scaled-up levels.
Table 1: Method A - Fischer-Speier Esterification Parameters
| Parameter | Laboratory Scale (50 g) | Scale-Up (2 kg) |
|---|---|---|
| Starting Material | 50.0 g | 2.0 kg |
| Methanol | 500 mL | 10 L |
| H₂SO₄ (conc.) | 5.0 mL | 200 mL |
| Reaction Temp. | ~65°C (Reflux) | ~65°C (Reflux) |
| Reaction Time | 4-6 hours | 6-10 hours |
| Typical Yield | 85-95% | 80-90% |
| Purification | Recrystallization / Chromatography | Recrystallization |
Table 2: Method B - Acyl Chloride Route Parameters
| Parameter | Laboratory Scale (50 g) | Scale-Up (2 kg) |
|---|---|---|
| Starting Material | 50.0 g | 2.0 kg |
| Thionyl Chloride | ~1.5 eq | ~1.5 eq |
| Methanol | ~3.0 eq | ~3.0 eq |
| Reaction Temp. | Reflux (Step 1), 0-20°C (Step 2) | Reflux (Step 1), <20°C (Step 2) |
| Reaction Time | 3-4 hours total | 5-6 hours total |
| Typical Yield | >95% | >92% |
| Purification | Recrystallization / Chromatography | Recrystallization |
Workflow Visualization
The following diagram illustrates the general workflow for the scaled-up synthesis of this compound via the Acyl Chloride Intermediate Route (Method B).
Caption: Scaled-up synthesis workflow via the acyl chloride route.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link][7]
-
Carl ROTH. (2024). Safety Data Sheet: Thionyl chloride. Retrieved from [Link][6][8]
-
Organic Syntheses. (n.d.). Procedure for Dimethyl Sulfate. Retrieved from [Link][9]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link][10]
-
Organic Syntheses. (n.d.). Procedure for Methyl m-nitrobenzoate. Retrieved from [Link][11]
-
LibreTexts Chemistry. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link][4]
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- 10. rsc.org [rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Note: Protocols for the Safe Handling and Storage of Methyl 2,3-dimethoxybenzoate
Introduction and Scope
Methyl 2,3-dimethoxybenzoate (CAS No. 2150-42-7) is a substituted aromatic ester commonly utilized as a building block and intermediate in organic synthesis.[1] Its solid, crystalline nature at room temperature belies potential hazards that necessitate rigorous handling and storage protocols to ensure laboratory safety and experimental integrity. This document provides a comprehensive guide for researchers, chemists, and laboratory personnel, detailing the essential safety protocols, handling procedures, and storage requirements for this compound. The causality behind each recommendation is explained to foster a deep-rooted culture of safety that extends beyond mere procedural compliance.[2]
Hazard Identification and Physicochemical Properties
A thorough understanding of a chemical's properties is the foundation of its safe use.[3] this compound is classified as a combustible solid that is harmful if swallowed.[4] The primary route of acute toxicity is oral ingestion. While specific data on irritation is limited for this isomer, related aromatic esters can cause skin, eye, and respiratory irritation, and it is prudent to handle this compound with similar precautions.[5][6][7]
GHS Classification
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H302: Harmful if swallowed[8]
-
Precautionary Statements: P264, P270, P301 + P312, P501[4]
Physicochemical Data Summary
The following table summarizes key quantitative data for this compound, which is critical for assessing risks during handling and in case of an incident.
| Property | Value | Source(s) |
| CAS Number | 2150-42-7 | [9] |
| Molecular Formula | C₁₀H₁₂O₄ | [9] |
| Molecular Weight | 196.20 g/mol | [9] |
| Appearance | Solid, powder. May appear white, yellow, or brown. | [10][11] |
| Melting Point | 48-52 °C (lit.) | |
| Boiling Point | 180-185 °C / 50 mmHg (lit.) | |
| Flash Point | > 110 °C (> 230 °F) - Closed Cup | |
| Storage Class | 11 - Combustible Solids | [4] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls with appropriate PPE, is essential to minimize exposure.[12]
Engineering Controls: The First Line of Defense
The primary engineering control for handling solid this compound is a certified Chemical Fume Hood . This is crucial for two reasons:
-
Containment of Particulates: Manipulating the solid powder can generate fine dust. A fume hood prevents the inhalation of these airborne particles.[13][14]
-
Vapor Control: Although the compound has a high boiling point, working with it in solution with volatile solvents necessitates a fume hood to contain solvent vapors.[14]
Ensure the fume hood has adequate airflow and keep the sash at the lowest practical height during manipulations.
Personal Protective Equipment (PPE): Essential Individual Protection
Selection of PPE must be based on a thorough hazard assessment.[12]
-
Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory to protect against dust particles and accidental splashes.[15]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves, such as nitrile, which provide a suitable barrier for incidental contact. Always inspect gloves before use and wash hands thoroughly after removal.[3][12]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened to protect skin and personal clothing from contamination.[3]
-
-
Respiratory Protection: Under normal conditions with proper use of a fume hood, respiratory protection is not required. If engineering controls are insufficient or in the event of a large spill, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[15]
Standard Operating Protocol: Weighing and Dissolving
This protocol details a common laboratory workflow. The causality for each step is highlighted to ensure a comprehensive understanding of the safety measures.
Pre-Operation Safety Check
-
Verify Information: Read the Safety Data Sheet (SDS) for this compound and any solvents to be used.[3]
-
Prepare Workspace: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Assemble PPE: Don all required PPE as specified in Section 3.2.
Step-by-Step Handling Procedure
-
Chemical Retrieval: Obtain the container of this compound from its designated storage location (see Section 5.0).
-
Weighing (in Fume Hood):
-
Place a weigh boat on an analytical balance inside the fume hood.
-
Carefully scoop the required amount of solid onto the weigh boat using a clean spatula. Rationale: This minimizes the release of dust into the laboratory atmosphere.[13]
-
Tightly close the main container immediately after dispensing. Rationale: This prevents contamination of the stock chemical and limits its exposure to atmospheric moisture.[16]
-
-
Dissolution:
-
Place a stir bar and the target solvent into an appropriate reaction vessel inside the fume hood.
-
Carefully add the weighed this compound to the solvent.
-
Initiate stirring to facilitate dissolution.
-
-
Cleanup:
-
Clean the spatula and any contaminated surfaces.
-
Dispose of the weigh boat and any contaminated consumables (e.g., gloves, wipes) in the designated solid chemical waste container.[3]
-
-
Post-Operation:
-
Return the chemical container to its proper storage location.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water.[15]
-
Emergency and First Aid Procedures
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][10]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][15]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5][15]
Chemical Storage Protocols
Proper storage is critical for maintaining chemical stability and preventing hazardous interactions.[17][18] this compound is a combustible solid and must be segregated from incompatible materials.
Core Storage Principles
-
Location: Store in a dedicated, well-ventilated chemical storage cabinet.[18][19] Do not store on open benchtops, in fume hoods, or in direct sunlight.[16][20]
-
Container: Keep the container tightly closed in a dry, cool environment.[10][15] Ensure the label is legible and facing forward.[16]
-
Segregation: This is the most critical aspect of storage. Store this compound away from strong oxidizing agents .[10][11] Contact between organic materials and oxidizers can result in fire or explosion, even without an external ignition source.[19]
-
Inventory Management: Keep quantities to a minimum and use a first-in, first-out system to avoid prolonged storage.[16]
Workflow for Safe Chemical Storage
The following diagram outlines the logical workflow for ensuring the safe and compliant storage of this compound.
Caption: Logical workflow for the safe storage of this compound.
Spill and Waste Management
Spill Response
For a small spill of solid this compound:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[10]
-
Place the collected material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then soap and water.
Waste Disposal
Dispose of unused this compound and any contaminated materials as hazardous chemical waste.[8] All waste containers must be clearly labeled and handled in accordance with institutional, local, and national regulations.[3] Do not dispose of down the drain or in general trash.
Conclusion
The safe use of this compound hinges on a proactive and informed approach to laboratory safety. By understanding its specific hazards, utilizing appropriate engineering controls and PPE, and adhering to strict handling and storage protocols, researchers can effectively mitigate risks. The principles outlined in this guide—hazard awareness, exposure control, proper segregation, and emergency preparedness—form the cornerstone of a robust safety culture.
References
- University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
- B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents.
- Cornell University Environmental Health and Safety. (n.d.). General Storage Guidelines.
- InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab.
- Laboratory Disposable Products. (2025, March 24). How to Store Lab Reagents: Dos and Don'ts.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- Fisher Scientific. (2011, February 9). Safety Data Sheet - Methyl 3,4-dimethoxybenzoate.
- Acros Organics. (n.d.). Safety Data Sheet - 3-Methoxy-2-methylbenzoic acid.
- TCI Chemicals. (2025, January 15). Safety Data Sheet - Methyl Benzoate.
- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet - Methyl 2-amino-4,5-dimethoxybenzoate.
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- MedChemExpress. (2025, September 7). Safety Data Sheet - Methyl 2-methoxybenzoate.
- Acros Organics. (n.d.). Safety Data Sheet - Methyl 2-methoxybenzoate.
- TCI Chemicals. (n.d.). Safety Data Sheet.
- ChemicalBook. (2025, July 24). METHYL 2,3-DIMETHOXY BENZOATE.
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- Sigma-Aldrich. (n.d.). Methyl 2-amino-3-methoxybenzoate.
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Application Notes & Protocols: The Strategic Application of Dimethoxybenzoate Scaffolds in the Synthesis of Bioactive Molecules
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the myriad of available building blocks, substituted benzoates offer a privileged platform due to their inherent stability, versatile reactivity, and prevalence in a wide array of biologically active compounds. This guide focuses on the strategic application of dimethoxybenzoate derivatives, specifically highlighting their role as foundational precursors in the synthesis of complex, high-value pharmaceutical agents.
While the direct use of methyl 2,3-dimethoxybenzoate is noted in specialized syntheses, this guide will pivot to a more extensively documented and industrially relevant analogue, the 4,5-dimethoxy substituted ring system, to illustrate the core principles and synthetic strategies. We will delve into the multi-step synthesis of Prazosin , an alpha-1 adrenergic receptor antagonist widely used in the treatment of hypertension. This example serves as an exemplary case study, showcasing how the dimethoxybenzoate scaffold is strategically manipulated to construct a complex heterocyclic framework with profound biological activity.
Through a detailed exploration of the Prazosin synthesis, this document will provide not only step-by-step protocols but also the underlying chemical logic, empowering researchers to apply these principles to their own drug discovery endeavors.
Part 1: The Quinazoline Core - A Gateway to Bioactivity
The quinazoline ring system is a cornerstone of many therapeutic agents, prized for its rigid structure and ability to engage with a variety of biological targets. The dimethoxy substitution pattern, as seen in the precursor to Prazosin, is not merely a passive structural feature. The methoxy groups are potent electron-donating groups, which activate the aromatic ring towards electrophilic substitution and influence the regioselectivity of subsequent reactions. Furthermore, these groups can play a direct role in binding to the target protein, often forming key hydrogen bonds or participating in van der Waals interactions within the active site.
The synthesis of the 6,7-dimethoxyquinazoline core of Prazosin typically begins with a suitably substituted benzene derivative, such as a dimethoxybenzonitrile or a dimethoxybenzoic acid. The following sections will outline a common and reliable synthetic pathway.
Experimental Workflow: From Precursor to Core Heterocycle
The following diagram illustrates the overall synthetic strategy for constructing the key quinazoline intermediate.
Caption: Synthetic pathway to the 6,7-dimethoxyquinazoline core.
Part 2: Synthesis of Prazosin - A Detailed Protocol and Mechanistic Insight
The synthesis of Prazosin from the 2-chloro-4-amino-6,7-dimethoxyquinazoline intermediate involves the introduction of the piperazine linker followed by acylation with furoyl chloride.
Step 1: Synthesis of 2-Amino-4,5-dimethoxybenzonitrile
The initial step involves the reduction of a commercially available nitrobenzonitrile derivative.
Protocol:
-
Suspend 2-nitro-4,5-dimethoxybenzonitrile (1.0 eq) in water (approx. 30-35 mL per gram of starting material).
-
Heat the suspension to 90 °C with vigorous stirring.
-
To the hot mixture, add sodium dithionite (approx. 3.0-4.0 eq) in portions, ensuring each portion dissolves before adding the next. The disappearance of the yellow color of the starting material indicates the progress of the reaction.
-
Once the reaction is complete (as monitored by TLC), filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool to room temperature, during which the product will crystallize.
-
Collect the crystalline solid by filtration, wash with cold water, and dry under vacuum to afford 2-amino-4,5-dimethoxybenzonitrile.
Expertise & Experience: The choice of sodium dithionite as the reducing agent is strategic. It is an inexpensive, effective, and relatively safe reagent for the reduction of aromatic nitro groups, especially in the presence of other sensitive functional groups like the nitrile. The reaction is performed in water, which is an environmentally benign solvent. The high temperature is necessary to ensure a reasonable reaction rate. The product conveniently crystallizes from the reaction mixture upon cooling, simplifying the purification process.
Step 2: Cyclization to 6,7-Dimethoxyquinazolin-4(3H)-one
This step involves the construction of the quinazolinone ring from the ortho-amino benzonitrile.
Protocol:
-
To a solution of 2-amino-4,5-dimethoxybenzonitrile (1.0 eq) in formic acid (approx. 5-10 mL per gram), add a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux (around 100-110 °C) for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water to remove excess acid, and dry.
Expertise & Experience: This is a one-pot reaction that efficiently forms the quinazolinone ring. Formic acid serves as both the solvent and the source of the C2 carbon of the quinazoline ring. The acidic catalyst protonates the nitrile group, making it more susceptible to nucleophilic attack by the formylating agent, which is followed by intramolecular cyclization and tautomerization to the stable quinazolinone.
Step 3: Chlorination to 2,4-Dichloro-6,7-dimethoxyquinazoline
The quinazolinone is then converted to a more reactive dichloro derivative.
Protocol:
-
To a flask charged with 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq), add phosphorus oxychloride (POCl₃, approx. 5-10 eq).
-
Add phosphorus pentachloride (PCl₅, approx. 1.1-1.5 eq) portion-wise.
-
Heat the mixture to reflux for 3-5 hours. The reaction should be performed in a well-ventilated fume hood.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring.
-
The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry.[1]
Expertise & Experience: The use of a mixture of POCl₃ and PCl₅ is a classic and effective method for converting the hydroxyl and carbonyl groups of the quinazolinone into chlorides. POCl₃ acts as both a reagent and a solvent. PCl₅ ensures the complete conversion of any remaining hydroxyl groups. The reaction is vigorous and produces corrosive HCl gas, necessitating careful handling and an inert atmosphere.
Step 4: Selective Amination to 2-Chloro-4-amino-6,7-dimethoxyquinazoline
The more reactive C4 chloride is selectively replaced with an amino group.
Protocol:
-
Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or isopropanol.[2]
-
Bubble ammonia gas through the solution at room temperature, or use a solution of ammonia in the chosen solvent.
-
Stir the reaction mixture at room temperature for several hours to days, or gently heat to accelerate the reaction, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization.
Expertise & Experience: The chlorine at the C4 position is more susceptible to nucleophilic substitution than the chlorine at the C2 position due to the electronic effects of the ring nitrogens. This difference in reactivity allows for the selective introduction of the amino group at C4. The choice of solvent and temperature can be optimized to maximize selectivity and yield.
Step 5: Synthesis of Prazosin
The final steps involve the coupling with piperazine and subsequent acylation.
Protocol:
-
Piperazine Coupling: To a solution of 2-chloro-4-amino-6,7-dimethoxyquinazoline (1.0 eq) in a suitable solvent like chloroform or a high-boiling alcohol, add an excess of anhydrous piperazine (approx. 2.0-3.0 eq).
-
Heat the mixture to reflux for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and work up by washing with water to remove excess piperazine and any salts. The product, 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline, can be extracted into an organic solvent.
-
Acylation: Dissolve the crude 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline (1.0 eq) in chloroform.[1]
-
Slowly add 2-furoyl chloride (1.0-1.1 eq) at room temperature.[1]
-
After the addition is complete, stir for a short period. The product, Prazosin, may precipitate.
-
The crude product can be purified by treating the mixture with an aqueous base to dissolve any hydrochloride salts, followed by extraction and recrystallization.[1]
Expertise & Experience: The second nucleophilic substitution at the C2 position requires more forcing conditions (reflux) than the first. An excess of piperazine is used to drive the reaction to completion and to act as a base to neutralize the HCl generated. The final acylation is a standard procedure. The furoyl moiety is crucial for the biological activity of Prazosin.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Nitro-4,5-dimethoxybenzonitrile | Sodium dithionite | Water | 90 | 1-2 | ~97% |
| 2 | 2-Amino-4,5-dimethoxybenzonitrile | Formic acid, HCl (cat.) | Formic acid | 100-110 | 4-6 | High |
| 3 | 6,7-Dimethoxyquinazolin-4(3H)-one | POCl₃, PCl₅ | POCl₃ | Reflux | 3-5 | ~92%[3] |
| 4 | 2,4-Dichloro-6,7-dimethoxyquinazoline | Ammonia | THF/Isopropanol | RT-Reflux | 6-48 | Good |
| 5 | 2-Chloro-4-amino-6,7-dimethoxyquinazoline | Piperazine, 2-Furoyl chloride | Chloroform/Alcohol | RT-Reflux | Variable | Good |
Yields are representative and can vary based on reaction scale and specific conditions.
Part 3: Visualization of the Synthetic Pathway
The following diagram provides a comprehensive overview of the synthetic route to Prazosin.
Caption: Complete synthetic workflow for Prazosin.
Conclusion
The synthesis of Prazosin from a dimethoxy-substituted precursor elegantly demonstrates the power of classical organic chemistry in constructing complex and valuable bioactive molecules. Each step in the synthesis is carefully chosen to exploit the inherent reactivity of the intermediates, leading to the efficient assembly of the final product. The dimethoxybenzoate scaffold, while not always the direct starting material, provides the foundational electronic and steric properties that guide the synthetic transformations.
This guide has provided a detailed, step-by-step protocol for the synthesis of Prazosin, along with insights into the rationale behind the experimental choices. By understanding these principles, researchers and drug development professionals can better navigate the challenges of synthetic chemistry and accelerate the discovery of new therapeutic agents. The strategies outlined here are not limited to the synthesis of Prazosin but can be adapted for the creation of a wide range of quinazoline-based and other heterocyclic compounds.
References
-
PrepChem. Synthesis of 2-amino-4,5-dimethoxybenzonitrile. Available from: [Link]
-
Kavallieratos, K., et al. (2011). Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years. PubMed Central. Available from: [Link]
-
PrepChem. Synthesis of Prazosin Hydrochloride, γ-Form. Available from: [Link]
-
Patil, D. A., et al. (2010). Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. Journal of Basic and Clinical Pharmacy. Available from: [Link]
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Semantic Scholar. DEVELOPMENT OF NOVEL, ALTERNATIVE, FACILE, ECOFRIENDLY, HIGH YIELD SYNTHETIC PROCESS FOR PRAZOSIN. Available from: [Link]
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ResearchGate. Reported routes for synthesis of Prazosin. Available from: [Link]
-
Patil, D. A., et al. (2010). Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. PubMed. Available from: [Link]
-
Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Available from: [Link]
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Chempedia - LookChem. Synthesis of Prazosin hydrochloride. Available from: [Link]
-
PrepChem. Synthesis of (3) 2-Chloro-4-amino-6,7-dimethoxy quinazoline. Available from: [Link]
- Google Patents. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
- Google Patents. KR810000956B1 - Process for preparing alpha-form of prazosin hydrochloride.
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National Center for Biotechnology Information. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Available from: [Link]
- Google Patents. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
-
Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Available from: [Link]
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PubMed. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Available from: [Link]
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HETEROCYCLES. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. Available from: [Link]
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National Center for Biotechnology Information. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Available from: [Link]
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National Center for Biotechnology Information. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Available from: [Link]
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MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available from: [Link]
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National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Available from: [Link]
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National Center for Biotechnology Information. (2013). Quinazoline derivatives: synthesis and bioactivities. Available from: [Link]
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MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Available from: [Link]
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National Center for Biotechnology Information. 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline. Available from: [Link]
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National Center for Biotechnology Information. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Available from: [Link]
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ResearchGate. Synthetic route for the synthesis of quinazoline derivatives (7–27). Available from: [Link]
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ResearchGate. (PDF) Design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Identifying and Removing Common Impurities in Methyl 2,3-dimethoxybenzoate
Welcome to the Technical Support Center for Methyl 2,3-dimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive understanding of the underlying chemical principles to ensure the integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues reported by users in a direct question-and-answer format, offering practical solutions grounded in chemical expertise.
Q1: My final product of this compound is a brownish or yellowish solid instead of the expected white crystals. What could be the cause and how do I fix it?
A1: Discoloration is a frequent issue and typically points to two main culprits: oxidation of phenolic precursors or degradation from harsh reaction conditions.
-
Causality: If your synthesis involves a phenolic intermediate, such as methyl 2-hydroxy-3-methoxybenzoate, these compounds are highly susceptible to air oxidation, which produces colored quinone-type impurities. Additionally, prolonged exposure to high temperatures or strong acids/bases during the reaction or workup can lead to decomposition and the formation of colored byproducts.[1]
-
Troubleshooting & Resolution:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Temperature Control: Carefully monitor and control the reaction temperature. Avoid excessive heating and prolonged reaction times.
-
Purification Strategy:
-
Activated Carbon Treatment: Dissolve the discolored product in a suitable organic solvent (e.g., ethyl acetate or methanol). Add a small amount of activated carbon (approximately 1-5% by weight) and gently heat the mixture for a short period. The activated carbon will adsorb the colored impurities. Filter the hot solution through a pad of celite to remove the carbon.
-
Recrystallization: After the carbon treatment, recrystallization from an appropriate solvent system (e.g., methanol/water or ethanol/water) can effectively remove residual colored impurities, yielding a pure, white crystalline product.[1]
-
-
Q2: My NMR spectrum shows unreacted starting material. How can I drive the reaction to completion?
A2: The presence of unreacted starting material is a common synthetic challenge. The optimal solution depends on the specific reaction you are performing.
-
Scenario 1: Incomplete Esterification of 2,3-Dimethoxybenzoic Acid
-
Causality: Fischer-Speier esterification is an equilibrium-controlled reaction.[2][3] Insufficient catalyst, inadequate reaction time, or the presence of water can prevent the reaction from reaching completion.
-
Resolution:
-
Increase Equivalents of Alcohol: Use a larger excess of methanol to shift the equilibrium towards the product side.
-
Water Removal: Ensure all reagents and glassware are dry. Using a Dean-Stark apparatus during the reaction can help to remove the water byproduct as it forms.
-
Catalyst Amount: While catalytic, ensure a sufficient amount of acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is used.
-
-
-
Scenario 2: Incomplete Methylation of a Hydroxylated Precursor (e.g., Methyl 2-hydroxy-3-methoxybenzoate)
-
Causality: Incomplete methylation can result from an insufficient amount of the methylating agent (e.g., dimethyl sulfate or methyl iodide), a weak base, or suboptimal reaction conditions.
-
Resolution:
-
Reagent Stoichiometry: Ensure at least a stoichiometric amount, and often a slight excess, of the methylating agent and a strong enough base (e.g., potassium carbonate or sodium hydride) are used to ensure complete deprotonation of the hydroxyl group.
-
Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
-
Q3: I've identified 2,3-dimethoxybenzoic acid as an impurity in my final product. What is the likely cause and how can I remove it?
A3: The presence of the corresponding carboxylic acid is a classic case of ester hydrolysis.
-
Causality: The methyl ester of 2,3-dimethoxybenzoic acid can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions, which are often present during the reaction workup. For example, washing with an aqueous base to remove acidic impurities can inadvertently hydrolyze some of the desired ester product.
-
Identification: The presence of 2,3-dimethoxybenzoic acid can be confirmed by:
-
NMR Spectroscopy: A broad singlet in the downfield region of the 1H NMR spectrum (typically >10 ppm) corresponding to the carboxylic acid proton. The aromatic and methoxy signals may also be slightly shifted compared to the ester.
-
Extraction: The carboxylic acid impurity can be detected by its solubility in a basic aqueous solution (e.g., sodium bicarbonate).
-
-
Removal Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The basic wash will convert the acidic 2,3-dimethoxybenzoic acid into its sodium salt, which is soluble in the aqueous layer.
-
Separate the aqueous layer.
-
Repeat the wash with sodium bicarbonate solution.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and evaporate the solvent to obtain the purified this compound.
Self-Validation: To confirm the removal of the acidic impurity, the combined aqueous washes can be acidified with a strong acid (e.g., concentrated HCl). The precipitation of a white solid would indicate the presence of the removed 2,3-dimethoxybenzoic acid.[2][3]
-
Impurity Identification and Data Interpretation
Accurate identification of impurities is paramount for ensuring the quality of your this compound. The following table summarizes the key analytical data for the most common impurities.
| Impurity | Structure | 1H NMR (CDCl3, δ ppm) | Notes |
| 2,3-Dimethoxybenzoic Acid | ~10-12 (br s, 1H, COOH), 7.6-7.8 (m, 1H), 7.1-7.3 (m, 2H), 3.9-4.0 (s, 6H, 2x OCH3) | The broad carboxylic acid proton is a key diagnostic signal.[4] | |
| Methyl 2-hydroxy-3-methoxybenzoate | ~10.5-11.5 (s, 1H, OH), 7.0-7.5 (m, 3H), 3.9 (s, 3H, OCH3), 3.8 (s, 3H, COOCH3) | The phenolic hydroxyl proton signal is a characteristic feature.[5] | |
| Residual Solvents (e.g., Methanol) | CH3OH | ~3.49 (s) | The chemical shift can vary depending on the deuterated solvent used for NMR. |
Experimental Protocols
Here we provide detailed, step-by-step methodologies for the synthesis and purification of this compound.
Protocol 1: Synthesis of this compound via Fischer-Speier Esterification
This protocol describes the synthesis starting from 2,3-dimethoxybenzoic acid.
Sources
Troubleshooting guide for low conversion rates in Methyl 2,3-dimethoxybenzoate synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the synthesis of Methyl 2,3-dimethoxybenzoate. As a key intermediate in various synthetic pathways, achieving high conversion rates and purity is critical. This guide is structured to address common challenges encountered during its synthesis, primarily via the Fischer-Speier esterification of 2,3-dimethoxybenzoic acid.
Troubleshooting Guide: Low Conversion Rates & Impurities
Low conversion rates are a frequent challenge in the synthesis of this compound. This section breaks down the most common causes and provides actionable solutions to improve your reaction outcomes.
Issue 1: The Reaction Stalls, and Starting Material Remains Largely Unconsumed
This is the most common problem and often points to issues with the reaction equilibrium or catalyst efficacy.
Possible Causes & Solutions:
-
Reversible Reaction Equilibrium: The Fischer esterification is a reversible reaction where water is produced as a byproduct.[1][2] The accumulation of water can shift the equilibrium back towards the starting materials, thus limiting the conversion to the desired ester.[3][4]
-
Solution: To drive the reaction forward, it is crucial to either use a large excess of one of the reactants (typically the less expensive one, methanol in this case) or to remove the water as it is formed.[1][5] Using anhydrous methanol and thoroughly dried glassware is a critical first step.[3][4] For more rigorous water removal, a Dean-Stark apparatus can be employed to azeotropically remove water during the reaction.[4]
-
-
Inactive or Insufficient Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is essential for protonating the carbonyl group of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.[1][2][6] If the catalyst is old, has absorbed moisture, or is used in insufficient quantities, the reaction rate will be significantly reduced.[3][4]
-
Solution: Always use a fresh, high-purity acid catalyst. Ensure that a sufficient catalytic amount is added. The typical range for sulfuric acid is 1-5 mol% relative to the carboxylic acid.
-
-
Suboptimal Reaction Temperature and Time: Esterification reactions require sufficient thermal energy to overcome the activation energy barrier.[7] If the reaction temperature is too low or the reaction time is too short, the reaction may not reach equilibrium, resulting in low conversion.[4]
-
Solution: Ensure the reaction is maintained at a gentle reflux temperature.[4] Monitor the reaction progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC), to determine the optimal reaction time.[3][4] If the starting material is still present after the initially planned time, extending the reflux period may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the Fischer-Speier esterification of 2,3-dimethoxybenzoic acid with methanol using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[1][6][8] This reaction is widely used due to its simplicity and the use of readily available and inexpensive reagents.[9]
Q2: I'm observing a significant amount of an unknown byproduct in my TLC analysis. What could it be?
A2: While the Fischer esterification is generally a clean reaction, side reactions can occur, especially at higher temperatures. One possibility is the formation of an ether from the dehydration of two methanol molecules, though this is less likely under standard reflux conditions. Another potential issue could be impurities in your starting 2,3-dimethoxybenzoic acid. It is also possible, though less common for this specific substrate, for self-condensation of the starting material to occur, particularly if there are other reactive functional groups present.[10] It is recommended to characterize the byproduct using techniques like GC-MS or NMR to identify its structure.[11]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the reaction's progress.[12] By co-spotting the reaction mixture with the 2,3-dimethoxybenzoic acid starting material, you can visually track the consumption of the starting material and the formation of the more nonpolar ester product (which will have a higher Rf value). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.[12][13]
Q4: My final product is an oil, but I've seen literature stating this compound is a solid. What does this indicate?
A4: Pure this compound is a solid at room temperature, with a reported melting point of 48-52 °C.[14] If your final product is an oil, it is likely impure. The presence of unreacted starting materials, residual solvent, or byproducts can depress the melting point and result in an oily or waxy substance. Further purification, such as column chromatography or recrystallization, is recommended to obtain the pure solid product.
Q5: What are the best practices for purifying the crude this compound?
A5: After the reaction work-up, which typically involves neutralizing the acid catalyst with a base like sodium bicarbonate and extracting the ester into an organic solvent, the crude product can be purified by several methods.[2][9]
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system (e.g., methanol/water, ethanol) should be chosen where the ester has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: For separating the ester from closely related impurities, silica gel column chromatography is a powerful technique.[15] A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used to elute the components.
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 2,3-dimethoxybenzoic acid
This protocol outlines a standard procedure for the synthesis of this compound.
Materials:
-
2,3-dimethoxybenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-dimethoxybenzoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the moles of the carboxylic acid) to the solution.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature.
-
Monitoring: Monitor the progress of the reaction by TLC. A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The product spot should have a higher Rf value than the starting carboxylic acid.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate. Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst - be cautious of CO₂ evolution), and finally with brine.[2]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Visualizations
Reaction Mechanism
Caption: Mechanism of Fischer-Speier Esterification.
Troubleshooting Workflow
Sources
- 1. byjus.com [byjus.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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- 15. rsc.org [rsc.org]
Technical Support Center: Optimization and Troubleshooting for the Synthesis of Methyl 2,3-dimethoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 2,3-dimethoxybenzoate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of this synthesis. This guide is structured in a practical question-and-answer format to directly address the common issues and questions that arise during the esterification of 2,3-dimethoxybenzoic acid.
The most common and economically viable route to this compound is the Fischer-Speier esterification. This is an acid-catalyzed equilibrium reaction between 2,3-dimethoxybenzoic acid and methanol.[1] While robust, the reversible nature of this reaction is the primary source of optimization challenges, particularly concerning reaction yield.[2][3][4] This guide will focus on troubleshooting and optimizing this specific pathway.
Troubleshooting Guide
This section addresses specific problems you might encounter during the experiment, providing likely causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: My reaction has run for the recommended time, but after work-up, the isolated yield of this compound is significantly lower than expected (<50%). What are the primary causes?
A: A low yield in a Fischer esterification is almost always linked to the reaction's equilibrium.[3][4] The reaction produces water as a byproduct; if water is present, it can hydrolyze the ester product back into the starting materials, preventing the reaction from reaching completion.[2]
Here are the most common culprits and how to address them:
-
Equilibrium Limitations: The reaction has simply reached its natural equilibrium point, which disfavors complete conversion.
-
Solution: The most effective way to drive the equilibrium forward is to use a large excess of one reactant, in accordance with Le Châtelier's principle.[2][5] Since methanol is inexpensive and can also serve as the reaction solvent, using it in large excess (e.g., 10-20 equivalents or as the solvent) is the standard industrial and laboratory practice to ensure high conversion.[1][5]
-
-
Presence of Water: Starting with wet reagents or glassware introduces water from the beginning, hindering the forward reaction.
-
Insufficient Catalyst or Inactive Catalyst: The acid catalyst (typically concentrated H₂SO₄) is crucial for protonating the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[7][8] An insufficient amount will lead to a very slow or stalled reaction.
-
Inadequate Temperature or Reaction Time: Esterification is a relatively slow process at room temperature.[7][9]
-
Solution: The reaction mixture should be heated to reflux (the boiling point of methanol, ~65 °C) to ensure a reasonable reaction rate. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) and continue reflux until the starting material is no longer visible (typically 2-4 hours).[10]
-
Issue 2: Significant Amount of Starting Material Remains
Q: I'm monitoring my reaction by TLC, and even after several hours of reflux, I see a prominent spot corresponding to my starting 2,3-dimethoxybenzoic acid. Why isn't the reaction going to completion?
A: This is a clear indication that the reaction has stalled or is proceeding very slowly. This is directly related to the factors discussed in Issue 1 but points to a more fundamental problem with the reaction conditions.
| Symptom | Possible Cause | Recommended Solution & Rationale |
| Persistent starting material spot on TLC | 1. Insufficient Catalyst: The activation energy barrier is not being effectively lowered. | Add an additional small portion of concentrated H₂SO₄. The catalyst protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic for the methanol to attack.[7][8] |
| 2. Low Temperature: The reaction rate is kinetically limited. | Ensure the reaction is at a steady reflux. Use a heating mantle with a temperature controller and insulate the flask neck to maintain consistent heating. Higher temperatures provide the necessary energy for molecules to overcome the activation energy.[11] | |
| 3. Reversible Reaction Equilibrium: The rate of the reverse reaction (hydrolysis) is matching the rate of the forward reaction (esterification). | The most practical solution is to ensure a large excess of methanol is being used. This shifts the equilibrium position towards the product side, forcing more of the starting material to convert.[5] |
Issue 3: Problems During Work-up and Purification
Q: After quenching the reaction, I'm having trouble with the extraction. I'm seeing emulsions or my final product is impure. What are the best practices for the work-up?
A: A clean work-up is critical for isolating a pure product. The main goals are to neutralize the strong acid catalyst and remove any unreacted carboxylic acid.
-
Neutralization: The most common issue is incomplete neutralization of the sulfuric acid catalyst.
-
Problem: If the acid is not fully neutralized, it can catalyze the hydrolysis of your ester product back to the carboxylic acid, especially in the presence of water during the extraction.
-
Protocol: After cooling the reaction and removing most of the methanol under reduced pressure, dilute the residue with an organic solvent (like ethyl acetate or dichloromethane) and water.[10][12] Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This will generate CO₂ gas; be sure to vent the separatory funnel frequently to release pressure.[12] Continue washing until the aqueous layer is basic (test with pH paper).[12]
-
Why it works: Sodium bicarbonate is a weak base that effectively neutralizes the strong H₂SO₄ catalyst and deprotonates the unreacted 2,3-dimethoxybenzoic acid, converting it to its water-soluble sodium salt. This salt is then easily removed in the aqueous layer.
-
-
Purification: this compound is a low-melting solid (m.p. 48-52 °C).[13]
-
Problem: The crude product may still contain non-acidic impurities or be an off-white color.
-
Solution: After drying the organic layer (e.g., over anhydrous Na₂SO₄ or MgSO₄) and evaporating the solvent, the crude product can be purified by recrystallization.[10][14] A common solvent system for this is a mixture of a soluble solvent like methanol or ethanol with an anti-solvent like water.[14] Alternatively, for very impure samples, column chromatography on silica gel can be used.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Fischer esterification reaction?
A1: The Fischer esterification is a classic example of nucleophilic acyl substitution. The acid catalyst plays a critical role in activating the carboxylic acid. The mechanism proceeds in several equilibrium steps:
-
Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst (H₂SO₄). This makes the carbonyl carbon much more electrophilic.[8][16]
-
Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, turning it into a good leaving group (water).
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated (usually by another molecule of methanol or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product.[16]
Sources
- 1. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 10. benchchem.com [benchchem.com]
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- 12. personal.tcu.edu [personal.tcu.edu]
- 13. 2,3-二甲氧基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Strategies for separating side-products from Methyl 2,3-dimethoxybenzoate
Welcome to the technical support center for the purification of Methyl 2,3-dimethoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth strategies for isolating this compound from common reaction side-products. We will explore the causality behind experimental choices and provide validated protocols to ensure you achieve the desired purity for your downstream applications.
Introduction: Understanding the Chemistry of Separation
This compound is typically synthesized via the esterification of 2,3-dimethoxybenzoic acid. The purity of the final product is paramount, as impurities can interfere with subsequent reactions or biological assays. The choice of purification strategy is dictated by the nature of the impurities, which often include unreacted starting materials, isomeric variants, and by-products from the synthetic route of the precursor acid.
This guide provides a logical workflow for identifying and removing these impurities, moving from simpler, bulk separation techniques to high-resolution chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route and reaction work-up. Common side-products include:
-
Unreacted 2,3-dimethoxybenzoic acid: Due to incomplete esterification.
-
Positional Isomers: Such as Methyl 2,5-dimethoxybenzoate or Methyl 3,4-dimethoxybenzoate, if the starting benzoic acid was not isomerically pure.
-
Hydrolysis Product: The parent 2,3-dimethoxybenzoic acid can be regenerated if the ester is exposed to acidic or basic conditions during work-up.[1][2][3]
-
Solvent and Reagent Residues: Residual methanol, acid catalyst (e.g., sulfuric acid), or coupling agents.
-
Precursor Impurities: Side-products from the synthesis of 2,3-dimethoxybenzoic acid itself, which can vary significantly based on the starting materials (e.g., from 2,6-dichlorotoluene as described in some patents).[4][5]
Q2: My crude product is an oil, but the literature says this compound is a solid. What does this indicate?
A2: this compound has a reported melting point of 48-52 °C. If your product is an oil or a low-melting solid, it is likely due to the presence of impurities that are causing melting point depression. Unreacted starting acid, isomeric impurities, or residual solvent can all contribute to this. This observation is a strong indicator that purification is necessary.
Q3: Can I use distillation for purification?
A3: While the compound has a reported boiling point of 180-185 °C at 50 mmHg, distillation is often not the preferred method for initial purification unless dealing with very thermally stable, non-polar impurities. The primary concerns are:
-
Co-distillation: Isomers often have very similar boiling points, making separation by distillation inefficient.
-
Thermal Decomposition: Prolonged heating can lead to degradation of the ester.
-
High Vacuum Requirement: Achieving the necessary vacuum can be challenging in a standard laboratory setting. Distillation is more suitable for removing highly volatile solvents or, in some cases, very non-volatile baseline impurities.
Troubleshooting and Purification Workflow
This section provides a systematic approach to purifying your crude product. The workflow is designed to remove the most common impurities in a stepwise manner.
Caption: A logical workflow for the purification of this compound.
Step 1: Troubleshooting Acidic Impurities with Liquid-Liquid Extraction
Issue: Your TLC or LC-MS analysis shows a significant amount of unreacted 2,3-dimethoxybenzoic acid.
Causality: The carboxylic acid functional group is acidic, while the ester is neutral. This difference in chemical property allows for a straightforward separation using a mild base.
Protocol: Acid-Base Wash
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM). A typical concentration is 50-100 mg/mL.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] Perform this step 2-3 times.
-
Expert Tip: Vent the separatory funnel frequently, as CO₂ gas will evolve from the neutralization of the acid.
-
-
Water Wash: Wash the organic layer with deionized water to remove any residual bicarbonate solution.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to facilitate the removal of dissolved water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the acid-free crude ester.[6]
Step 2: Bulk Purification via Recrystallization
Issue: The product is solid but appears discolored or has a broad melting point, suggesting the presence of various impurities.
Causality: Recrystallization is an effective technique for purifying solids. It relies on the principle that the solubility of the target compound and its impurities will differ in a given solvent system, especially with changes in temperature.[7] A well-chosen solvent will dissolve the compound when hot but allow it to crystallize out in high purity upon cooling, leaving impurities behind in the mother liquor.
Protocol: Recrystallization of this compound
-
Solvent Screening (Critical Step):
-
Place a small amount (~50 mg) of the crude material into several test tubes.
-
Test various solvents of different polarities (e.g., hexane, ethyl acetate/hexane mixture, isopropanol, methanol/water).
-
An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[7] For this compound, a mixed solvent system like ethyl acetate/hexane or methanol/water is often effective.
-
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent (or the more soluble solvent of a pair).
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Data Summary Table:
| Property | Value | Source |
| Molecular Weight | 196.20 g/mol | |
| Melting Point | 48-52 °C | |
| Boiling Point | 180-185 °C / 50 mmHg | |
| Appearance | Solid |
Step 3: High-Purity Separation by Column Chromatography
Issue: Recrystallization fails to remove key impurities, especially positional isomers, or the product remains an oil.
Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (eluent).[8] Less polar compounds typically travel down the column faster, while more polar compounds are retained longer, allowing for their separation into different fractions.
Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Prepare a column with silica gel (a common choice for compounds of this polarity).
-
Mobile Phase (Eluent) Selection:
-
Use thin-layer chromatography (TLC) to determine an optimal eluent system.
-
Test solvent mixtures of varying polarity, such as hexane/ethyl acetate. A good system will show clear separation between the desired product spot and impurity spots, with the product spot having an Rf value of approximately 0.3-0.4. A starting point could be a 9:1 or 8:2 mixture of hexane:ethyl acetate.[9]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and pipette it carefully onto the top of the column.
-
Dry Loading (Preferred for less soluble compounds): Dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Run the column by adding the eluent to the top and collecting the eluate in fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified this compound.
Caption: Visualization of the column chromatography separation process.
References
-
PubMed. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. [Link]
-
Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]
-
AOCS. Solid-phase extraction columns in the analysis of lipids. [Link]
-
ACS Publications. Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions | Energy & Fuels. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]
-
YouTube. Hydrolysis of Methyl Benzoate - Lab Demo. [Link]
-
ResearchGate. Current Trends in Separation and Purification of Fatty Acid Methyl Ester. [Link]
-
JoVE. Purification of a Total Lipid Extract with Column Chromatography. [Link]
- Google Patents. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
-
ResearchGate. I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION FOR:. [Link]
- Google Patents.
-
ResearchGate. Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. [Link]
- Google Patents.
-
ResearchGate. The synthesis of methyl 2-hydroxy-5-methoxy-3-methylbenzoate. [Link]
- Google Patents. US4908470A - Process for the methyl-4-(dimethylamino)
-
MDPI. Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. [Link]
-
University of Missouri–St. Louis. Preparation of Methyl Benzoate. [Link]
-
PubMed. Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples. [Link]
-
PubChem. 2,3-Dimethoxybenzoic acid. [Link]
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- 4. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents [patents.google.com]
- 5. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
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- 8. Video: Purification of a Total Lipid Extract with Column Chromatography [jove.com]
- 9. rsc.org [rsc.org]
Overcoming challenges in the purification of Methyl 2,3-dimethoxybenzoate
Welcome to the technical support center for the purification of Methyl 2,3-dimethoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its purification. Our goal is to provide you with the expertise and practical insights needed to achieve high purity for your downstream applications.
I. Understanding the Compound: Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the physical and chemical properties of this compound. These properties dictate the most effective purification techniques.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.20 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 48-52 °C (lit.) | |
| Boiling Point | 180-185 °C / 50 mmHg (lit.) | |
| Flash Point | > 110 °C (>230.0 °F) - closed cup |
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
A. Issues Related to Impurities
Q1: What are the likely impurities in my crude this compound sample?
A1: The impurities in your sample will largely depend on the synthetic route used. Common sources of impurities include:
-
Unreacted Starting Materials: Such as 2,3-dimethoxybenzoic acid if the synthesis involves esterification.
-
Partially Methylated Byproducts: If the synthesis involves methylation of a precursor, you might have isomers or incompletely methylated species.[3]
-
Reagents and Solvents: Residual reagents like methylating agents or catalysts, and solvents from the reaction or workup.[4]
-
Degradation Products: Formation of colored impurities due to oxidation or thermal degradation, especially if the reaction was conducted at high temperatures.[3]
Q2: My purified product is a dark-colored oil or solid, not the expected white/off-white solid. What could be the cause and how can I fix it?
A2: A dark color often indicates the presence of oxidized or degraded impurities.[3]
-
Causality: Aromatic compounds, especially those with electron-donating groups like methoxy groups, can be susceptible to oxidation, leading to colored byproducts. High reaction temperatures or prolonged reaction times can also cause degradation.[3]
-
Troubleshooting:
-
Reaction Conditions: In future syntheses, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]
-
Purification Strategy:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or toluene). Add a small amount of activated carbon and gently heat the mixture. The activated carbon will adsorb the colored impurities. Filter the hot solution through a pad of Celite to remove the carbon.[3]
-
Recrystallization: This is often effective at removing colored impurities that may have different solubility profiles from the desired product.[3]
-
-
B. Challenges with Recrystallization
Q3: I'm struggling to find a suitable solvent for the recrystallization of this compound. What should I do?
A3: Finding the right solvent is key to successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]
-
Causality: The principle of recrystallization relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[5]
-
Troubleshooting - Systematic Solvent Screening:
-
Single Solvent Systems: Test a range of solvents with varying polarities. Good starting points for esters include ethanol, methanol, ethyl acetate, toluene, and hexane/ethyl acetate mixtures.[3][6] A rule of thumb is that solvents with similar functional groups to the compound of interest are often good solubilizers.[6]
-
Mixed Solvent Systems: If a single solvent is not ideal, a two-solvent system can be effective. Use a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. Dissolve the compound in a minimum amount of the hot "good" solvent, and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Common pairs include ethanol/water or hexane/ethyl acetate.[3][5]
-
Q4: My product is "oiling out" instead of forming crystals during recrystallization. How can I prevent this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling is too rapid.
-
Causality: The solubility of the compound at the elevated temperature of the solution is so high that when it cools, it separates as a liquid phase before it has a chance to form an ordered crystal lattice.
-
Troubleshooting:
-
Slower Cooling: Allow the solution to cool to room temperature slowly and undisturbed. Do not immediately place it in an ice bath.[5]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.[3]
-
Solvent Choice: The boiling point of the solvent may be too high, or the polarity may not be optimal. Re-evaluate your solvent system.
-
Experimental Protocol: Recrystallization of this compound
Objective: To purify crude this compound by removing soluble and colored impurities.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol/water or hexane/ethyl acetate)
-
Erlenmeyer flask
-
Heating source (hot plate with a water or oil bath)
-
Büchner funnel and filter flask
-
Filter paper
-
Activated carbon (optional)
-
Celite (optional)
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture gently for a few minutes.[3]
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.[3]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.[3]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove residual solvent.[3]
C. Challenges with Column Chromatography
Q5: My column chromatography is not providing good separation between my product and an impurity. What can I do to improve the resolution?
A5: Poor resolution in column chromatography can be addressed by optimizing several parameters.
-
Causality: The separation of compounds on a silica gel column depends on their differential partitioning between the stationary phase (silica gel) and the mobile phase (eluent). This partitioning is primarily influenced by the polarity of the compounds and the eluent.[7]
-
Troubleshooting:
-
Optimize the Solvent System:
-
Fine-tune the eluent polarity: If your compound and impurity are eluting too quickly (high Rf on TLC), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). If they are sticking to the baseline (low Rf), increase the eluent's polarity.[8]
-
Try a different solvent system: Sometimes, changing the solvent system entirely (e.g., from hexane/ethyl acetate to dichloromethane/methanol) can alter the selectivity and improve separation.
-
-
Improve Column Packing: Ensure your column is packed uniformly without any air bubbles or channels, as these can lead to poor separation.
-
Sample Loading: Use a "dry loading" technique if your compound is not very soluble in the initial eluent. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be loaded onto the top of your column.[8]
-
Q6: How do I choose the right solvent system for column chromatography of this compound?
A6: The ideal solvent system for column chromatography is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC).[7]
-
Causality: TLC provides a rapid assessment of how different solvent systems will perform on a larger scale in column chromatography.[7]
-
Procedure for TLC Analysis:
-
Spot your crude mixture on a TLC plate.
-
Develop the plate in a chamber containing a potential eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light.
-
The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4, with good separation from any impurities.
-
Experimental Protocol: Column Chromatography of this compound
Objective: To purify crude this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a gradient of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.
-
Column Packing: Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or use the dry loading method described in Q5.[8]
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the eluent to elute the compounds from the column.[8]
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.[8]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[8]
III. Visualization of Workflows
To further clarify the decision-making process in purification, the following diagrams illustrate the logical workflows.
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for recrystallization issues.
IV. Safety Information
It is imperative to handle this compound and all associated chemicals with appropriate safety precautions.
-
Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[2][9]
-
Precautions: Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. Avoid breathing dust.[9][10]
-
First Aid:
Always consult the Safety Data Sheet (SDS) for the specific compound and all reagents used for complete safety information.[9][10][11][12]
V. References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Reddit. (2019). How to purify esters. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methyl 2,3-dimethylbenzoate. Retrieved from [Link]
-
ResearchGate. (2016). How to purify esterification product?. Retrieved from [Link]
-
Google Patents. (n.d.). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate. Retrieved from
-
Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Retrieved from
-
University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR:. Retrieved from [Link]
-
Google Patents. (n.d.). US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate. Retrieved from
-
Royal Society of Chemistry. (n.d.). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross - Supporting Information. Retrieved from [Link]
-
LookChem. (n.d.). 2,3-Dimethoxybenzoic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H12O4). Retrieved from [Link]
-
University of Rochester. (n.d.). Macroscale Nitration of Methyl Benzoate. Retrieved from [Link]
-
Google Patents. (n.d.). CN104592027A - Method for preparing methyl benzoate. Retrieved from
-
Google Patents. (n.d.). CN101941909A - Preparation method for 2-hydroxy-3-methoxy-methyl benzoate. Retrieved from
-
University of Rochester. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]
-
MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
-
Veeprho. (n.d.). Methyl 3,5-dimethoxybenzoate. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. magritek.com [magritek.com]
- 8. benchchem.com [benchchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
How to resolve an oily product in Methyl 2,3-dimethoxybenzoate synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Methyl 2,3-dimethoxybenzoate. The formation of an unexpected oily product, instead of the anticipated crystalline solid, is a frequent obstacle. This document provides in-depth troubleshooting, detailed purification protocols, and answers to frequently asked questions to help you resolve this issue and achieve a high-purity solid product.
Troubleshooting Guide: From Oily Product to Pure Compound
The isolation of an oily substance in a reaction expected to yield a solid is typically indicative of impurities that depress the product's melting point. The following section addresses the common causes and solutions in a question-and-answer format.
Q1: I've completed the synthesis of this compound, but my final product is an oil instead of a solid. What went wrong?
A1: An oily product is a clear sign of impurities. The expected melting point of pure this compound is in the range of 48-52 °C[1]. An oil at room temperature indicates that this melting point has been significantly depressed. The most common culprits are residual starting materials, byproducts, or improper workup.
Here are the primary causes:
-
Incomplete Reaction: The most common synthesis route, the Fischer-Speier esterification of 2,3-dimethoxybenzoic acid with methanol, is a reversible equilibrium reaction.[2][3][4] If the reaction has not reached completion, the unreacted starting carboxylic acid will contaminate the final product.
-
Presence of Water: Water is a byproduct of the Fischer esterification.[3] Its presence can shift the equilibrium back towards the starting materials, reducing the yield and purity of the desired ester.[5][6]
-
Residual Reagents: Excess methanol (solvent) or the acid catalyst (commonly H₂SO₄) can be trapped in the product, contributing to its oily state.
-
Hydrolysis During Workup: The ester product can be hydrolyzed back to the parent carboxylic acid and alcohol if exposed to harsh acidic or basic conditions for an extended period during the workup phase.[5][7][8]
-
Side-Reaction Byproducts: Depending on the reaction conditions, minor side reactions could lead to the formation of impurities that are difficult to crystallize.
The first step in resolving the issue is to identify the composition of your oily product using analytical techniques.
Q2: How can I determine the composition of my oily product to identify the impurities?
A2: A combination of chromatographic and spectroscopic methods will provide a clear picture of what is in your sample.
-
Thin-Layer Chromatography (TLC): This is the quickest method to visualize the number of components. Spot your crude oil, the 2,3-dimethoxybenzoic acid starting material, and a co-spot on a silica gel plate. The carboxylic acid is significantly more polar and will have a lower Retention Factor (Rf) than the less polar ester product. Multiple spots confirm the presence of impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most definitive technique. In a deuterated solvent like CDCl₃, you can expect to see:
-
This compound (Product): A sharp singlet for the methyl ester protons (-COOCH₃) around 3.9 ppm, two distinct singlets for the two methoxy group protons (-OCH₃), and characteristic aromatic proton signals.
-
2,3-dimethoxybenzoic acid (Starting Material): The absence of the methyl ester singlet and the presence of a broad singlet far downfield (typically >10 ppm) corresponding to the carboxylic acid proton (-COOH).
-
-
Infrared (IR) Spectroscopy: This can provide quick functional group information. Look for a strong carbonyl (C=O) stretch around 1720 cm⁻¹ for the ester. A very broad O-H stretch from 2500-3300 cm⁻¹ would indicate the presence of the starting carboxylic acid.
Q3: My analysis confirms unreacted starting material. How can I optimize the Fischer esterification to drive it to completion?
A3: To maximize product formation, you must shift the reaction equilibrium to the right, in accordance with Le Châtelier's Principle.
-
Use an Excess of Alcohol: Since methanol is often used as the solvent, it is already in large excess, which strongly favors product formation.[10][11] Ensure your starting material is fully dissolved.
-
Increase Reaction Time and/or Temperature: Refluxing the reaction ensures it proceeds at a reasonable rate. Monitor the reaction by TLC every hour after the first hour to determine when it has stopped progressing. A typical reflux time is 2 to 4 hours, but some procedures may call for longer periods.[11][12]
-
Efficiently Remove Water: While using excess methanol helps, actively removing the water byproduct is also effective. For reactions in solvents like toluene, a Dean-Stark apparatus can be used to physically remove water as it forms.[10]
Q4: What is the correct workup procedure to neutralize the catalyst and remove the starting acid?
A4: A proper workup is critical for isolating a clean product and preventing hydrolysis.
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice water.[13] This will dilute the reagents and cause your organic product to precipitate or separate.
-
Neutralization: Carefully add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the mixture.[10][14] Add it slowly until CO₂ evolution (fizzing) ceases and the pH of the aqueous layer is neutral (pH ≈ 7). This step is crucial as it neutralizes the strong acid catalyst and converts any unreacted 2,3-dimethoxybenzoic acid into its water-soluble sodium salt (sodium 2,3-dimethoxybenzoate).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the desired ester product with an organic solvent like ethyl acetate or diethyl ether (typically 3 portions).[10][11] The water-soluble salt of the starting material will remain in the aqueous layer.
-
Washing: Wash the combined organic layers sequentially with water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic phase.[10][11]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10][15] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocols for Oily Products
If your product remains an oil after a thorough workup, a dedicated purification step is necessary.
Q5: I've performed the workup, but the crude product is still an oil. What is the best way to purify it into a solid?
A5: The two most effective purification techniques for this scenario are recrystallization and column chromatography.
Protocol 1: Recrystallization
Recrystallization is ideal when the desired compound is the major component of the oil. The goal is to find a solvent or solvent system that dissolves the product when hot but not when cold, while the impurities remain dissolved at all temperatures.
Step-by-Step Methodology:
-
Solvent Selection: Test small aliquots of your oil with different solvents. Good starting points for this compound are methanol/water, ethanol/water, or toluene.[9][16] The goal is to find a solvent that requires heating to dissolve the oil and from which a solid precipitates upon cooling.
-
Dissolution: Place the oily product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the oil.
-
Decolorization (If Necessary): If the oil is dark, it may contain colored impurities from oxidation or degradation.[9] Add a small amount of activated carbon (charcoal) to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the carbon.[9]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[16]
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask at the surface of the liquid with a glass rod or adding a tiny "seed" crystal of pure product.[16]
-
Isolation and Drying: Collect the solid crystals by vacuum filtration using a Büchner funnel.[9] Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the purified crystals in a desiccator or a vacuum oven.
| Solvent System | Suitability for Aromatic Esters | Notes |
| Methanol/Water | Excellent | Dissolve in minimal hot methanol, then add water dropwise until cloudy. Reheat to clarify and cool slowly. |
| Ethanol/Water | Excellent | Similar procedure to methanol/water. |
| Toluene | Good | A non-polar option that can be effective if impurities are highly polar. |
| Hexane/Ethyl Acetate | Good | A versatile non-polar/polar mixture. Dissolve in ethyl acetate and add hexane until cloudy. |
Protocol 2: Column Chromatography
This technique is superior for separating complex mixtures or when recrystallization fails. It separates compounds based on their differential adsorption to a stationary phase (silica gel) as a mobile phase (solvent) is passed through.[9][16]
Step-by-Step Methodology:
-
Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve your oily product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate). The less polar ester will travel down the column faster than the more polar impurities.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute your desired compound.
-
Fraction Collection: Collect the eluent in separate fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product, which should now readily solidify.
Visual Workflows
To better illustrate the decision-making and experimental processes, the following diagrams are provided.
Caption: Troubleshooting decision tree for an oily product.
Caption: Standard experimental workflow for ester synthesis.
Frequently Asked Questions (FAQs)
FAQ 1: What is the expected melting point of pure this compound? The literature melting point is 48-52 °C. A product that is solid at room temperature and melts sharply within this range is generally considered pure.[1]
FAQ 2: My product is a dark brown or yellow oil. What causes the color and how can I remove it? Dark coloration is typically due to the formation of minor, highly conjugated byproducts or oxidation of phenolic impurities, if any are present in the starting material.[9] This color can often be removed by treating a hot solution of your crude product with a small amount of activated carbon and performing a hot filtration before allowing it to crystallize, as described in the recrystallization protocol.[9]
FAQ 3: Are there alternative synthesis methods if Fischer esterification continues to be problematic? Yes, while Fischer esterification is common due to its cost-effectiveness, other methods exist. For substrates that are sensitive to strong acid, milder conditions can be used, such as Steglich esterification, which employs a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst like 4-Dimethylaminopyridine (DMAP).[11] Alternatively, the carboxylic acid can be deprotonated with a base and reacted with an alkylating agent like dimethyl sulfate, though this reagent is toxic and must be handled with care.[11][17]
References
- US4185027A - Hydrolysis of methyl esters - Google P
- hydrolysis of esters - Chemguide.
- US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google P
- Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (2022-10-27).
- Fischer Esterific
- Ester to Acid - Common Conditions.
- The Fischer Esterific
- Technical Support Center: Resolving Impurities in Methyl 3-hydroxy-4,5-dimethoxybenzo
- Technical Support Center: Purification of Crude Methyl 3-hydroxy-4,5-dimethoxybenzo
- Fischer Esterific
- Fischer Esterification-Typical Procedures - OperaChem. (2024-01-05).
- Application Notes and Protocols for the Esterification of 3,5-Dimethoxybenzoic Acid - Benchchem.
- Esterification | Reaction, Mechanism & Formula - Lesson - Study.com.
- Electronic Supplementary Inform
- One-Step Process of Mixed Oleic Acid Esters and Its High Temperature Lubrication Properties in Bentonite Gelling Suspension - MDPI. (2022-10-20).
- Application Note: Laboratory Protocol for the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzo
- Organic Reactions: Esterification & Transesterific
- Methyl 2,3-dimethoxybenzo
- Aromatic 3b.
Sources
- 1. This compound 97 2150-42-7 [sigmaaldrich.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Esterification | Reaction, Mechanism & Formula - Lesson | Study.com [study.com]
- 4. monash.edu [monash.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
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- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 15. cerritos.edu [cerritos.edu]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Methods to prevent the degradation of Methyl 2,3-dimethoxybenzoate during synthesis
Welcome to the technical support center for the synthesis and handling of Methyl 2,3-dimethoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you prevent degradation and optimize your synthetic outcomes.
Introduction
This compound is a valuable building block in organic synthesis, serving as a precursor for numerous pharmaceutical compounds and complex molecules. Its chemical structure, featuring a methyl ester and two adjacent methoxy groups on a benzene ring, presents specific stability challenges. The primary modes of degradation—ester hydrolysis and O-demethylation—can significantly impact reaction yield and purity. This guide offers expert insights and practical solutions to mitigate these issues, ensuring the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental chemical properties of this compound?
A1: this compound is a solid at room temperature with a melting point of approximately 48-52 °C and a boiling point of 180-185 °C at 50 mmHg.[1] Its molecular formula is C₁₀H₁₂O₄, with a molecular weight of 196.20 g/mol .[1][2] The molecule's stability is influenced by the two primary functional groups: the methyl ester and the aryl methoxy ethers.
Q2: What are the primary degradation pathways I should be concerned about during synthesis?
A2: The two most common degradation pathways for this compound are:
-
Ester Hydrolysis: The methyl ester group is susceptible to cleavage under both acidic and basic conditions, reverting to the parent carboxylic acid, 2,3-dimethoxybenzoic acid.[3][4] This is a frequent issue during aqueous workups or if moisture is present in the reaction.
-
O-Demethylation: The methoxy groups, particularly the one ortho to the ester, can be cleaved to form phenolic byproducts. This is often promoted by strong Lewis acids (e.g., AlCl₃, BBr₃), high temperatures, or strong nucleophiles.[5][6][7]
Q3: How do pH and temperature influence the stability of the molecule?
A3: Both pH and temperature are critical factors.
-
pH: Strongly acidic or basic conditions catalyze the hydrolysis of the ester.[8][9] Acidic conditions protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Basic conditions involve the direct attack of a hydroxide ion on the carbonyl carbon.[8]
-
Temperature: High temperatures accelerate both ester hydrolysis and O-demethylation.[7][10] Many demethylation reagents require elevated temperatures to be effective, which can lead to unwanted side reactions if not carefully controlled.[7]
Troubleshooting Guide: Common Synthesis Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.
Problem 1: My reaction yield is low, and I've isolated 2,3-dimethoxybenzoic acid as a major byproduct.
-
Likely Cause: This is a classic sign of ester hydrolysis. It most likely occurred during the reaction workup, especially if you used strong acids or bases (like HCl or NaOH) for neutralization or extraction.
-
Scientific Explanation: The ester functional group is an electrophilic center. Under basic conditions, it undergoes saponification via a BAc2 mechanism, where a hydroxide ion attacks the carbonyl carbon.[8] Under acidic conditions, the carbonyl is protonated, activating it for attack by water.
-
Solutions & Preventative Measures:
-
Optimize Workup Conditions: Use milder reagents for pH adjustment. A saturated solution of sodium bicarbonate (NaHCO₃) is an excellent choice to neutralize acids without creating a strongly basic environment.
-
Minimize Contact Time: Perform aqueous extractions swiftly to reduce the time the ester is in contact with acidic or basic aqueous phases.
-
Temperature Control During Workup: Ensure all workup steps are performed at room temperature or below to slow the rate of hydrolysis.
-
Anhydrous Reaction Conditions: Ensure your starting materials and solvents are dry to prevent hydrolysis during the reaction itself.
-
Problem 2: My final product is contaminated with phenolic compounds like methyl 2-hydroxy-3-methoxybenzoate.
-
Likely Cause: This indicates that O-demethylation of one or both methoxy groups has occurred. This is common when using Lewis acids as catalysts (e.g., in Friedel-Crafts reactions) or when employing reagents specifically designed for ether cleavage.[6][11]
-
Scientific Explanation: Aryl ether cleavage is a well-known transformation.[7] Lewis acids coordinate to the ether oxygen, making the methyl group susceptible to nucleophilic attack. Strong nucleophiles, such as thiolates, can also cleave aryl methyl ethers via an SN2 mechanism.[7] The two methoxy groups in your molecule may have different reactivities, potentially leading to selective demethylation.[5]
-
Solutions & Preventative Measures:
-
Reagent Selection: If a Lewis acid is required, choose a milder one or use it in stoichiometric rather than excess amounts. Consider screening alternatives if possible.
-
Strict Temperature Control: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Add reagents slowly, especially if the reaction is exothermic.
-
Protecting Groups: In multi-step syntheses where harsh conditions are unavoidable, consider protecting other sensitive functional groups if the synthetic route allows.
-
Alternative Synthetic Routes: If demethylation is persistent, it may be necessary to reconsider the overall synthetic strategy, perhaps by introducing the methoxy groups at a later stage.
-
Problem 3: The reaction is messy, with multiple spots on my TLC plate and difficulty in purification.
-
Likely Cause: A combination of high temperature, prolonged reaction time, or presence of oxidizing agents could be causing multiple degradation pathways simultaneously.
-
Scientific Explanation: Complex reaction mixtures arise when multiple side reactions, such as hydrolysis, demethylation, and potentially even ring-based reactions, occur concurrently. This is often a result of reaction conditions that are too harsh.
-
Solutions & Preventative Measures:
-
Systematic Reaction Monitoring: Use analytical techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction's progress closely.[12][13] This allows you to stop the reaction as soon as the starting material is consumed, preventing the formation of degradation products from over-reaction.
-
Optimize Reaction Time and Temperature: Run a series of small-scale experiments to determine the optimal balance of time and temperature that maximizes product formation while minimizing byproduct generation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation, especially if the reaction is run at elevated temperatures.
-
Summary of Degradation Issues and Solutions
| Observed Problem | Primary Degradation Pathway | Common Causes | Recommended Preventative Measures |
| Isolation of 2,3-dimethoxybenzoic acid | Ester Hydrolysis | Harsh acidic/basic workup; Wet solvents/reagents | Use mild base (e.g., NaHCO₃) for workup; Ensure anhydrous conditions; Minimize aqueous contact time. |
| Presence of phenolic byproducts | O-Demethylation | Strong Lewis acids; High reaction temperatures; Strong nucleophiles | Use milder reagents; Maintain strict low-temperature control; Consider alternative synthetic routes. |
| Multiple unidentified byproducts | Multiple Degradation Pathways | Excessive heat; Prolonged reaction times; Presence of oxygen/oxidants | Monitor reaction progress closely (TLC, HPLC); Optimize time and temperature; Use an inert atmosphere. |
Key Experimental Protocols
To ensure the integrity of your compound, follow these validated methodologies.
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol uses a standard acid-catalyzed esterification with an emphasis on controlled conditions to prevent degradation.
Materials:
-
2,3-dimethoxybenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
Dissolve 2,3-dimethoxybenzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).
-
Cool the solution in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.
-
Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). If the reaction is slow, it can be gently heated to reflux (approx. 65°C) for 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Caution: CO₂ evolution may occur during the bicarbonate wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Monitoring Reaction Progress with High-Performance Liquid Chromatography (HPLC)
An HPLC method is invaluable for quantitatively tracking the consumption of starting material and the formation of the desired product and any byproducts.[13]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Method Parameters:
-
Mobile Phase: Isocratic or gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile. A good starting point is a 60:40 mixture of acetonitrile to water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm or 280 nm
-
Sample Preparation: At various time points, withdraw a small aliquot from the reaction mixture, quench it (e.g., in cold acetonitrile), and dilute it to an appropriate concentration for injection.
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways discussed in this guide.
Caption: Primary degradation pathways of this compound.
References
- Blucher Chemistry Proceedings.
- Google Patents. US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
-
ResearchGate. Demethylation of dimethoxybenzenes using nucleophilic reagents. Available at: [Link]
-
ChemSpider Synthetic Pages. Methyl ester hydrolysis. Available at: [Link]
-
Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
-
Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Available at: [Link]
-
YouTube. Hydrolysis of Methyl Benzoate - Lab Demo. Available at: [Link]
-
Wikipedia. Demethylation. Available at: [Link]
-
PubChemLite. This compound (C10H12O4). Available at: [Link]
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Technical Support Center: Optimizing Mobile Phase for Column Chromatography of Methyl 2,3-dimethoxybenzoate
Welcome to our dedicated technical support guide for the chromatographic purification of Methyl 2,3-dimethoxybenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this compound. Here, we address common issues through a practical, question-and-answer format, grounding our advice in established chromatographic principles and field-tested expertise. Our goal is to empower you to not only solve immediate separation problems but also to build a robust understanding of mobile phase optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting my purification of this compound. How do I choose the initial mobile phase?
Answer: The most effective starting point for developing a mobile phase for column chromatography is to first run a series of tests using Thin-Layer Chromatography (TLC).[1] TLC is a rapid and material-sparing method to scout for an appropriate solvent system.[2]
Underlying Principle: The principle of separation is the same for both TLC and column chromatography, relying on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase.[1] this compound is a moderately polar aromatic ester. Your primary goal is to separate it from common impurities, the most likely being the unreacted starting material, 2,3-dimethoxybenzoic acid, which is significantly more polar due to its carboxylic acid group.
Experimental Protocol: Initial TLC Screening
-
Prepare your TLC Plate: With a pencil, lightly draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.[1]
-
Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot the mixture on the baseline. It is also highly recommended to spot the starting material (2,3-dimethoxybenzoic acid) and, if available, a pure standard of your product in separate lanes for comparison.
-
Develop the Plate: Prepare a series of developing chambers with different ratios of a non-polar and a polar solvent. A standard and highly effective system for compounds of this polarity is Hexane:Ethyl Acetate (Hex:EtOAc) or Petroleum Ether:Ethyl Acetate (PE:EtOAc) .
-
Start with a low polarity mixture, such as 9:1 Hex:EtOAc.
-
Prepare mixtures of increasing polarity: 8:2, 7:3, and 1:1 Hex:EtOAc.
-
-
Analysis: After developing and drying the plates, visualize the spots under a UV lamp (254 nm), as the aromatic rings will be UV-active.[1] Circle the spots with a pencil.
-
Optimal Rf Value: The ideal solvent system for column chromatography will give your desired product, this compound, a Retention Factor (Rf) value between 0.25 and 0.35 .[3] This ensures the compound spends sufficient time interacting with the stationary phase for effective separation without requiring an excessive volume of solvent for elution. The starting acid should ideally have a much lower Rf (closer to the baseline).
| Solvent System (Hexane:Ethyl Acetate) | Expected Observation for this compound | Expected Observation for 2,3-dimethoxybenzoic acid | Assessment |
| 9:1 | Rf is too low (<0.1) | Stays on the baseline (Rf ~ 0) | Eluent is not polar enough. |
| 7:3 | Rf is ~0.3 | Rf is low (~0.05-0.1) | Good starting point for column chromatography. |
| 1:1 | Rf is too high (>0.7) | Rf is moderate (~0.4) | Eluent is too polar; poor separation from impurities. |
Q2: My TLC plate shows significant streaking for the acidic impurity. How will this affect my column, and how can I fix it?
Answer: Streaking of acidic compounds like 2,3-dimethoxybenzoic acid on silica gel TLC plates is a common issue and a strong indicator that you will face poor separation, broad peaks, and cross-contamination in your column chromatography.
Causality: Silica gel is inherently slightly acidic due to the presence of silanol (Si-OH) groups on its surface. Strong interactions (like hydrogen bonding) between these acidic sites and the carboxylic acid impurity cause the molecules to "drag" unevenly during elution, resulting in a streak rather than a compact spot.[4]
Solution: To mitigate this, you can modify your mobile phase by adding a small amount of a volatile acid.
Protocol for Mobile Phase Modification
-
Select a Modifier: Add a small percentage, typically 0.1-1% , of acetic acid or formic acid to your chosen mobile phase (e.g., 7:3 Hex:EtOAc).[4][5]
-
Re-run TLC: Develop a new TLC plate with the modified mobile phase. You should observe that the spot for the 2,3-dimethoxybenzoic acid is much more compact and well-defined.
-
Apply to Column: Use this same acid-modified mobile phase for your column chromatography. This will ensure the acidic impurity elutes as a sharper band, significantly improving its separation from your target ester.
Q3: My product, this compound, is eluting much faster from the column than predicted by the TLC. What went wrong?
Answer: This is a frequent problem when scaling up from TLC to column chromatography. Several factors can contribute to this discrepancy, often leading to a loss of resolution.
Potential Causes & Solutions:
-
Column Overloading: Loading too much crude material onto the column is a primary cause of poor separation.[5] The stationary phase becomes saturated, and the components cannot establish a proper equilibrium, leading to broad, overlapping bands that elute quickly.
-
Solution: A good rule of thumb is to use a ratio of at least 30:1 to 50:1 of silica gel to crude sample by weight (e.g., 30-50g of silica for every 1g of crude material).[3]
-
-
Sample Loading Technique: If the sample is dissolved in a solvent that is significantly more polar than the mobile phase, it will disrupt the initial equilibrium at the top of the column and wash the compound down prematurely.
-
Solution: Dissolve your sample in the minimum amount of the mobile phase itself. If solubility is an issue, use a slightly more polar solvent, but keep the volume to an absolute minimum. Alternatively, use the "dry loading" method: dissolve your crude product, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of your packed column.[6]
-
-
Differences in Silica Gel: The activity and particle size of the silica gel used for your column may differ from that on your TLC plate, affecting separation.
-
Solution: While often unavoidable, being aware of this can inform your mobile phase choice. If the column silica is less active, your compounds will elute faster. You may need to slightly decrease the polarity of your mobile phase (e.g., move from 7:3 to 7.5:2.5 Hex:EtOAc) to compensate.
-
Q4: I'm concerned about the ester hydrolyzing back to the carboxylic acid on the acidic silica gel column. Is this a valid concern and how can I prevent it?
Answer: Yes, this is a valid and important concern. The acidic nature of silica gel can catalyze the hydrolysis of esters, especially if there is residual water in your solvents or on the silica itself.[7][8] This would manifest as the reappearance of the 2,3-dimethoxybenzoic acid impurity in your collected fractions, reducing your final yield.
Prevention & Mitigation Strategies:
-
Use High-Purity, Dry Solvents: Ensure your mobile phase solvents are anhydrous. Using fresh, HPLC-grade solvents is recommended.
-
Neutralize the Silica Gel (for highly sensitive esters): If hydrolysis is a significant problem, you can pre-treat the silica gel.
-
Protocol: Pack the column as usual. Before loading your sample, flush the column with your mobile phase containing a small amount of a base, such as 1-2% triethylamine (TEA).[9] Then, flush with the neutral mobile phase to remove the excess TEA before loading your sample. Caution: This makes the column basic and may not be suitable if other functional groups in your molecule are base-sensitive.
-
-
Work Efficiently: Do not let the column run unnecessarily long or sit packed for extended periods before use. The longer the ester is in contact with the silica, the greater the chance of hydrolysis.[8]
-
Consider an Alternative Stationary Phase: For extremely sensitive compounds, switching to a more inert stationary phase like neutral alumina might be necessary. However, this will require re-optimizing the mobile phase from scratch, as elution characteristics will change significantly.
Workflow & Decision Making
The process of optimizing your mobile phase is iterative. The following diagram illustrates the logical workflow from initial screening to troubleshooting.
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Validation & Comparative
A Comparative Guide to the Structural Elucidation of Methyl 2,3-dimethoxybenzoate
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is a foundational requirement for advancing research. While numerous analytical techniques contribute to this goal, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone for elucidating the structure of organic compounds in solution.[1][2] This guide provides an in-depth interpretation of the ¹H NMR spectrum of Methyl 2,3-dimethoxybenzoate, comparing its spectral features with data from complementary analytical methods to offer a comprehensive approach to structural verification.
The Power of Proton NMR in Structural Analysis
¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the number of different types of protons, their relative numbers, and their electronic environments within a molecule.[1] By analyzing the chemical shift, integration, and spin-spin coupling of proton signals, one can piece together the molecular framework. Among the available spectrometric methods, NMR is unique in its ability to offer a complete analysis and interpretation of the entire spectrum for structural elucidation.[1][2]
Interpreting the ¹H NMR Spectrum of this compound
The structure of this compound dictates a specific and predictable ¹H NMR spectrum. The molecule possesses three key regions containing protons: the aromatic ring, the two methoxy groups, and the methyl ester group.
Molecular Structure and Proton Environments:
Caption: Standard workflow for ¹H NMR analysis.
Conclusion
The structural elucidation of this compound serves as an excellent example of the deductive power of ¹H NMR spectroscopy. By systematically analyzing the chemical shifts, integration, and coupling patterns, a detailed and confident assignment of the molecular structure is achievable. However, for regulatory submissions or in complex research scenarios, the most rigorous and trustworthy approach involves a comparative methodology, corroborating ¹H NMR findings with data from orthogonal techniques like ¹³C NMR, IR, and mass spectrometry. This multi-faceted strategy provides a self-validating framework, ensuring the highest level of scientific integrity in molecular characterization.
References
Sources
A comparative study of different synthetic routes to Methyl 2,3-dimethoxybenzoate
A Comparative Guide to the Synthetic Routes of Methyl 2,3-Dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This compound is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of various pharmaceuticals and fine chemicals. The strategic placement of its methoxy and carboxylate groups allows for diverse functionalization. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering insights into the rationale behind procedural choices and presenting experimental data to inform your selection of the most suitable method.
Overview of Synthetic Strategies
The synthesis of this compound can be approached from several precursors. The choice of starting material and reaction type significantly impacts the overall efficiency, cost, and environmental footprint of the synthesis. The primary routes involve the direct esterification of 2,3-dimethoxybenzoic acid or the construction of the aromatic ring system followed by functional group manipulation.
Caption: Primary synthetic pathways to this compound.
Route 1: Fischer-Speier Esterification of 2,3-Dimethoxybenzoic Acid
This classical method is often the most direct approach, relying on the acid-catalyzed reaction between 2,3-dimethoxybenzoic acid and methanol.
Principle and Mechanism: The Fischer-Speier esterification is an equilibrium process.[1][2][3] A strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity.[2][3] This allows for the nucleophilic attack by methanol. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst. To drive the equilibrium towards the product, an excess of the alcohol is commonly used, or water is removed as it is formed.[3]
Caption: Workflow for Fischer-Speier Esterification.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dimethoxybenzoic acid (1.0 eq) in an excess of methanol (which acts as both reactant and solvent).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.[4]
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[4]
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.[4]
Discussion: The primary advantage of this route is its simplicity and the use of inexpensive, readily available reagents.[4] However, its reversible nature can limit the yield unless strategies to shift the equilibrium are employed. The use of a large excess of methanol is the most common approach. For more sensitive substrates, milder acid catalysts like p-TsOH can be used.
Route 2: Methylation with Dimethyl Sulfate or Methyl Iodide
An alternative to acid-catalyzed esterification is the alkylation of the carboxylate salt of 2,3-dimethoxybenzoic acid. This method is generally irreversible and can lead to higher yields.
Principle and Mechanism: This reaction proceeds via an Sₙ2 mechanism. A base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), deprotonates the carboxylic acid to form a nucleophilic carboxylate anion. This anion then attacks the electrophilic methyl group of the methylating agent (dimethyl sulfate or methyl iodide), displacing the sulfate or iodide leaving group to form the methyl ester.[5]
Experimental Protocol:
-
Suspend 2,3-dimethoxybenzoic acid (1.0 eq) and a base like potassium carbonate (1.5-2.0 eq) in a polar aprotic solvent such as acetone or DMF.
-
Add dimethyl sulfate (1.1-1.2 eq) dropwise to the stirred suspension. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme care in a fume hood.[6][7][8]
-
Heat the reaction mixture to reflux for 3-5 hours, monitoring by TLC.
-
After cooling, filter off the inorganic salts and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine to remove any remaining salts and DMF.
-
Dry the organic layer, concentrate, and purify the product as described in Route 1.
Discussion: This method often provides higher yields than Fischer esterification because the reaction is not reversible.[6] However, the methylating agents are more hazardous and expensive. Dimethyl sulfate is often preferred over methyl iodide for large-scale syntheses due to its lower cost, though it is more toxic. The choice of a non-aqueous solvent prevents the hydrolysis of the methylating agent.
Route 3: Synthesis from 2,3-Dimethoxybenzaldehyde
In cases where 2,3-dimethoxybenzaldehyde is a more accessible starting material, a two-step sequence of oxidation followed by esterification is a viable option.
Principle and Mechanism:
-
Oxidation: The aldehyde is first oxidized to the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (NaClO₂). The choice of oxidant depends on the presence of other sensitive functional groups.
-
Esterification: The resulting 2,3-dimethoxybenzoic acid is then esterified using one of the methods described above (Route 1 or 2).
Experimental Protocol (Oxidation Step using KMnO₄):
-
Dissolve 2,3-dimethoxybenzaldehyde in a mixture of acetone and water.
-
Cool the solution in an ice bath and add a solution of potassium permanganate in water dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction for 1-2 hours after the addition is complete.
-
Quench the reaction by adding a small amount of sodium bisulfite to destroy excess KMnO₄.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with HCl to precipitate the 2,3-dimethoxybenzoic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Proceed with esterification as per Route 1 or 2.
Discussion: This route adds an extra step to the synthesis, which typically lowers the overall yield. However, it can be a practical approach if 2,3-dimethoxybenzaldehyde is significantly cheaper or more readily available than the corresponding acid. The oxidation step must be carefully controlled to avoid side reactions.
Comparative Data Summary
| Parameter | Route 1: Fischer Esterification | Route 2: Methylation (DMS) | Route 3: From Aldehyde (Overall) |
| Typical Yield | 75-90% | 90-98% | 65-85% |
| Reaction Time | 2-4 hours | 3-5 hours | 4-8 hours (two steps) |
| Reagent Cost | Low | Medium-High | Medium |
| Safety Concerns | Concentrated acid (corrosive) | Highly toxic methylating agent | Strong oxidants, toxic intermediates |
| Scalability | Excellent | Good (with proper safety) | Moderate |
| Simplicity | High | High | Moderate |
Conclusion and Recommendations
For most laboratory-scale syntheses where 2,3-dimethoxybenzoic acid is available, the Fischer-Speier Esterification (Route 1) offers the best balance of simplicity, cost-effectiveness, and safety. The use of excess methanol as a solvent is a straightforward way to achieve high conversion.
For syntheses where maximizing yield is the primary concern and appropriate safety measures for handling highly toxic reagents are in place, methylation with dimethyl sulfate (Route 2) is the superior choice due to its irreversible nature and consistently high yields.
The synthesis from 2,3-dimethoxybenzaldehyde (Route 3) is a practical alternative only when the starting aldehyde is significantly more accessible than the carboxylic acid.
Caption: Decision flowchart for selecting a synthetic route.
References
- Vertex AI Search. (n.d.). Fischer Esterification Procedure.
- LibreTexts Chemistry. (n.d.). 29. The Fischer Esterification.
-
University of Toronto. (n.d.). Fischer Esterification. Retrieved from
- OpenBU. (2011). Grignard Reaction - Synthesis of Substituted Benzoic Acids.
- University of Missouri–St. Louis. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide.
- University of Calgary. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction.
- University of Wisconsin–Madison. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- Google Patents. (n.d.). EP0941982A2 - Process for synthesizing benzoic acids.
- BenchChem. (n.d.). Application Notes and Protocols for the Esterification of 3,5-Dimethoxybenzoic Acid.
- Google Patents. (n.d.). US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
- Organic Syntheses. (n.d.). Dimethyl sulfate.
- Google Patents. (n.d.). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
- Reddit. (2024). Methylation of p-hydroxybenzoic acid with Me2SO4.
- Google Patents. (n.d.). CN101492353A - Method for producing guaiacol with methanol method.
- Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
- ChemicalBook. (n.d.). 2,5-Dimethoxybenzaldehyde synthesis.
- Wikipedia. (n.d.). Guaiacol.
- Freitas, M. S., et al. (2024). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. OUCI.
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- 5. Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate … [ouci.dntb.gov.ua]
- 6. US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
A Comparative Analysis of the Physicochemical Properties of Methyl 2,3-dimethoxybenzoate and Its Isomers
In the landscape of pharmaceutical and chemical research, a nuanced understanding of a molecule's physicochemical properties is paramount for predicting its behavior, from reaction kinetics to biological activity. This guide provides an in-depth comparison of Methyl 2,3-dimethoxybenzoate and its structural isomers. By examining key properties such as melting point, boiling point, and solubility, we aim to equip researchers, scientists, and drug development professionals with the critical data and experimental insights necessary for informed decision-making in their synthetic and analytical endeavors.
The positional isomerism of the methoxy groups on the benzene ring significantly influences the physical and chemical characteristics of these benzoate esters. These subtle structural shifts can lead to profound differences in crystal lattice packing, intermolecular forces, and interactions with solvents, all of which have practical implications in material handling, purification, and formulation.
Structural Isomers Under Review
This guide will focus on the comparative analysis of the following isomers:
-
This compound
-
Methyl 2,4-dimethoxybenzoate
-
Methyl 2,5-dimethoxybenzoate
-
Methyl 2,6-dimethoxybenzoate
-
Methyl 3,4-dimethoxybenzoate (Methyl veratrate)
-
Methyl 3,5-dimethoxybenzoate
Caption: Structural relationship of this compound and its isomers.
Comparative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and its isomers. These values have been compiled from various reputable chemical suppliers and databases. It is important to note that reported values can have slight variations depending on the source and purity of the sample.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |
| This compound | 2150-42-7 | C₁₀H₁₂O₄ | 196.20 | Solid[1][2] | 48-52[2] | 180-185 (at 50 mmHg)[2] |
| Methyl 2,4-dimethoxybenzoate | 2150-41-6 | C₁₀H₁₂O₄ | 196.20 | Liquid[3] | Not Applicable | 294-296[3] |
| Methyl 2,5-dimethoxybenzoate | 2150-40-5 | C₁₀H₁₂O₄ | 196.20 | Liquid[4] | Not Applicable | 296.74 (estimated)[5] |
| Methyl 2,6-dimethoxybenzoate | 2065-27-2 | C₁₀H₁₂O₄ | 196.20 | Solid[6][7] | 87-90[6][7] | Not Available |
| Methyl 3,4-dimethoxybenzoate | 2150-38-1 | C₁₀H₁₂O₄ | 196.20 | Solid[8][9] | 59-62[8] | 283[8] |
| Methyl 3,5-dimethoxybenzoate | 2150-37-0 | C₁₀H₁₂O₄ | 196.20 | Solid[10][11] | 42-43[10][11] | 298[10][11] |
Note: Boiling points are reported at atmospheric pressure unless otherwise specified. The physical form is noted at standard room temperature.
In-Depth Analysis of Physicochemical Properties
Melting Point
The melting point is a critical indicator of the purity of a crystalline solid and is influenced by the strength of intermolecular forces in the crystal lattice. For the solid isomers, the melting points vary significantly, reflecting differences in their molecular symmetry and packing efficiency.
-
Methyl 2,6-dimethoxybenzoate exhibits the highest melting point (87-90 °C), which can be attributed to steric hindrance from the two methoxy groups flanking the ester functionality. This steric crowding may force the molecule into a more rigid conformation, leading to more efficient crystal packing and stronger intermolecular interactions.
-
Methyl 3,4-dimethoxybenzoate and Methyl 3,5-dimethoxybenzoate have intermediate melting points. The substitution pattern in these isomers allows for relatively ordered packing in the solid state.
-
This compound has the lowest melting point among the solid isomers (48-52 °C), suggesting less optimal crystal packing compared to the others.
The liquid nature of Methyl 2,4-dimethoxybenzoate and Methyl 2,5-dimethoxybenzoate at room temperature indicates that their intermolecular forces are not strong enough to form a stable crystal lattice under these conditions.
Boiling Point
The boiling point is primarily determined by the strength of intermolecular forces in the liquid state and the molecular weight.[12] Since all isomers have the same molecular weight, the differences in their boiling points are attributable to variations in molecular polarity and shape, which affect van der Waals forces.
The boiling points of the isomers are relatively high, as expected for polar molecules of this size. The available data shows a range from approximately 283 °C to 298 °C at atmospheric pressure. The subtle differences can be attributed to variations in dipole moments arising from the different positions of the electron-donating methoxy groups.
Solubility
Solubility is a key parameter in drug development and chemical synthesis, dictating the choice of solvents for reactions, purification, and formulation.[13]
-
Water Solubility: As a general trend, these esters exhibit low solubility in water due to their significant nonpolar character contributed by the benzene ring and methyl ester group.[14]
-
Organic Solvent Solubility: They are generally soluble in common organic solvents such as methanol, ethanol, and diethyl ether. For instance, Methyl 3,5-dimethoxybenzoate shows good transparency in methanol.[10] The moderate solubility in organic solvents is a result of the balance between the polar ester and methoxy groups and the nonpolar aromatic ring.[14]
Quantitative solubility data is often compound-specific and requires experimental determination for precise applications.
Experimental Protocols for Physicochemical Property Determination
The following section outlines standardized protocols for determining the key physicochemical properties discussed. These methods are designed to be reproducible and provide a basis for consistent data generation.
Melting Point Determination (Capillary Method)
This method is a common and reliable technique for determining the melting point of a solid organic compound.[15]
Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed. Pure crystalline solids typically exhibit a sharp melting range of 1-2°C.[16]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[17]
-
Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm in height) should be packed into the bottom of the tube.[17]
-
Measurement: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This helps in saving time for the accurate determination.[18]
-
Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Insert a new sample and heat slowly, at a rate of 1-2°C per minute, near the expected melting point.[17]
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.[17]
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (Micro Method)
For small quantities of liquid, a micro boiling point determination is a suitable and efficient method.[19]
Principle: A small amount of the liquid is heated in a test tube along with an inverted capillary tube. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary and then stops upon cooling is recorded as the boiling point.[20]
Apparatus:
-
Small test tube (e.g., 6 x 50 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., Thiele tube with mineral oil) or a heating block
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Setup: Attach the small test tube to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.[19]
-
Sample Addition: Add a few drops of the liquid sample into the test tube (to a depth of about 1.5-2.0 cm).[19]
-
Capillary Insertion: Place the capillary tube (sealed end up) into the liquid in the test tube.
-
Heating: Immerse the assembly in the heating bath. Heat the bath gently.[20]
-
Observation: As the liquid heats, air trapped in the capillary will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[19]
-
Recording the Boiling Point: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the liquid.[20]
Caption: Workflow for Micro Boiling Point Determination.
Qualitative Solubility Testing
This protocol provides a systematic approach to determining the solubility of a compound in various solvents.[13]
Principle: A small, measured amount of the solute is added to a measured volume of the solvent, and the mixture is observed for dissolution.
Apparatus:
-
Small test tubes
-
Graduated pipettes or cylinders
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Measurement: Place a small amount of the compound (e.g., 10 mg of solid or 20 µL of liquid) into a small test tube.
-
Solvent Addition: Add 0.5 mL of the desired solvent (e.g., water, 5% NaOH, 5% HCl, methanol, diethyl ether) to the test tube.[21]
-
Mixing: Vigorously shake or vortex the test tube for 1-2 minutes.[21]
-
Observation: Observe the mixture. If the compound dissolves completely, it is considered soluble. If it does not dissolve, it is insoluble. If it partially dissolves, it is sparingly soluble.
-
pH Testing (for aqueous solutions): If the compound dissolves in water, test the pH of the solution with pH paper to determine if it is acidic, basic, or neutral.[22]
Caption: Logical Flow for Qualitative Solubility Testing.
Conclusion
The physicochemical properties of this compound and its isomers are significantly influenced by the substitution pattern of the methoxy groups on the benzene ring. These differences in melting point, boiling point, and solubility have important practical implications for their synthesis, purification, and application. The experimental protocols provided in this guide offer a standardized approach for the determination of these properties, ensuring data consistency and reliability. A thorough understanding of these characteristics is essential for researchers working with these compounds in various fields of chemistry and drug discovery.
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A Comparative Guide to the Structural Validation of Methyl 2,3-dimethoxybenzoate Using Spectroscopic Techniques
In the realms of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For any synthesized compound, such as Methyl 2,3-dimethoxybenzoate, a multi-faceted analytical approach is not just best practice; it is a necessity for ensuring purity, understanding reactivity, and guaranteeing reproducible results. This guide provides an in-depth, comparative analysis of the key spectroscopic techniques used to validate the structure of this compound, contrasting its spectral features with those of its positional isomers to highlight the power of a holistic validation workflow.
Our analysis will be grounded in four primary spectroscopic methods:
-
Proton Nuclear Magnetic Resonance (¹H NMR)
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Mass Spectrometry (MS)
By integrating the data from each technique, we can construct a comprehensive and self-validating structural proof, leaving no room for ambiguity.
The Strategic Workflow for Spectroscopic Validation
A robust validation process follows a logical progression, starting from sample preparation and moving through data acquisition and interpretation. Each step is critical for generating high-quality, reliable data.
Caption: Overall workflow for spectroscopic validation.
¹H NMR Spectroscopy: The Blueprint of Proton Environments
Proton NMR is arguably the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. It provides detailed information about the chemical environment, connectivity, and relative number of protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation : Dissolve 5-25 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[1][2][3] The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum, preventing interference with the analyte signals.
-
Internal Standard : Tetramethylsilane (TMS) is often added to the solvent by the manufacturer to serve as an internal standard, defining the 0 ppm mark.[4]
-
Transfer : Filter the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[1][4]
-
Acquisition : Place the tube in the NMR spectrometer and acquire the spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
Data Interpretation for this compound
The ¹H NMR spectrum of this compound reveals four distinct signals, each corresponding to a unique set of protons in the molecule.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~7.5 - 7.6 | Doublet of Doublets (dd) | 1H | H-6 (ortho to ester) |
| 2 | ~7.1 - 7.2 | Triplet (t) | 1H | H-5 (para to ester) |
| 3 | ~7.0 - 7.1 | Doublet of Doublets (dd) | 1H | H-4 (meta to ester) |
| 4 | ~3.9 | Singlet | 3H | Ester Methoxy (-COOCH₃) |
| 5 | ~3.85 | Singlet | 6H | Ether Methoxy (-OCH₃) |
Causality Behind the Spectrum:
-
Aromatic Region (7.0-7.6 ppm) : The three protons on the benzene ring are chemically distinct due to the substitution pattern.[5] The proton at position 6 (H-6) is the most deshielded (shifted furthest downfield) because it is ortho to the electron-withdrawing carbonyl group of the ester. The splitting patterns are crucial: H-5 appears as a triplet because it is coupled to both H-4 and H-6, while H-4 and H-6 appear as doublets of doublets because they are each coupled to two non-equivalent neighboring protons.[6]
-
Methoxy Signals (~3.8-3.9 ppm) : The three methyl groups appear as sharp singlets because their protons are not coupled to any adjacent protons. The ester methoxy group is typically slightly downfield compared to the ether methoxy groups due to the proximity of the carbonyl group.
Comparative Analysis: Differentiating from Positional Isomers
The true diagnostic power of ¹H NMR is evident when comparing the spectrum of this compound with its isomers. The substitution pattern directly dictates the symmetry and, therefore, the splitting patterns and number of signals in the aromatic region.[5]
| Compound | Aromatic Region Splitting Pattern | Key Differentiating Feature |
| This compound | Three distinct signals (dd, t, dd) | Asymmetric pattern with characteristic ortho, meta, and para couplings. |
| Methyl 2,4-dimethoxybenzoate | Three distinct signals (d, dd, d)[7] | The proton at C5 is coupled only to the proton at C6 (ortho coupling), resulting in a doublet. The proton at C3 is coupled only to the proton at C5 (meta coupling), resulting in a doublet. |
| Methyl 3,4-dimethoxybenzoate | Three distinct signals (d, dd, d)[8][9] | The proton at C2 is only coupled to the proton at C6 (meta coupling), resulting in a doublet. The proton at C5 is only coupled to the proton at C6 (ortho coupling), resulting in a doublet. |
| Methyl 3,5-dimethoxybenzoate | Two distinct signals (d, t)[10][11] | Due to symmetry, there are only two types of aromatic protons. The proton at C4 is coupled to two equivalent protons (C2 and C6), resulting in a triplet. The protons at C2 and C6 are coupled to the proton at C4, resulting in a doublet. |
This comparison clearly shows that the unique "dd, t, dd" splitting pattern in the aromatic region is a definitive fingerprint for the 2,3-substitution pattern.
¹³C NMR Spectroscopy: A Carbon-by-Carbon View
¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment (e.g., sp², sp³, carbonyl).
Experimental Protocol: ¹³C NMR
The sample preparation is identical to that for ¹H NMR. The experiment is typically run in a proton-decoupled mode, meaning each unique carbon atom appears as a single sharp line.[12]
Data Interpretation for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | Carbonyl Carbon (C=O) |
| ~152, ~148 | Aromatic Carbons attached to Methoxy (C2, C3) |
| ~124, ~122, ~118 | Aromatic Carbons attached to Hydrogen (C4, C5, C6) |
| ~115 | Aromatic Carbon attached to Ester (C1) |
| ~61, ~56 | Ether Methoxy Carbons (-OCH₃) |
| ~52 | Ester Methoxy Carbon (-COOCH₃) |
Expert Insights:
-
The carbonyl carbon of the ester is highly deshielded and appears far downfield (~166 ppm).
-
The aromatic carbons directly bonded to the electronegative oxygen atoms of the methoxy groups are also significantly downfield.
-
The chemical shifts of the methoxy carbons can be diagnostic; carbons of methoxy groups flanked by two ortho substituents are often shifted further downfield (~62 ppm) compared to those with only one ortho substituent (~56 ppm).[13]
FTIR Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common and convenient technique that requires little to no sample preparation.[14][15][16]
-
Sample Placement : A small amount of the liquid or solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[14][17]
-
Pressure Application : For solid samples, a pressure arm is used to ensure good contact between the sample and the crystal.[17]
-
Data Acquisition : The IR spectrum is recorded, typically over the range of 4000-600 cm⁻¹.
Data Interpretation for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3000-2850 | C-H stretch | Aliphatic (methoxy groups) |
| ~1730-1715 | C=O stretch | Ester (carbonyl) |
| ~1600-1450 | C=C stretch | Aromatic Ring |
| ~1300-1000 | C-O stretch | Ester and Ether |
Trustworthiness of the Data: The presence of a strong absorption band around 1720 cm⁻¹ is highly characteristic of a carbonyl group, specifically an ester.[18][19] The combination of this peak with the C-O stretching bands and the aromatic C=C stretching bands confirms the presence of an aromatic ester.[20][21] While FTIR is excellent for identifying functional groups, it is generally not sufficient on its own to distinguish between positional isomers like the dimethoxybenzoates, as they all possess the same functional groups.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on how the molecule fragments upon ionization.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction : A dilute solution of the sample in a volatile solvent is injected into the instrument.
-
Ionization : In the ion source, the sample is bombarded with high-energy electrons, which eject an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).
-
Fragmentation : The molecular ion is energetically unstable and fragments into smaller, charged ions and neutral radicals.[22]
-
Detection : The detector records the mass-to-charge ratio (m/z) of the molecular ion and all charged fragments.
Data Interpretation for this compound
-
Molecular Ion (M⁺•) Peak : The molecular weight of this compound (C₁₀H₁₂O₄) is 196.20 g/mol . The mass spectrum will show a prominent molecular ion peak at m/z = 196 . The presence of an aromatic ring stabilizes the molecular ion, making this peak relatively intense.[23]
-
Key Fragmentation Patterns : Aromatic esters exhibit predictable fragmentation pathways.[23][24][25]
-
Loss of •OCH₃ : A common fragmentation is the alpha-cleavage loss of the methoxy radical from the ester group, resulting in a stable acylium ion.
-
M⁺• (m/z 196) → [M - 31]⁺ (m/z 165)
-
-
Loss of •COOCH₃ : Loss of the entire carbomethoxy group.
-
M⁺• (m/z 196) → [M - 59]⁺ (m/z 137)
-
-
Caption: Key fragmentation pathways for this compound.
While isomers will all have the same molecular ion peak at m/z = 196, subtle differences in the relative intensities of their fragment ions may exist. However, for unambiguous isomer differentiation, NMR remains the superior technique.
Conclusion: A Synthesis of Spectroscopic Evidence
The structural validation of this compound is a clear example of the synergy between different spectroscopic techniques. No single method provides the complete picture, but together, they form an irrefutable body of evidence.
-
Mass Spectrometry confirms the correct molecular formula with a molecular ion peak at m/z 196.
-
FTIR Spectroscopy confirms the presence of the required functional groups: an ester (C=O stretch at ~1720 cm⁻¹) and an aromatic ether (C-O and C=C stretches).
-
¹³C NMR confirms the presence of 10 unique carbon environments, consistent with the proposed structure.
-
¹H NMR provides the definitive proof of the 2,3-substitution pattern through the unique chemical shifts and the characteristic "dd, t, dd" splitting pattern of the aromatic protons, which successfully distinguishes the target molecule from its other positional isomers.
This comprehensive, self-validating approach ensures the highest level of scientific integrity, providing researchers, scientists, and drug development professionals with the confidence needed to proceed with their work.
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OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link][21]
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All 'Bout Chemistry. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. Retrieved from [Link][24]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][3]
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Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link][15]
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Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link][16]
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Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link][17]
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Wikipedia. (n.d.). Attenuated total reflectance. Retrieved from [Link][28]
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University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link][6]
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Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing. Retrieved from [Link][29]
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PubMed. (2008). Fragmentation patterns of new esterified and unesterified aromatic 1-hydroxymethylene-1, 1-bisphosphonic acids by ESI-MSn. Retrieved from [Link][30]
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Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved from [Link][31]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link][22]
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Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link][23]
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JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link][25]
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National Institute of Standards and Technology. (n.d.). Benzoic acid, 3,4-dimethoxy-, methyl ester. NIST WebBook. Retrieved from [Link][32]
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National Center for Biotechnology Information. (n.d.). Methyl 3,5-Dimethoxybenzoate. PubChem. Retrieved from [Link][11]
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Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications. Retrieved from [Link][13]
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MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link][34]
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A Comparative Guide to HPLC Method Development for Purity Analysis of Synthesized Methyl 2,3-dimethoxybenzoate
In the landscape of pharmaceutical development and manufacturing, the purity of synthesized intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. For active pharmaceutical ingredient (API) synthesis, intermediates like Methyl 2,3-dimethoxybenzoate play a pivotal role, and their impurity profile can significantly impact the final drug product. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. We will explore the rationale behind methodological choices, present a detailed experimental protocol, and compare the developed HPLC method with alternative analytical techniques, all grounded in scientific principles and regulatory expectations.
The Criticality of Purity Analysis for Pharmaceutical Intermediates
This compound, a polysubstituted aromatic ester, is a versatile building block in organic synthesis. Impurities in this intermediate can arise from various sources, including unreacted starting materials, by-products from side reactions, and degradation products. These impurities, if not properly identified and controlled, can carry through the synthetic process, potentially leading to the formation of toxic or unstable components in the final API. Therefore, a highly specific and sensitive analytical method is imperative for the quality control of this compound.
A Systematic Approach to HPLC Method Development
The development of a stability-indicating HPLC method is a systematic process that involves a deep understanding of the analyte's physicochemical properties and the principles of chromatography.[1][2] Our goal is to achieve adequate separation of the main compound from all potential impurities with good peak shape and sensitivity.
Understanding the Analyte: this compound
A thorough understanding of the target molecule is the first step in logical method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | [3] |
| Molecular Weight | 196.20 g/mol | [3] |
| Structure | Inferred from name | |
| Form | Solid | |
| Melting Point | 48-52 °C | |
| Boiling Point | 180-185 °C at 50 mmHg |
The presence of a benzene ring with methoxy and methyl ester substituents indicates that the molecule will have significant UV absorbance, making UV detection a suitable choice for HPLC analysis.[1]
The Method Development Workflow
The following diagram illustrates the logical workflow for developing the HPLC method for this compound.
Caption: A logical workflow for HPLC method development.
Experimental Deep Dive: Crafting the Optimal HPLC Method
Stationary Phase Selection: The Foundation of Separation
For aromatic compounds like this compound, a reversed-phase (RP) HPLC approach is the most common and effective starting point.[4] The nonpolar stationary phase interacts with the hydrophobic regions of the analyte. A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides excellent retention for a wide range of compounds. We will select a modern, high-purity silica-based C18 column to minimize silanol interactions and improve peak shape.
-
Rationale: The aromatic ring and methyl ester group of this compound provide sufficient hydrophobicity for good retention on a C18 stationary phase. This choice offers a balance of retention and selectivity for the parent compound and a variety of potential impurities with differing polarities.
Mobile Phase Selection and Optimization: The Key to Selectivity
The mobile phase composition is the most powerful tool for manipulating selectivity in RP-HPLC. A mixture of water (or an aqueous buffer) and an organic modifier is typically used.
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency.
-
Aqueous Phase and pH: Since this compound is a neutral compound, the mobile phase pH is not expected to significantly affect its retention. However, to ensure good peak shape and method robustness, a slightly acidic mobile phase is often beneficial to suppress the ionization of any residual silanols on the stationary phase. A common choice is 0.1% formic acid or phosphoric acid in water.
Detection Wavelength (λmax) Selection: Seeing the Unseen
The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. Based on the UV spectrum of the closely related compound, 2,3-dimethoxybenzoic acid, which shows a significant absorbance around 254 nm and a shoulder at higher wavelengths, a detection wavelength of 254 nm is a logical starting point.[5] This wavelength provides a good balance of sensitivity for the main analyte and potential aromatic impurities.
Isocratic vs. Gradient Elution: A Strategic Choice
For a purity analysis where a wide range of potential impurities with varying polarities may be present, a gradient elution is generally superior to an isocratic method.[1] A gradient method allows for the effective elution of both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable runtime, while maintaining good peak shape and resolution.
The Optimized HPLC Method: A Step-by-Step Protocol
Column: C18, 250 mm x 4.6 mm, 5 µm particle size Mobile Phase A: 0.1% Phosphoric acid in Water Mobile Phase B: Acetonitrile Gradient Program:
| Time (min) | %B |
| 0.0 | 40 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 40 |
| 30.0 | 40 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL Diluent: Acetonitrile/Water (50:50, v/v)
Method Validation: Ensuring Trustworthiness and Reliability
A developed analytical method is only useful if it is proven to be reliable. Method validation is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate that the method is fit for its intended purpose.[5][6][7]
The following validation parameters are essential for a purity method:
-
Specificity (Selectivity): The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated through forced degradation studies (acid, base, oxidation, heat, and light) to ensure that the main peak is free from any co-eluting peaks.[2][6][7]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the gold standard for the purity analysis of non-volatile and thermally stable compounds like this compound, other techniques can provide complementary information or may be more suitable in specific scenarios.[8]
| Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, sensitivity, and precision for non-volatile compounds. Well-established and robust.[8] | May not be suitable for volatile impurities. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for the analysis of volatile and semi-volatile impurities, such as residual solvents.[8] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Similar to HPLC but uses columns with smaller particle sizes (<2 µm). | Faster analysis times, higher resolution, and lower solvent consumption compared to HPLC. | Requires specialized high-pressure equipment. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | Provides molecular weight and structural information, aiding in the identification of unknown impurities.[8] | Higher cost and complexity compared to HPLC-UV. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High efficiency and resolution, with very low sample and reagent consumption. | Generally less robust and reproducible than HPLC for routine QC. |
Decision Logic for Analytical Technique Selection
The choice of analytical technique depends on the specific goals of the analysis.
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion: A Robust and Reliable Method for Quality Assurance
The developed reversed-phase HPLC method provides a robust and reliable approach for the purity analysis of synthesized this compound. The systematic development process, grounded in the physicochemical properties of the analyte and chromatographic principles, has yielded a method that is specific, sensitive, and ready for validation according to stringent ICH guidelines. While alternative techniques like GC and LC-MS offer valuable complementary information, the presented HPLC method stands as the cornerstone for routine quality control, ensuring the integrity of this critical pharmaceutical intermediate and, ultimately, contributing to the safety and efficacy of the final drug product.
References
-
ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]
-
2,3-Dimethoxybenzoic acid. NIST Chemistry WebBook. Available at: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs. Available at: [Link] (Note: A placeholder URL is used as a real, specific video link is not available from the search results.)
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available at: [Link]
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- 4. youtube.com [youtube.com]
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- 8. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Dimethoxybenzoate Isomers in Electrophilic Aromatic Substitution
This guide presents an in-depth comparative analysis of the reactivity of the six isomers of dimethoxybenzoic acid towards electrophilic aromatic substitution (EAS). Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document elucidates the theoretical underpinnings of their reactivity and provides practical, experimentally-grounded insights. By examining the interplay of activating and deactivating groups, this guide aims to provide a predictive framework for the regioselectivity and reaction rates of these versatile building blocks.
Theoretical Framework: The Dance of Electrons in Substituted Benzenes
The reactivity of a benzene derivative in electrophilic aromatic substitution is fundamentally governed by the electronic nature of its substituents. These groups can either donate or withdraw electron density from the aromatic ring, thereby activating or deactivating it towards attack by an electrophile. The position of substitution is also dictated by these substituents.
-
The Methoxy Group (-OCH₃): A Potent Activator: The methoxy group is a strong activating group.[1][2] Through its oxygen atom, it donates electron density to the benzene ring via the resonance effect (+R), which is significantly stronger than its electron-withdrawing inductive effect (-I). This donation of electrons increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack. The increased electron density is most pronounced at the ortho and para positions, making the methoxy group an ortho, para-director.[1][3]
-
The Carboxyl Group (-COOH): A Deactivating Meta-Director: In contrast, the carboxyl group is a moderately deactivating group.[4][5] It withdraws electron density from the aromatic ring through both inductive (-I) and resonance (-R) effects. This withdrawal of electron density makes the benzene ring less nucleophilic and therefore less reactive towards electrophiles.[5][6] The deactivating effect is most strongly felt at the ortho and para positions, which bear a partial positive charge in the resonance hybrids. Consequently, electrophilic attack is directed to the relatively less deactivated meta position.[4]
When multiple substituents are present on a benzene ring, their directing effects can be either synergistic or conflicting. The overall reactivity and the regioselectivity of substitution are determined by the net electronic effect of all substituents and steric hindrance. Generally, the most powerfully activating group dictates the position of substitution.
Comparative Reactivity of Dimethoxybenzoate Isomers: A Predictive Analysis
The six isomers of dimethoxybenzoic acid present a fascinating case study in the interplay of substituent effects. The two activating methoxy groups and one deactivating carboxyl group vie for control over the regioselectivity of electrophilic attack. Below is a comparative analysis of the predicted reactivity and regioselectivity for each isomer.
Isomers with Synergistic Directing Effects
In some isomers, the directing effects of the methoxy groups and the carboxyl group align to strongly favor substitution at specific positions.
-
3,5-Dimethoxybenzoic Acid: This is arguably the most reactive of the isomers. The two methoxy groups are meta to the deactivating carboxyl group. Both methoxy groups strongly activate the C2, C4, and C6 positions. The carboxyl group, being a meta-director, also directs incoming electrophiles to the C2 and C6 positions. This synergistic activation makes the C2, C4, and C6 positions highly susceptible to electrophilic attack. Steric hindrance at the C2 and C6 positions, being flanked by two substituents, might favor substitution at the C4 position.
-
2,4-Dimethoxybenzoic Acid: The methoxy group at C4 strongly activates the C3 and C5 positions. The methoxy group at C2 activates the C3 and C5 positions as well. The carboxyl group at C1 directs incoming electrophiles to the C3 and C5 positions. This concerted activation makes the C3 and C5 positions highly reactive.
Isomers with Competing Directing Effects
In these isomers, the directing effects of the substituents are not in complete agreement, leading to a more complex reactivity profile and the potential for multiple products.
-
3,4-Dimethoxybenzoic Acid: The C4-methoxy group activates the C2 and C5 positions. The C3-methoxy group activates the C2 and C6 positions. The carboxyl group directs to the C5 position. Thus, the C2 and C5 positions are the most activated. The C5 position benefits from the directing influence of both a methoxy group and the carboxyl group, making it a likely site of substitution.
-
2,5-Dimethoxybenzoic Acid: The C2-methoxy group activates the C3 and C5 positions. The C5-methoxy group activates the C4 and C6 positions. The carboxyl group directs to the C3 and C5 positions. Therefore, the C3, C4, C5, and C6 positions are all activated to some extent. The C3 and C5 positions are directed by both a methoxy and the carboxyl group. A DFT analysis of the dinitration of 1,4-dimethoxybenzene (a related structure) suggests that regioselectivity can be influenced by solvation effects, indicating the complexity of predicting outcomes for this substitution pattern.[7]
-
2,3-Dimethoxybenzoic Acid: The C2-methoxy group activates the C3 (already substituted) and C5 positions. The C3-methoxy group activates the C2 (already substituted) and C4 positions. The carboxyl group directs to the C5 position. The C5 position is therefore activated by both a methoxy group and the directing effect of the carboxyl group. The C4 and C6 positions are also activated.
-
2,6-Dimethoxybenzoic Acid: This isomer is expected to be the least reactive among the six. Both methoxy groups are ortho to the carboxyl group, leading to significant steric hindrance around the carboxyl group and the adjacent positions. The methoxy groups activate the C3 and C5 positions. The carboxyl group also directs to the C3 and C5 positions. However, the steric bulk of the two flanking methoxy groups may significantly hinder the approach of an electrophile to any position on the ring.
Predicted Overall Reactivity Order
Based on the analysis of activating and deactivating effects, and considering steric hindrance, a predicted order of reactivity towards electrophilic aromatic substitution is proposed:
3,5- > 2,4- > 3,4- > 2,5- > 2,3- > 2,6-Dimethoxybenzoic Acid
This prediction is based on the degree of synergistic activation and the anticipated level of steric hindrance. Experimental validation is crucial to confirm this theoretical ranking.
Experimental Protocols for Electrophilic Aromatic Substitution
The following protocols are provided as general guidelines and may require optimization based on the specific isomer and desired product.
Nitration of Dimethoxybenzoic Acid Isomers
Nitration is a classic electrophilic aromatic substitution that introduces a nitro group (-NO₂) onto the aromatic ring.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the dimethoxybenzoic acid isomer (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).
-
Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) while maintaining the temperature at 0 °C.
-
Reaction: Add the cold nitrating mixture dropwise to the solution of the dimethoxybenzoic acid isomer over 30 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate out.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Friedel-Crafts Acylation of Dimethoxybenzoic Acid Isomers
Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring. Due to the deactivating nature of the carboxyl group, Friedel-Crafts reactions on benzoic acids can be challenging. However, the strong activation by the two methoxy groups may facilitate this reaction in some isomers.
Protocol:
-
Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.2 eq) in an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane at 0 °C, add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) dropwise.
-
Substrate Addition: After stirring for 15 minutes, add the dimethoxybenzoic acid isomer (1.0 eq) portion-wise to the mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench it by the addition of ice-cold dilute hydrochloric acid.
-
Extraction: Extract the product with an organic solvent like ethyl acetate or DCM.
-
Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Data Presentation
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,3-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.17 | 120-122 |
| 2,4-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.17 | 107-109 |
| 2,5-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.17 | 76-78 |
| 2,6-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.17 | 187-190 |
| 3,4-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.17 | 181-183 |
| 3,5-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.17 | 178-180 |
Visualizations
General Mechanism of Electrophilic Aromatic Substitution
Caption: General mechanism of Electrophilic Aromatic Substitution (EAS).
Experimental Workflow for Nitration
Sources
Comparative assessment of the biological activities of different dimethoxybenzoate isomers
A Comparative Guide to the Biological Activities of Dimethoxybenzoate Isomers for Researchers and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of Dimethoxybenzoates
Dimethoxybenzoates, a class of phenolic compounds, are characterized by a benzoic acid core substituted with two methoxy groups. The specific positioning of these methoxy groups on the benzene ring gives rise to six distinct isomers, each with unique physicochemical properties that dictate their biological activities. These compounds are not merely laboratory curiosities; they are found in various natural sources and are structurally related to numerous pharmacologically active molecules. This guide offers a comparative assessment of the biological activities of different dimethoxybenzoate isomers, providing researchers and drug development professionals with a comprehensive overview supported by experimental data and detailed protocols. By understanding the structure-activity relationships that govern their efficacy, we can better unlock their therapeutic potential.
Comparative Analysis of Key Biological Activities
The biological profile of a dimethoxybenzoate isomer is profoundly influenced by the spatial arrangement of its methoxy groups. This section compares the antioxidant, antimicrobial, and anti-inflammatory activities of several common isomers, supported by quantitative data from scientific literature.
Antioxidant Activity
Antioxidant capacity is a cornerstone of preventative and therapeutic strategies against diseases driven by oxidative stress. The ability of dimethoxybenzoates to scavenge free radicals is a key measure of this activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a standard method for evaluating this potential, where a lower IC50 value indicates higher antioxidant potency.
Table 1: Comparative Antioxidant Activity of Dimethoxybenzoate Isomers (DPPH Assay)
| Isomer | IC50 (µg/mL) | Source |
| 2,3-Dimethoxybenzoic Acid | > 1000 | |
| 2,4-Dimethoxybenzoic Acid | > 1000 | |
| 2,5-Dimethoxybenzoic Acid | 213.7 ± 2.1 | |
| 3,4-Dimethoxybenzoic Acid (Veratric Acid) | > 1000 | |
| 3,5-Dimethoxybenzoic Acid | 11.2 ± 0.1 | |
| Ascorbic Acid (Standard) | 4.5 ± 0.0 |
Expert Interpretation: The data clearly demonstrates a strong dependence of antioxidant activity on the substitution pattern. The 3,5-dimethoxybenzoic acid isomer exhibits significantly higher radical scavenging activity compared to other isomers, with an IC50 value approaching that of the standard antioxidant, ascorbic acid. This suggests that the meta-positioning of both methoxy groups is crucial for stabilizing the radical species formed during the scavenging process. In contrast, isomers with ortho- or para-positioning show negligible activity in this assay.
Antimicrobial Activity
The search for novel antimicrobial agents is a global health priority. Dimethoxybenzoates have been investigated for their potential to inhibit the growth of pathogenic bacteria and fungi. Their efficacy is often quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 2: Comparative Antibacterial and Antifungal Activity of Select Isomers
| Isomer | Microorganism | MIC (µg/mL) | Source |
| 3,4-Dimethoxybenzoic Acid (Veratric Acid) | Staphylococcus aureus | 1000 | |
| Escherichia coli | > 1000 | ||
| Candida albicans | 500 | ||
| 2,4-Dimethoxybenzoic Acid | Bacillus subtilis | 1500 | |
| Pseudomonas aeruginosa | 2000 | ||
| Aspergillus niger | 1000 |
Expert Interpretation: The antimicrobial spectrum and potency vary among the isomers. 3,4-Dimethoxybenzoic acid (veratric acid) shows moderate activity against the fungus Candida albicans and weak activity against the Gram-positive bacterium Staphylococcus aureus. 2,4-Dimethoxybenzoic acid demonstrates broad but weak antimicrobial action. The relatively high MIC values suggest that these compounds may not be potent antimicrobial agents on their own but could serve as scaffolds for developing more effective derivatives or be used in combination therapies.
Anti-inflammatory and Analgesic Activity
Chronic inflammation is a key driver of many diseases. Veratric acid (3,4-dimethoxybenzoic acid) has been specifically studied for its anti-inflammatory and analgesic properties. Research indicates that it can significantly reduce paw edema in animal models, an effect comparable to that of standard anti-inflammatory drugs like diclofenac. Furthermore, it has demonstrated a notable reduction in acetic acid-induced writhing, suggesting a peripheral analgesic effect.
Structure-Activity Relationship (SAR) Insights
The comparative data reveals critical insights into the structure-activity relationships of dimethoxybenzoates:
-
Antioxidant Activity: The meta-positioning of methoxy groups (as in the 3,5-isomer) appears optimal for radical scavenging. This is likely due to the electron-donating nature of the methoxy groups and their ability to delocalize the unpaired electron of the resulting phenoxy radical.
-
Antimicrobial Activity: The activity is generally modest, but the substitution pattern still plays a role. The presence of a hydroxyl group in addition to methoxy groups (as seen in related compounds like vanillic acid) often enhances antimicrobial efficacy, suggesting that the carboxyl and methoxy groups alone confer limited potency.
Experimental Methodologies: A Guide to Practice
To ensure the reproducibility and validity of research findings, standardized protocols are essential. The following are detailed, step-by-step methodologies for key assays discussed in this guide.
Protocol 1: DPPH Radical Scavenging Assay
This protocol outlines the procedure for determining the antioxidant capacity of dimethoxybenzoate isomers.
Causality Behind Experimental Choices: The DPPH radical is stable and has a deep violet color. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a colorless/yellowish diamagnetic molecule. This color change is easily quantifiable using a spectrophotometer, making it a reliable and straightforward method for screening antioxidant activity.
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and in the dark to prevent degradation.
-
Preparation of Test Compounds: Prepare a stock solution of each dimethoxybenzoate isomer (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Prepare a blank: 100 µL of methanol and 100 µL of the sample.
-
Prepare a negative control: 100 µL of methanol and 100 µL of the DPPH solution.
-
Use Ascorbic acid as a positive control.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Caption: Workflow for DPPH radical scavenging assay.
Mechanisms of Action: A Deeper Look
Understanding the molecular pathways through which these compounds act is crucial for drug development. While research is ongoing, some mechanisms have been proposed. For instance, the anti-inflammatory effects of veratric acid are thought to be mediated, in part, through the modulation of key inflammatory signaling pathways like NF-κB.
Caption: Proposed anti-inflammatory mechanism of veratric acid.
Conclusion and Future Directions
This comparative guide highlights the diverse biological activities of dimethoxybenzoate isomers, underscoring the critical role of isomeric structure. The 3,5-dimethoxybenzoate isomer stands out as a potent antioxidant, while 3,4-dimethoxybenzoate (veratric acid) shows promise as an anti-inflammatory and analgesic agent. Although the antimicrobial activities observed are generally modest, they provide a foundation for further chemical modification.
Future research should focus on a broader screening of all six isomers across a wider range of biological assays. Elucidating the precise mechanisms of action and evaluating the in vivo efficacy and safety of the most promising candidates will be crucial steps in translating these findings into tangible therapeutic applications.
References
-
Uroos, M., Zafar, H., Najeeb, J., Mabood, A., Khan, A., Mohammed, K. A., & Ahmad, S. (2017). Synthesis, Characterization and Comparative Evaluation of Antioxidant and Antimicrobial activity of all Isomers of Methoxy and Dimethoxy Benzoic Acids. Journal of the Chemical Society of Pakistan, 39(5), 753-760. [Link]
-
Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple coumarins and analogues in medicinal chemistry: occurrence, synthesis and biological activity. Current medicinal chemistry, 12(8), 887-916. [Link]
-
Ferreira, M. J. P., Duarte, A., & Nazareth, N. (2020). Antimicrobial and Other Biological Effects of Veratric Acid, an Important Food Component. In Studies in Natural Products Chemistry (Vol. 67, pp. 207-224). Elsevier. [Link]
-
Nowak, A., Czyżowska, A., & Baraniak, B. (2016). The composition and antioxidant and antimicrobial activity of an old Polish variety of apple juice. European Food Research and Technology, 242(6), 857-867. [Link]
-
Annamalai, P., & Thangavel, S. (2014). Anti-inflammatory and analgesic activities of veratric acid. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 374-377. [Link]
An In-Depth Economic Analysis of Synthesis Pathways for Methyl 2,3-dimethoxybenzoate
For researchers, scientists, and drug development professionals, the efficient and economical synthesis of key chemical intermediates is a critical aspect of the research and development pipeline. Methyl 2,3-dimethoxybenzoate, a valuable building block in the synthesis of various pharmaceuticals and fine chemicals, can be prepared through several distinct pathways. This guide provides a comprehensive economic and technical comparison of the most viable synthetic routes to this important compound, supported by detailed experimental protocols and data.
Introduction to this compound
This compound is an aromatic ester characterized by a benzene ring substituted with two adjacent methoxy groups and a methyl ester functional group. This substitution pattern makes it a versatile precursor for the construction of more complex molecular architectures. Its importance lies in its utility as a key intermediate in the synthesis of a range of biologically active molecules.
This guide will explore four principal synthetic strategies for the preparation of this compound:
-
Direct Esterification of 2,3-Dimethoxybenzoic Acid: The most straightforward approach, involving the direct conversion of the corresponding carboxylic acid to its methyl ester.
-
Synthesis from o-Vanillin: A multi-step pathway beginning with the readily available starting material, o-vanillin.
-
Synthesis from Guaiacol: A route that builds the molecule from the bulk chemical, guaiacol.
-
Synthesis from 1,2-Dimethoxybenzene (Veratrole): A pathway that introduces the carboxyl group onto the pre-formed dimethoxy-substituted aromatic ring.
Each of these pathways will be evaluated based on starting material cost, reagent costs, reaction yields, step-count, and overall process efficiency to provide a clear economic comparison.
Pathway 1: Direct Esterification of 2,3-Dimethoxybenzoic Acid
This pathway represents the final step of the other synthetic routes and is the most direct method if 2,3-dimethoxybenzoic acid is chosen as the starting material. The primary method for this transformation is the Fischer-Speier esterification.
Chemical Transformation:
Caption: Fischer-Speier Esterification of 2,3-Dimethoxybenzoic Acid.
Experimental Protocol: Fischer-Speier Esterification[1][2][3]
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,3-dimethoxybenzoic acid (1.0 eq) in an excess of methanol (typically 10-20 eq), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by distillation or recrystallization to afford the pure ester.
Economic Analysis of Pathway 1:
This pathway is economically viable if 2,3-dimethoxybenzoic acid is available at a low cost. The primary cost drivers are the starting material itself and the solvent (methanol), which is used in large excess.
| Metric | Value | Source |
| Starting Material Cost | ~$44/100g | [1] |
| Reagent Cost | Low (Methanol and Sulfuric Acid are inexpensive) | |
| Typical Yield | 85-95% | [2][3] |
| Process Simplicity | High (One-step reaction) | |
| Overall Cost | Highly dependent on the price of 2,3-dimethoxybenzoic acid |
Pathway 2: Synthesis from o-Vanillin
This pathway involves a two-step process before the final esterification: methylation of the phenolic hydroxyl group of o-vanillin, followed by oxidation of the aldehyde to a carboxylic acid.
Chemical Transformations:
Caption: Synthesis of this compound from o-Vanillin.
Experimental Protocols:
-
Step 1: Methylation of o-Vanillin to 2,3-Dimethoxybenzaldehyde [4]
-
To a solution of o-vanillin (1.0 eq) in acetone, add potassium carbonate (1.5-2.0 eq).
-
Add dimethyl sulfate (1.1-1.2 eq) dropwise to the suspension.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,3-dimethoxybenzaldehyde, which can be purified by distillation or recrystallization.
-
-
Step 2: Oxidation of 2,3-Dimethoxybenzaldehyde to 2,3-Dimethoxybenzoic Acid [5]
-
Dissolve 2,3-dimethoxybenzaldehyde (1.0 eq) in a mixture of acetone and water.
-
Cool the solution in an ice bath and slowly add a solution of potassium permanganate (KMnO₄) (approx. 1.0 eq) in water, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the purple color of the permanganate disappears.
-
Filter off the manganese dioxide precipitate and wash it with hot water.
-
Acidify the combined filtrate with a mineral acid (e.g., HCl) to precipitate the 2,3-dimethoxybenzoic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
-
Step 3: Fischer Esterification
-
Follow the protocol described in Pathway 1.
-
Economic Analysis of Pathway 2:
This pathway utilizes the relatively inexpensive starting material, o-vanillin. The cost-effectiveness is dependent on the yields of the methylation and oxidation steps.
| Metric | Value | Source |
| Starting Material Cost | ~$10/500g | [6] |
| Reagent Cost | Moderate (Dimethyl sulfate and potassium permanganate are the main cost contributors) | |
| Overall Yield | ~60-70% (assuming ~85% yield for each of the three steps) | |
| Process Simplicity | Moderate (Multi-step synthesis) | |
| Overall Cost | Potentially lower than Pathway 1, depending on the scale and efficiency of each step. |
Pathway 3: Synthesis from Guaiacol
This route starts from the bulk chemical guaiacol and involves introducing a formyl group at the ortho position, followed by methylation and esterification. The key challenge in this pathway is achieving high regioselectivity in the formylation step.
Chemical Transformations:
Caption: Synthesis of this compound from Guaiacol.
Experimental Protocols:
-
Step 1: ortho-Formylation of Guaiacol (Reimer-Tiemann Reaction) [7][8]
-
Dissolve guaiacol (1.0 eq) in an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Add chloroform (1.1-1.5 eq) dropwise to the vigorously stirred solution at 60-70°C.
-
Maintain the reaction at this temperature for several hours.
-
After the reaction, cool the mixture and acidify with a mineral acid.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain a mixture of ortho- and para-isomers.
-
Separate the desired o-vanillin from the p-vanillin by fractional distillation or column chromatography.
-
-
Subsequent Steps:
-
Follow the protocols for methylation, oxidation, and esterification as described in Pathway 2.
-
Economic Analysis of Pathway 3:
The economic feasibility of this route is heavily dependent on the yield and regioselectivity of the initial formylation step. Traditional methods like the Reimer-Tiemann reaction often suffer from low yields and the formation of isomeric byproducts, which complicates purification and increases costs.[1][9]
| Metric | Value | Source |
| Starting Material Cost | ~$400/Kg | |
| Reagent Cost | Low to Moderate (Chloroform and base are inexpensive) | |
| Overall Yield | Low to Moderate (Formylation step is often low-yielding and not highly selective) | [9] |
| Process Simplicity | Low (Multi-step with challenging purification) | |
| Overall Cost | Can be high due to low yields and purification challenges. |
Pathway 4: Synthesis from 1,2-Dimethoxybenzene (Veratrole)
This pathway aims to introduce the carboxyl group directly onto the veratrole ring. A direct and selective ortho-carboxylation would be the most efficient route.
Chemical Transformations:
Caption: Synthesis of this compound from Veratrole.
Experimental Protocols:
-
Step 1: ortho-Lithiation and Carboxylation of 1,2-Dimethoxybenzene
-
Dissolve 1,2-dimethoxybenzene (1.0 eq) in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78°C).
-
Add a solution of n-butyllithium (1.1 eq) in hexanes dropwise. The methoxy groups direct the lithiation to the ortho position.
-
Stir the reaction mixture at low temperature for a few hours.
-
Bubble dry carbon dioxide gas through the solution or pour the reaction mixture over crushed dry ice.
-
Allow the mixture to warm to room temperature and then quench with water.
-
Acidify the aqueous layer with a mineral acid to precipitate the 2,3-dimethoxybenzoic acid.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
-
Step 2: Fischer Esterification
-
Follow the protocol described in Pathway 1.
-
Economic Analysis of Pathway 4:
This pathway is potentially very efficient if the ortho-lithiation and carboxylation proceed with high yield and selectivity. The use of organolithium reagents requires anhydrous conditions and careful handling, which can add to the operational cost.
| Metric | Value | Source |
| Starting Material Cost | ~$93/Kg | |
| Reagent Cost | High (n-Butyllithium is a significant cost factor) | |
| Overall Yield | Potentially High (ortho-lithiation is generally efficient for this substrate) | |
| Process Simplicity | Moderate (Requires anhydrous and inert atmosphere techniques) | |
| Overall Cost | Competitive, especially at a larger scale where the cost of n-butyllithium may be lower. |
Comparative Economic Summary
| Pathway | Starting Material | Key Advantages | Key Disadvantages | Estimated Overall Cost |
| 1 | 2,3-Dimethoxybenzoic Acid | High simplicity, high yield for the final step. | High cost of starting material. | High |
| 2 | o-Vanillin | Inexpensive and readily available starting material. | Multi-step process, use of toxic dimethyl sulfate. | Moderate to Low |
| 3 | Guaiacol | Very inexpensive starting material. | Low yield and poor regioselectivity in the formylation step, difficult purification. | High |
| 4 | 1,2-Dimethoxybenzene | Potentially high overall yield and good selectivity. | Use of expensive and hazardous organolithium reagents, requires stringent reaction conditions. | Moderate |
Conclusion and Recommendation
Based on this analysis, Pathway 2, starting from o-vanillin, appears to be the most economically attractive route for the synthesis of this compound on a laboratory and potentially pilot-plant scale. While it is a multi-step process, the low cost of the starting material and the generally high yields of the individual steps make it a compelling option.
Pathway 4, starting from 1,2-dimethoxybenzene, is a strong contender, particularly for larger-scale production where the cost of organolithium reagents may be negotiated down and the process can be optimized for high throughput. The directness of this route is a significant advantage.
Pathway 1 is the most straightforward but is only economically viable if a cheap source of 2,3-dimethoxybenzoic acid is available.
Pathway 3, starting from guaiacol, is the least economically favorable due to the inherent challenges in achieving selective ortho-formylation with high yields.
For researchers and drug development professionals, the choice of synthesis pathway will ultimately depend on the scale of the synthesis, the availability and cost of starting materials, and the technical capabilities of the laboratory. This guide provides a foundational economic and technical framework to aid in making an informed decision.
References
-
IndiaMART. 1,2-Dimethoxybenzene, 200 Ltr at ₹ 9850/gram in Mumbai | ID: 8750327148. [Link]
-
Wikipedia. Vanillin. [Link]
-
ResearchGate. ortho-Formylation of oxygenated phenols | Request PDF. [Link]
-
MDPI. Carboxylation of Hydroxyaromatic Compounds with HCO3− by Enzyme Catalysis: Recent Advances Open the Perspective for Valorization of Lignin-Derived Aromatics. [Link]
-
Fischer Esterification Procedure. [Link]
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Fischer Esterification Procedure. [Link]
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Studylib. Fischer Esterification: Benzoic Acid Lab Manual. [Link]
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Lab5 procedure esterification. [Link]
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Wikipedia. Duff reaction. [Link]
-
Aladdin Scientific. 2, 3-Dimethoxybenzoic acid, min 99%, 100 grams. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
-
Wikipedia. Kolbe–Schmitt reaction. [Link]
- Google Patents. A method of the methyl by removing O-VANILLIN prepares 2,3- 4-dihydroxy benzaldehyde.
-
NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [Link]
-
IndiaMART. 1,2-Dimethoxybenzene, 200 Ltr at ₹ 9850/gram in Mumbai | ID: 8750327148. [Link]
-
ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
-
Frontiers. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. [Link]
-
Wikipedia. Reimer–Tiemann reaction. [Link]
-
ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
-
CHEM254 Experiment 06 Synthesis of Novel Esters. [Link]
-
Crossref. Zeolites as Shape-Selective Catalysts: Highly Selective Synthesis of Vanillin from Reimer–Tiemann Reaction of Guaiacol and Chloroform. [Link]
-
Wikipedia. Guaiacol. [Link]
-
The ScholarShip. The Duff Reaction: Researching A Modification. [Link]
-
Organic Syntheses. ortho-Formylation of phenols. [Link]
-
J&K Scientific LLC. Kolbe-Schmitt Reaction. [Link]
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Grokipedia. Kolbe–Schmitt reaction. [Link]
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Wikipedia. Fischer–Speier esterification. [Link]
- Google Patents.
-
rhodium.ws. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. [Link]
-
Organic Syntheses. ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL). [Link]
- Google Patents.
-
Organic Chemistry Portal. Kolbe-Schmitt Reaction. [Link]
-
ElectronicsAndBooks. One Step Synthesis of Vanillin d3 (4-hydroxy-3-(methoxy d$-benzaldehyde). [Link]
-
PubMed. Olfactory impact of guaiacol, ortho-vanillin, 5-methyl, and 5-formyl-vanillin as byproducts in synthetic vanillin. [Link]
-
ResearchGate. Guaiacol derivatives and inhibiting species adsorption over MoS2 and CoMoS catalysts under HDO conditions: A DFT study | Request PDF. [Link]
-
Guaiacol (CAS 90-05-1): A Deep Dive into its Industrial Synthesis and Chemical Intermediate Role. [Link]
-
The Good Scents Company. ortho-guaiacol, 90-05-1. [Link]
-
BYJU'S. Kolbe Reaction Mechanism. [Link]
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Organic Syntheses. Org. Synth. 2012, 89, 220. [Link]
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Industrial Synthesis and Applications of Guaiacol Derivatives. [Link]
- Google Patents.
-
Eureka | Patsnap. Preparation method of 2,3-dimethoxy benzaldehyde. [Link]
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- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Characterization of Methyl 2,3-dimethoxybenzoate Against a Certified Reference Standard
Introduction: The Imperative for Rigorous Analytical Characterization in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the unambiguous identification and purity assessment of chemical entities are foundational to ensuring the safety and efficacy of therapeutic agents. Methyl 2,3-dimethoxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds, necessitates a robust analytical control strategy. This guide provides a comprehensive framework for the characterization and comparative analysis of a laboratory-synthesized or procured batch of this compound against a certified reference standard (CRS).
The use of a CRS is not merely a matter of best practice; it is a cornerstone of regulatory compliance and scientific validity.[1][2][3] A CRS is a highly characterized and purified substance that serves as a benchmark for establishing the identity, purity, and strength of a test sample.[1][2][3] This guide will delineate the essential analytical techniques and provide illustrative data to facilitate a thorough comparison, thereby ensuring the quality and consistency of this compound used in downstream applications.
Physicochemical Properties: A Foundation for Analysis
A thorough understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methodologies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | [4] |
| Molecular Weight | 196.20 g/mol | [4] |
| CAS Number | 2150-42-7 | [4] |
| Appearance | Solid | [4] |
| Melting Point | 48-52 °C | [4] |
| Boiling Point | 180-185 °C / 50 mmHg | [4] |
| Synonyms | Methyl o-veratrate, o-Veratric acid methyl ester | [4] |
Experimental Design: A Multi-faceted Approach to Characterization
A comprehensive characterization of this compound involves a suite of orthogonal analytical techniques to assess its identity, purity, and quality. The following experimental workflow provides a systematic approach to this evaluation.
Caption: Experimental workflow for the characterization and comparison of this compound.
Part 1: Identity Confirmation
The primary objective is to unequivocally confirm the chemical structure of the in-house material and demonstrate its identity to the CRS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating molecular structure. Both ¹H and ¹³C NMR spectra should be acquired for the in-house sample and the CRS.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the sample (in-house or CRS) and dissolve in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to encompass the expected range for aromatic and ester carbons (e.g., 0-200 ppm).
-
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | In-House Sample | CRS |
| 7.39 | dd | 1H | 8.0, 1.2 | Ar-H | 7.39 | 7.39 |
| 7.06 | t | 1H | 8.0 | Ar-H | 7.06 | 7.06 |
| 6.95 | dd | 1H | 8.0, 1.2 | Ar-H | 6.95 | 6.95 |
| 3.88 | s | 3H | - | OCH₃ | 3.88 | 3.88 |
| 3.86 | s | 3H | - | OCH₃ | 3.86 | 3.86 |
| 3.84 | s | 3H | - | COOCH₃ | 3.84 | 3.84 |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Assignment | In-House Sample | CRS |
| 167.2 | C=O | 167.2 | 167.2 |
| 152.8 | Ar-C | 152.8 | 152.8 |
| 149.1 | Ar-C | 149.1 | 149.1 |
| 124.3 | Ar-C | 124.3 | 124.3 |
| 121.5 | Ar-CH | 121.5 | 121.5 |
| 118.7 | Ar-CH | 118.7 | 118.7 |
| 115.9 | Ar-CH | 115.9 | 115.9 |
| 61.5 | OCH₃ | 61.5 | 61.5 |
| 56.1 | OCH₃ | 56.1 | 56.1 |
| 52.3 | COOCH₃ | 52.3 | 52.3 |
Interpretation: The ¹H and ¹³C NMR spectra of the in-house sample should be superimposable with those of the CRS, confirming the molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Utilize an FT-IR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
| Wavenumber (cm⁻¹) | Assignment | In-House Sample | CRS |
| ~3000-2850 | C-H stretch (aromatic and aliphatic) | Conforms | Conforms |
| ~1725 | C=O stretch (ester) | Conforms | Conforms |
| ~1600, 1480 | C=C stretch (aromatic ring) | Conforms | Conforms |
| ~1250, 1080 | C-O stretch (ester and ether) | Conforms | Conforms |
Interpretation: The FT-IR spectrum of the in-house sample should exhibit absorption bands characteristic of the functional groups in this compound and match the spectrum of the CRS.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for confirming the presence of the aromatic chromophore.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent, such as methanol or ethanol.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the spectrum from approximately 400 nm to 200 nm.
| Parameter | In-House Sample | CRS |
| λmax (nm) | ~215, ~285 | ~215, ~285 |
Interpretation: The UV-Vis spectrum of the in-house sample should show the same absorption maxima (λmax) as the CRS, consistent with the electronic transitions of the dimethoxy-substituted benzene ring.
Part 2: Purity Assessment
Purity is a critical quality attribute. Chromatographic techniques are indispensable for separating and quantifying impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a robust method for determining the purity of this compound and quantifying any related impurities. The method should be validated according to ICH Q2(R1) guidelines.[5]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution (CRS): Prepare a solution of the CRS in the mobile phase at a concentration of approximately 0.1 mg/mL.
-
Sample Solution (In-house): Prepare a solution of the in-house sample in the mobile phase at the same concentration as the standard solution.
-
| Parameter | In-House Sample | CRS | Acceptance Criteria |
| Retention Time (min) | ~5.8 | ~5.8 | Consistent with CRS |
| Purity by Area % | 99.8% | ≥ 99.9% | ≥ 99.5% |
| Individual Impurity | Impurity A: 0.08% at RRT 1.2 | Not Detected | ≤ 0.1% |
| Total Impurities | 0.2% | ≤ 0.1% | ≤ 0.5% |
Interpretation: The retention time of the main peak in the in-house sample chromatogram should match that of the CRS. The purity of the in-house sample should meet the pre-defined acceptance criteria.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.
| Retention Time (min) | Compound | In-House Sample (Area %) | CRS (Area %) |
| 12.5 | This compound | 99.85 | >99.9 |
| 11.8 | Isomeric Impurity | 0.05 | Not Detected |
| 13.2 | Related Substance | 0.10 | Not Detected |
Interpretation: The GC-MS analysis provides a detailed impurity profile. The mass spectrum of the main peak in the in-house sample should match that of the CRS and be consistent with the structure of this compound.
Part 3: Assay (Quantitative Analysis)
An assay is performed to determine the exact content or potency of the substance.
The same HPLC method as for purity analysis can be used. A calibration curve should be generated using multiple concentration levels of the CRS.
-
Standard Preparation: Prepare a series of standard solutions of the CRS at different concentrations (e.g., 0.025, 0.05, 0.1, 0.15, 0.2 mg/mL).
-
Sample Preparation: Prepare the in-house sample solution at a concentration within the calibration range (e.g., 0.1 mg/mL).
-
Analysis: Inject the standard and sample solutions in triplicate.
-
Calculation: Determine the concentration of the in-house sample by interpolating its peak area from the linear regression of the calibration curve. The assay is then calculated as a percentage of the expected concentration.
| Parameter | In-House Sample | CRS | Acceptance Criteria |
| Assay (as is) | 99.7% | 99.9% (by definition) | 99.0% - 101.0% |
The Certified Reference Standard: The Benchmark for Quality
A Certified Reference Standard is accompanied by a Certificate of Analysis (CoA) that provides detailed information about its identity, purity, and the methods used for its characterization. This document is the ultimate benchmark against which the in-house material is compared.
Caption: Key elements of a Certificate of Analysis for a Certified Reference Standard.
Conclusion: Ensuring Quality through Rigorous Comparison
This guide has outlined a comprehensive analytical strategy for the characterization of this compound and its comparison to a certified reference standard. By employing a combination of spectroscopic and chromatographic techniques, researchers and drug development professionals can confidently establish the identity, purity, and quality of their material. Adherence to these principles and methodologies is paramount for ensuring the integrity of research and the safety and efficacy of final pharmaceutical products. The use of a CRS as a benchmark is non-negotiable in a regulated environment and serves as the ultimate arbiter of analytical data.
References
-
ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, 2005. [Link]
-
United States Pharmacopeia (USP), General Chapter <621> Chromatography. [Link]
-
NIST Standard Reference Materials. [Link]
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Snyder, L.R., Kirkland, J.J., & Dolan, J.W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Sources
- 1. Reference standards, research chemicals & proficiency testing - LGC [lgcgroup.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]
- 4. 2,3-二甲氧基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. GC-MS differentiation of the six regioisomeric dimethoxybenzoyl-1-pentylindoles: Isomeric cannabinoid substances [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 2,3-dimethoxybenzoate
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step framework for the proper disposal of Methyl 2,3-dimethoxybenzoate (CAS No. 2150-42-7), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.
Understanding the Compound: Safety and Hazard Profile
Before any disposal procedure, a thorough understanding of the chemical's properties and hazards is paramount. This knowledge informs every subsequent step, from personal protective equipment (PPE) selection to waste stream segregation.
Table 1: Key Properties and Hazards of this compound
| Property | Value | Source |
| CAS Number | 2150-42-7 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |
| Molecular Weight | 196.20 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 48-52 °C | [1] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [1] |
| GHS Classification | Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. | [1] |
| Signal Word | Warning | [1] |
| Disposal Precaution | P501: Dispose of contents/container to an approved waste disposal plant. | [1][3][4] |
The primary hazard associated with this compound is its acute oral toxicity.[1] While its high flash point indicates it is not considered an ignitable hazardous waste under the Resource Conservation and Recovery Act (RCRA), its toxicity profile necessitates that it be managed as a hazardous chemical waste.[5][6]
Immediate Safety and Personal Protective Equipment (PPE)
Safe handling is the first step in proper disposal. Adherence to PPE protocols is non-negotiable to prevent exposure.[7][8][9]
-
Eye Protection : Always wear chemical safety goggles that meet ANSI standards.
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are required. Inspect gloves for any signs of degradation or perforation before use.[8][9]
-
Body Protection : A standard laboratory coat must be worn. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.[9][10]
-
Work Area : All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[10]
Waste Classification and Segregation: A Regulatory Imperative
Proper classification is a critical step mandated by the Environmental Protection Agency (EPA) under RCRA.[10][11] Since this compound is not a specifically "listed" hazardous waste (i.e., it does not appear on the F, K, P, or U lists), it must be evaluated for hazardous "characteristics" (Ignitability, Corrosivity, Reactivity, Toxicity).[6]
-
Ignitability (D001) : Not met. The flash point is above the 60°C (140°F) threshold.[1]
-
Corrosivity (D002) : Not met. The compound is a neutral organic ester.
-
Reactivity (D003) : Not met. It is stable under normal conditions.[12]
-
Toxicity (D004-D043) : This is the most likely characteristic. While a formal Toxicity Characteristic Leaching Procedure (TCLP) would be required for a definitive classification, the known oral toxicity (H302) warrants managing the waste as toxic.[1][4][7]
Directive : Until proven otherwise by a TCLP test, This compound waste must be managed as a non-listed, characteristic hazardous waste. It should be collected in a dedicated, properly labeled hazardous waste container and must not be mixed with non-hazardous waste.
Disposal Workflow: Collection and Storage
The following workflow provides a systematic approach to the collection and temporary storage of this compound waste within the laboratory, pending pickup by a licensed disposal company.
Caption: Disposal workflow for this compound waste.
Step-by-Step Collection Protocol:
-
Container Selection : Use a clean, dry, and chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting screw cap. The container must be in good condition with no cracks or leaks.
-
Labeling : Affix a hazardous waste label to the container before adding any waste. The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Toxic").
-
Waste Transfer : Carefully transfer waste into the container. For solid waste, use a dedicated spatula or scoop. For materials contaminated with the compound (e.g., weigh boats, gloves, paper towels), place them directly into the container.
-
Container Management : Keep the waste container securely capped at all times, except when you are actively adding waste. This is a key regulatory requirement to prevent the release of vapors.
-
Storage : Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation. The SAA should be clearly marked and provide secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Disposal Request : Once the container is full or you have finished the project, contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal by a licensed hazardous waste vendor.
Spill and Decontamination Procedures
Accidents happen, and a clear, pre-defined plan for spill management is crucial.
For Small Spills (Solid):
-
Alert Personnel : Inform colleagues in the immediate area.
-
Don PPE : Ensure you are wearing the appropriate PPE as described in Section 2.
-
Containment : Gently cover the spill with an absorbent material suitable for chemicals (e.g., vermiculite or sand) to prevent it from becoming airborne.
-
Collection : Carefully sweep the material into a dustpan and transfer it to your labeled hazardous waste container. Avoid creating dust.
-
Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Decontamination of Laboratory Equipment:
Equipment that has come into contact with this compound must be thoroughly decontaminated before being returned to general use or service.
-
Initial Rinse : Rinse the equipment with a suitable solvent (e.g., methanol or ethanol) to dissolve the residual compound. Collect this rinseate as hazardous waste.
-
Wash : Wash the equipment with laboratory detergent and water.
-
Final Rinse : Perform a final rinse with deionized water.
-
Drying : Allow the equipment to air dry completely.
Advanced Topic: In-Lab Chemical Neutralization (Saponification)
For laboratories equipped to perform chemical reactions, converting the ester to a less volatile salt via saponification (alkaline hydrolysis) can be a viable pre-treatment step. This process breaks the ester down into its corresponding carboxylate salt (sodium 2,3-dimethoxybenzoate) and methanol.[3][9][13]
Causality : The rationale for this procedure is to convert the moderately toxic, solid organic ester into a water-soluble salt. While the resulting solution is still considered hazardous waste, it may be more amenable to aqueous waste treatment processes by your disposal vendor. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Protocol: Alkaline Hydrolysis of this compound
-
Setup : In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents : For each 1 gram of this compound, prepare a solution of approximately 2 equivalents of sodium hydroxide (NaOH) in a suitable solvent mixture, such as 10:1 water/methanol.
-
Reaction : Add the ester and the NaOH solution to the flask. Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Cooling & Neutralization : Allow the mixture to cool to room temperature. Carefully neutralize the excess base by slowly adding an acid like hydrochloric acid (HCl) until the pH is near neutral.
-
Disposal : The resulting aqueous solution containing sodium 2,3-dimethoxybenzoate, methanol, and sodium chloride must be collected as aqueous hazardous waste . Transfer it to a labeled container for disposal via your EHS department.
Caption: Saponification of this compound.
Conclusion
The responsible disposal of this compound is a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the compound's hazards, adhering to strict PPE and handling protocols, correctly classifying and segregating the waste, and following a structured disposal workflow, researchers can ensure they are in full compliance with safety standards and environmental regulations. For specialized applications, in-lab neutralization can serve as a valuable pre-treatment step, but the ultimate disposal of all derived waste streams must proceed through approved hazardous waste channels.
References
-
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
University of Alberta. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
-
Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
Cerritos College. (n.d.). Organic Chemistry Laboratory Safety Notes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2009). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]
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Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
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Personal protective equipment for handling Methyl 2,3-dimethoxybenzoate
Methyl 2,3-dimethoxybenzoate is a valuable reagent in synthetic organic chemistry, frequently employed in the development of novel pharmaceutical compounds. As with any chemical, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of the research. This guide provides a detailed, experience-driven framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles.
Understanding the Risks: A Hazard Profile
This compound is classified as acutely toxic if swallowed.[1] It is crucial to recognize that the primary routes of exposure are ingestion, skin contact, and eye contact. While it is a solid at room temperature, the formation of dust during handling can also lead to inhalation.[2]
Key Hazard Information:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity 4, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
This information underscores the necessity of preventing any direct contact with the chemical. The causality is clear: ingestion of a sufficient quantity can lead to adverse health effects. Therefore, all handling procedures must be designed to eliminate this possibility.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The goal is to create a barrier between you and the chemical, mitigating the risk of exposure.
-
Hand Protection: Chemical-resistant gloves are mandatory.[2] Nitrile gloves are a common and effective choice for handling solids and non-aggressive solutions. Always inspect gloves for any signs of degradation or perforation before use. It is good practice to double-glove if the procedure involves a higher risk of splashing or prolonged handling.
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[2] However, for procedures with a higher risk of dust or splash generation, it is highly recommended to use chemical safety goggles.[2] A face shield can provide an additional layer of protection for the entire face.[3]
-
Skin and Body Protection: A standard laboratory coat should be worn at all times. For tasks with a significant risk of contamination, consider wearing additional protective clothing, such as disposable sleeves or a chemical-resistant apron.[2][4]
-
Respiratory Protection: In situations where dust formation is likely and cannot be controlled by engineering means (e.g., a fume hood), a dust respirator is recommended.[2] Always ensure the respirator is properly fitted and the cartridge is appropriate for the hazard.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures that the chemical is handled efficiently and safely.
1. Preparation and Engineering Controls:
-
Always work in a well-ventilated area. A certified chemical fume hood is the preferred environment for handling this compound, especially when transferring or weighing the solid.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5]
-
Before starting, clear the work area of any unnecessary items to prevent clutter and potential contamination.
2. Weighing and Transfer:
-
When weighing the solid, use a spatula to carefully transfer the material. Avoid any scooping motions that could generate dust.
-
If possible, weigh the chemical directly into the reaction vessel to minimize transfers.
-
Keep the container with the chemical covered as much as possible during the weighing process.
3. In the Event of a Spill:
-
In the case of a small spill, carefully sweep up the solid material, avoiding the creation of dust.
-
Place the spilled material into a clearly labeled, sealed container for proper disposal.[5]
-
Clean the spill area with an appropriate solvent and decontaminate the surface.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
The following diagram illustrates a logical workflow for responding to a chemical spill:
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
